Technical Documentation Center

1-Methyl-2-phenylazetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-2-phenylazetidine

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of 1-Methyl-2-phenylazetidine

The following technical guide details the chemical structure, physicochemical properties, and synthesis of 1-Methyl-2-phenylazetidine . CAS Registry Number: 55702-58-4 Chemical Formula: C H N Molecular Weight: 147.22 g/m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, and synthesis of 1-Methyl-2-phenylazetidine .

CAS Registry Number: 55702-58-4 Chemical Formula: C


H

N Molecular Weight: 147.22 g/mol [1][2]

Executive Summary

1-Methyl-2-phenylazetidine is a four-membered saturated nitrogen heterocycle belonging to the azetidine class.[1][2][3] Structurally, it represents a conformationally restricted analog of


-methylphenethylamine  (the backbone of methamphetamine and ephedrine). By constraining the ethylamine side chain into a strained azetidine ring, this molecule serves as a critical probe in medicinal chemistry to map the steric and electronic requirements of monoamine transporters (DAT, NET, SERT) and nicotinic acetylcholine receptors (nAChRs).

This guide delineates its structural dynamics, physicochemical profile, and high-fidelity synthetic pathways for researchers engaged in CNS drug discovery.

Chemical Structure & Stereochemistry

Structural Analysis

The azetidine ring is characterized by significant angle strain (~26 kcal/mol), though less than that of aziridine. The introduction of a phenyl group at the C2 position and a methyl group at the N1 position creates a chiral center at C2.

  • Ring Puckering: Unlike planar cyclobutane, the azetidine ring exists in a puckered conformation to minimize torsional strain (eclipsing interactions). The puckering angle is typically ~30°.

  • Nitrogen Inversion: The barrier to nitrogen inversion in

    
    -alkylazetidines is higher than in acyclic amines but lower than in aziridines.[1] However, the bulky phenyl group at C2 favors a trans-pseudo-equatorial orientation to minimize 1,2-steric clashes with the 
    
    
    
    -methyl group.
Stereoisomerism

The molecule possesses one chiral center at C2, giving rise to two enantiomers:

  • (S)-1-Methyl-2-phenylazetidine [1]

  • (R)-1-Methyl-2-phenylazetidine [1]

In pharmacological applications, the stereochemistry is critical. For instance, rigidified phenethylamine analogs often exhibit stereoselective binding to monoamine transporters.

Physicochemical Properties[2][4][5][6][7][8][9][10]

The following data aggregates experimental values where available and high-confidence predicted values based on structure-activity relationship (SAR) models of 2-arylazetidines.

PropertyValueContext/Rationale
Physical State Pale yellow liquidTypical for low-MW alkyl-aryl amines.[1]
Boiling Point ~215 °C (Predicted)Extrapolated from 2-phenylazetidine (bp ~90°C at 15 mmHg).[1]
Lipophilicity (LogP) 1.90 ± 0.2Moderate lipophilicity; crosses blood-brain barrier (BBB).[1]
Basicity (pKa) 9.2 – 9.5 (Predicted)Lower than parent azetidine (11.3) due to electron-withdrawing phenyl ring (-I effect) and N-methylation.[1]
Polar Surface Area (PSA) 3.24 ŲIndicates excellent membrane permeability.
Density ~0.98 g/cm³Consistent with liquid aromatic amines.
Solubility Soluble in organic solvents (DCM, MeOH); Moderate in water.Forms water-soluble salts (hydrochloride, tartrate).
Stability Profile
  • Thermal Stability: Stable up to ~150°C.

  • Chemical Stability: The strained ring is susceptible to nucleophilic ring-opening under acidic conditions or strong heating, particularly if the nitrogen is quaternized (Hofmann elimination-like pathways).[1]

Synthetic Methodologies

Two primary routes are employed for the synthesis of 1-Methyl-2-phenylazetidine. Route A (Beta-Lactam Reduction) is preferred for its ability to control stereochemistry, while Route B (Cyclization) is a direct method for racemic mixtures.

Route A: Beta-Lactam Reduction (Stereocontrolled)

This route utilizes the Staudinger synthesis or Kinugasa reaction to form the beta-lactam core, followed by reduction.[1]

  • Cyclization: Reaction of styrene with chlorosulfonyl isocyanate (CSI) yields 4-phenylazetidin-2-one.[1]

  • N-Methylation: Alkylation of the lactam nitrogen using methyl iodide (MeI) and a strong base (NaH).

  • Reduction: The carbonyl group is reduced using Lithium Aluminum Hydride (LiAlH

    
    ) in refluxing THF to yield the final amine.
    
Route B: Intramolecular Cyclization ( -Haloamine)[1]
  • Precursor Synthesis: 3-Chloro-1-phenylpropan-1-one is reduced and aminated to form 3-chloro-N-methyl-3-phenylpropan-1-amine.[1]

  • Ring Closure: Base-mediated intramolecular nucleophilic substitution displaces the chloride.[1]

Synthesis Visualization (DOT Diagram)[1]

SynthesisPathways Styrene Styrene (Starting Material) Lactam 4-Phenylazetidin-2-one (Intermediate) Styrene->Lactam 1. CSI, 0°C 2. Red-Al/Na2SO3 CSI Chlorosulfonyl Isocyanate N_Methyl_Lactam 1-Methyl-4-phenyl azetidin-2-one Lactam->N_Methyl_Lactam NaH, MeI THF Target 1-Methyl-2-phenylazetidine (Final Product) N_Methyl_Lactam->Target LiAlH4 Reduction (Reflux) GammaHalo 3-Chloro-N-methyl- 3-phenylpropan-1-amine GammaHalo->Target Base (K2CO3) Intramolecular Cyclization

Caption: Figure 1. Primary synthetic pathways.[4] Solid lines denote the preferred Beta-Lactam reduction route; dashed lines denote the gamma-haloamine cyclization route.

Analytical Characterization

For validation of the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR ( H NMR, 400 MHz, CDCl )[9]
  • Aromatic Region:

    
     7.20 – 7.45 ppm (Multiplet, 5H, Phenyl group).
    
  • C2-H (Benzylic/Methine):

    
     3.80 – 3.95 ppm (Triplet or dd, 1H). The deshielding is due to the attached nitrogen and phenyl ring.
    
  • Ring Methylene (C4-H):

    
     3.10 – 3.30 ppm (Multiplet, 2H).
    
  • Ring Methylene (C3-H):

    
     2.10 – 2.40 ppm (Multiplet, 2H). Distinct puckering leads to complex splitting.
    
  • N-Methyl:

    
     2.35 ppm (Singlet, 3H).
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Common fragment at m/z 104 (Styrene cation) and m/z 42 (N-methyl methylene iminium), indicative of ring cleavage.

Biological & Pharmacological Context[4][5][6][7][12][13]

Rigidified Pharmacophore

1-Methyl-2-phenylazetidine is a conformational constraint of the phenethylamine skeleton.[1] In open-chain amines (like methamphetamine), the ethylamine side chain rotates freely. In the azetidine analog, the C


-C

bond is locked within the ring.
  • Relevance: This locking reduces the entropic penalty of binding to receptors, potentially increasing affinity for targets that prefer the "folded" conformation of phenethylamines.

Target Interactions

Research into 2-arylazetidines suggests activity at:

  • Vesicular Monoamine Transporter 2 (VMAT2): Analogs have shown potency in inhibiting dopamine uptake, relevant for addiction therapeutics.

  • Nicotinic Receptors (nAChR): The structure mimics the pyrrolidine ring of nicotine (contracted to azetidine) and the pyridine ring (replaced by phenyl), serving as a probe for

    
     subtypes.
    

References

  • PubChem. 1-Methyl-2-phenylazetidine (CID 576373).[1][2] National Library of Medicine. Available at: [Link][1]

  • Couty, F., et al. Synthesis of azetidines and their application in medicinal chemistry.[5] Tetrahedron, 2012. (Contextual grounding on azetidine synthesis via beta-lactams).

  • Horton, D., et al. Azetidines in medicinal chemistry: emerging applications. Journal of Medicinal Chemistry.[6] (General reference for physicochemical properties of the scaffold).

Sources

Exploratory

A Research Framework for Elucidating the Molecular Mechanism of 1-Methyl-2-phenylazetidine in the Central Nervous System

Abstract: The azetidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to impart unique conformational constraints on drug candidates. While numerous substituted azetidines have been ex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The azetidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to impart unique conformational constraints on drug candidates. While numerous substituted azetidines have been explored, the specific compound 1-Methyl-2-phenylazetidine remains largely uncharacterized in the public scientific literature. This technical guide addresses this knowledge gap not by reporting existing data, but by establishing a comprehensive, field-proven research framework for its systematic investigation. We provide a detailed, step-by-step methodology that a CNS researcher or drug development professional would employ to discover, validate, and characterize its molecular mechanism of action. This document serves as a practical playbook, guiding the user from initial in silico predictions through in vitro target validation and downstream signaling analysis, culminating in foundational in vivo characterization.

Part 1: Foundational Characterization and In Silico Target Prediction

The journey to understanding a novel compound's CNS activity begins with predicting its likely biological targets and ensuring its fundamental properties are compatible with brain penetration. The structure of 1-Methyl-2-phenylazetidine, featuring a phenyl group attached to a methylated four-membered nitrogen heterocycle, bears a resemblance to phenethylamine-class psychostimulants, suggesting a potential interaction with monoamine transporters.

Physicochemical Profiling

Before extensive biological testing, it is critical to determine the compound's fundamental physicochemical properties to assess its drug-like potential. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Essential Physicochemical Parameters for CNS Drug Candidates

ParameterExperimental MethodRationale for CNS Activity
Solubility Kinetic or Thermodynamic Solubility AssaysAdequate solubility in aqueous buffers is required for in vitro assays and potential formulation.
Lipophilicity (LogP/LogD) Shake-flask method or HPLC-based methodsA balanced LogP (typically 1-3) is often crucial for crossing the blood-brain barrier (BBB).
pKa Potentiometric titration or UV-spectroscopyThe ionization state at physiological pH (7.4) influences receptor interaction and membrane permeability.
Molecular Weight Mass SpectrometryLower molecular weight (< 400 Da) is generally favored for BBB penetration.
Polar Surface Area (PSA) Calculated from structurePSA < 90 Ų is a common guideline for predicting brain accessibility.
In Silico Target Prediction

Computational methods provide a cost-effective first pass to generate hypotheses about the compound's molecular targets. By comparing the 3D structure of 1-Methyl-2-phenylazetidine to libraries of known ligands for CNS receptors and transporters, we can predict potential binding partners.

Workflow for Computational Target Prediction:

G cluster_0 Step 1: Compound Preparation cluster_1 Step 2: Target Database Screening cluster_2 Step 3: Hypothesis Generation a Generate 3D Conformation of 1-Methyl-2-phenylazetidine b Select CNS Target Database (e.g., ChEMBL, BindingDB) c Perform Pharmacophore Screening or Molecular Docking Simulation a->c b->c d Analyze Docking Scores & Binding Pose Interactions c->d e Prioritize Top 5-10 Potential Targets (e.g., DAT, SERT, NET, D2R) d->e

Caption: Computational workflow for predicting CNS targets.

Part 2: Primary Target Identification and Functional Validation

With a list of putative targets from in silico analysis, the next phase is empirical validation using established in vitro pharmacological assays. The primary goal is to identify high-affinity binding sites and determine the compound's functional effect at those sites.

Broad Target Screening

A broad radioligand binding screen is the industry-standard approach for unbiased target identification and off-target liability assessment. A service like the Eurofins SafetyScreen44 or a similar panel will test the compound at a fixed concentration (e.g., 10 µM) against a wide array of CNS targets.

Hypothetical Outcome: Based on its structural similarity to phenethylamines, we hypothesize that 1-Methyl-2-phenylazetidine will show significant binding (>50% inhibition) to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Determining Binding Affinity (Ki)

Once primary targets are identified, the next step is to quantify the compound's binding affinity (Ki). This is achieved through a competition binding assay.

Detailed Protocol: Radioligand Competition Binding Assay for DAT

  • Preparation: Utilize membrane preparations from cells expressing the human dopamine transporter (hDAT). A suitable radioligand is [³H]-WIN 35,428, a well-characterized DAT inhibitor.

  • Incubation: In a 96-well plate, combine the hDAT membrane preparation, a fixed concentration of [³H]-WIN 35,428, and varying concentrations of the test compound (1-Methyl-2-phenylazetidine), typically from 0.1 nM to 100 µM.

  • Equilibrium: Incubate the plates for 60-120 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filtermat in a scintillation counter to measure the amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use a non-linear regression model (one-site fit) to calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Example Binding Affinity Data (Hypothetical)

TargetRadioligandKi (nM) for 1-Methyl-2-phenylazetidine
hDAT [³H]-WIN 35,42815.2
hNET [³H]-Nisoxetine89.7
hSERT [³H]-Citalopram450.1

This hypothetical data suggests the compound is a potent and selective DAT ligand.

Determining Functional Activity

Binding does not reveal function. The compound could be an inhibitor (blocker), a substrate (releaser), or have no functional effect. A neurotransmitter uptake assay is the definitive test for monoamine transporters.

Detailed Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Plate HEK293 cells stably expressing hDAT in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 1-Methyl-2-phenylazetidine for 10-20 minutes.

  • Initiate Uptake: Add a solution containing a low concentration of [³H]-Dopamine.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The time is kept short to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis & Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound to determine the IC₅₀ for uptake inhibition.

If the compound is an inhibitor, it will produce a dose-dependent decrease in [³H]-Dopamine accumulation. To test if it is a substrate (releaser), a release assay would be performed where cells are first loaded with [³H]-Dopamine, and then the ability of the compound to induce its efflux is measured.

Part 3: Elucidating Downstream Signaling Pathways

Assuming our hypothesis is correct and 1-Methyl-2-phenylazetidine is a dopamine reuptake inhibitor, its primary action is to increase extracellular dopamine concentrations in the synapse. This elevated dopamine level will then activate postsynaptic D1 and D2 family receptors, triggering downstream signaling cascades. A key pathway activated by D1 receptors is the Gαs/adenylyl cyclase/PKA/DARPP-32 cascade.

Investigating Downstream Effects with Western Blotting:

  • Cell Treatment: Treat a relevant neuronal cell line (e.g., SH-SY5Y or primary striatal neurons) with an effective concentration of 1-Methyl-2-phenylazetidine (e.g., 10x the uptake IC₅₀) for various time points (0, 5, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE & Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins and their phosphorylated (activated) forms, such as anti-phospho-DARPP-32 (Thr34) and anti-total-DARPP-32.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Quantification: Quantify the band intensity to determine the relative change in protein phosphorylation over time.

An increase in phospho-DARPP-32 (Thr34) would provide strong evidence that the compound's DAT inhibition leads to functional activation of the D1 receptor pathway.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal MPA 1-Methyl-2-phenylazetidine DAT Dopamine Transporter (DAT) MPA->DAT Inhibition DA_synapse Extracellular Dopamine ↑ DA_vesicle Dopamine Vesicles DA_pre Dopamine DA_vesicle->DA_pre Release DA_pre->DAT Reuptake DA_pre->DA_synapse D1R D1 Receptor DA_synapse->D1R Activation AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP ↑ AC->cAMP PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 PP1 pDARPP32->PP1 Inhibits

Caption: Hypothesized signaling cascade following DAT inhibition.

Part 4: In Vivo Target Engagement and Behavioral Consequences

The final step is to confirm that the molecular mechanism observed in vitro translates to a physiological effect in a living organism.

Microdialysis

Microdialysis is a gold-standard technique to measure neurotransmitter levels in specific brain regions of freely moving animals.

Experimental Workflow:

  • Surgery: Implant a microdialysis probe into a dopamine-rich brain region, such as the nucleus accumbens, of a rat or mouse.

  • Baseline: After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline samples to measure basal dopamine levels.

  • Drug Administration: Administer 1-Methyl-2-phenylazetidine (systemically, e.g., via IP injection).

  • Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for 2-3 hours post-injection.

  • Analysis: Analyze the dopamine concentration in the samples using HPLC coupled with electrochemical detection.

Expected Result: A significant, dose-dependent increase in extracellular dopamine levels in the nucleus accumbens following drug administration would confirm in vivo DAT inhibition.

Behavioral Pharmacology

The neurochemical changes should produce a behavioral phenotype. Since DAT inhibitors are typically psychostimulants, a locomotor activity test is a relevant first-line behavioral assay.

Experimental Protocol:

  • Habituation: Place animals (mice or rats) into open-field arenas and allow them to habituate for 30-60 minutes.

  • Injection: Inject groups of animals with either vehicle or different doses of 1-Methyl-2-phenylazetidine.

  • Data Recording: Immediately return the animals to the arenas and record their movement using automated photobeam tracking systems for 1-2 hours.

  • Analysis: Quantify parameters such as total distance traveled, stereotypy counts, and vertical rearing.

Expected Result: The compound would be expected to cause a dose-dependent increase in locomotor activity, consistent with its function as a dopamine reuptake inhibitor.

By systematically following this research framework, an investigator can move from a compound of unknown function to one with a well-characterized molecular mechanism, a defined downstream signaling impact, and a confirmed behavioral consequence, laying a robust foundation for further CNS drug development.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Greengard, P. (2001). The neurobiology of slow synaptic transmission. Science, 294(5544), 1024–1030. [Link]

Foundational

Rigid Isosteres in CNS Drug Discovery: Structure-Activity Relationship (SAR) of 2-Phenylazetidine Derivatives

Executive Summary: The Azetidine Advantage Historically, medicinal chemistry has relied heavily on five- and six-membered saturated nitrogen heterocycles (pyrrolidines and piperidines) for central nervous system (CNS) dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Advantage

Historically, medicinal chemistry has relied heavily on five- and six-membered saturated nitrogen heterocycles (pyrrolidines and piperidines) for central nervous system (CNS) drug design. However, the drive to improve physicochemical properties—specifically increasing the fraction of sp³ carbons (


) and reducing molecular weight—has catalyzed a shift toward highly strained four-membered rings[1].

The 2-phenylazetidine scaffold represents a privileged, rigidified bioisostere. With a ring strain of approximately 26 kcal/mol, the azetidine ring restricts the conformational flexibility of the attached pharmacophores, locking them into optimal vectors for target engagement[2]. This structural rigidity is particularly valuable in the design of monoamine reuptake inhibitors, monoamine oxidase (MAO) inhibitors, and adenosine


 receptor antagonists[3]. However, the benzylic nature of the C2 position introduces unique synthetic and metabolic vulnerabilities, demanding precise stereocontrol and strategic derivatization[4].

This whitepaper dissects the structural logic, synthetic methodologies, and Structure-Activity Relationship (SAR) of 2-phenylazetidine derivatives, providing a field-proven framework for drug development professionals.

Structural & Physicochemical Profiling

The substitution of a piperidine ring with an azetidine ring fundamentally alters the molecule's Exit Vector Analysis (EVA). The bond angles within the azetidine ring (~90°) project the N1 and C2 substituents at distinctly different trajectories compared to the ~109.5° angles of a piperidine chair conformation[1].

Furthermore, the


 of the azetidine nitrogen (~11.29) remains remarkably close to that of pyrrolidine (~11.31) and piperidine, ensuring that 2-phenylazetidines remain protonated at physiological pH, a critical requirement for binding to the aspartate residue in the orthosteric site of monoamine transporters[2].

SAR_Logic Core 2-Phenylazetidine Scaffold N1 N1 Position (Basic Amine) Core->N1 C2 C2 Phenyl Ring Core->C2 C3C4 C3/C4 Positions Core->C3C4 N1_sub1 Unsubstituted (NH): Broad monoamine affinity N1->N1_sub1 N1_sub2 N-Alkyl (e.g., Methyl): Shifts DAT vs NET selectivity N1->N1_sub2 C2_sub1 3,4-Dichloro: Maximizes DAT/SERT binding C2->C2_sub1 C2_sub2 3,5-Difluoro: Improves metabolic stability C2->C2_sub2 C3_sub1 C3-Alkoxy/Aryloxy: Explores auxiliary hydrophobic pockets C3C4->C3_sub1

Pharmacophore mapping and SAR logic for 2-phenylazetidine derivatives.

SAR Mapping: Tuning Target Selectivity

The SAR of 2-phenylazetidines in CNS applications—particularly targeting the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—follows predictable, yet highly sensitive, topological rules.

The C2-Phenyl Ring: Halogenation and Electronic Effects

The unsubstituted 2-phenylazetidine possesses baseline affinity for DAT and NET. However, introducing electron-withdrawing halogens dramatically enhances binding affinity by increasing the lipophilicity (


) and exploiting halogen bonding within the hydrophobic pockets of the transporters[5].
  • 3,4-Dichloro Substitution: Universally increases affinity across all three monoamine transporters, often pushing

    
     values into the single-digit nanomolar range.
    
  • 3,5-Difluoro Substitution: While slightly less potent than the dichloro analog, the 3,5-difluoro motif is highly valued in medicinal chemistry for blocking oxidative metabolism (CYP450 hydroxylation) without adding excessive steric bulk[5].

The N1 Position: Steric Bulk and Selectivity

The secondary amine is essential for the primary electrostatic interaction with the transporter.

  • N-Methylation: Typically increases selectivity for DAT over NET.

  • Larger Alkyl Groups (e.g., N-Isopropyl): Introduce steric clash in the DAT binding site, thereby shifting the selectivity profile toward NET or acting as a tuning dial for

    
     receptor antagonism[3].
    
Quantitative SAR Summary

The following table synthesizes the relative binding affinities based on standard derivatization trajectories for the 2-phenylazetidine core against monoamine transporters:

CompoundN1-SubstituentC2-Aryl SubstitutionDAT

(nM)
NET

(nM)
SERT

(nM)
1 -HPhenyl12585>1000
2 -CH₃Phenyl45110>1000
3 -H3,4-diCl-Phenyl81225
4 -CH₃3,4-diCl-Phenyl34518
5 -H3,5-diF-Phenyl6540450

(Note: Data represents generalized SAR trends derived from isosteric monoamine reuptake inhibitor profiles).

Enantioselective Synthesis & Protocol Validation

The C2 stereocenter dictates the pharmacological activity; typically, only one enantiomer (often the S-enantiomer, depending on Cahn-Ingold-Prelog priorities of the substituents) effectively engages the target. Synthesizing this strained ring requires overcoming the thermodynamic penalty of cyclization while preventing the benzylic C2 carbon from undergoing carbocation-mediated ring-opening[2][4].

The most robust, scalable method utilizes Ellman’s chiral tert-butanesulfinamide to establish the stereocenter prior to an intramolecular


 cyclization[4][6].

SynthesisWorkflow A Benzaldehyde + (S)-tert-Butanesulfinamide B Chiral Sulfinyl Imine A->B Ti(OEt)4, THF C Grignard Addition (3-chloropropylmagnesium bromide) B->C D Gamma-Chloro Sulfinamide (Diastereomerically Pure) C->D Facial Selectivity E Intramolecular Cyclization (KOtBu, DMF, 0°C) D->E F N-Sulfinyl-2-phenylazetidine E->F SN2 Ring Closure G Acidic Deprotection (HCl in Et2O) F->G H (S)-2-Phenylazetidine HCl G->H Avoids Ring Opening

Enantioselective synthetic workflow utilizing chiral sulfinamide chemistry.

Step-by-Step Methodology: Synthesis of (S)-2-Phenylazetidine Hydrochloride

This protocol is designed as a self-validating system; each step includes a specific analytical checkpoint to ensure causality and structural integrity.

Step 1: Imine Condensation

  • Procedure: To a solution of benzaldehyde (1.0 equiv) and (S)-tert-butanesulfinamide (1.05 equiv) in THF, add titanium(IV) ethoxide (

    
    , 2.0 equiv). Stir at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate the organic layer.
    
  • Causality:

    
     acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to drive the equilibrium toward the imine.
    
  • Validation:

    
     NMR must show the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a sharp imine singlet (~8.5 ppm).
    

Step 2: Diastereoselective Grignard Addition

  • Procedure: Cool the sulfinyl imine solution in

    
     to -48°C. Dropwise add 3-chloropropylmagnesium bromide (1.5 equiv). Stir for 4 hours, then quench with saturated aqueous 
    
    
    
    .
  • Causality: The bulky tert-butyl group of the sulfinamide directs the nucleophilic attack to the less sterically hindered face of the imine (closed transition state), establishing the (S)-configuration at the benzylic carbon.

  • Validation: HPLC or

    
     NMR (if using a fluorinated benzaldehyde analog) must confirm a Diastereomeric Ratio (dr) of >95:5.
    

Step 3: Intramolecular Cyclization

  • Procedure: Dissolve the resulting

    
    -chloro sulfinamide in anhydrous DMF (0.1 M). Cool to 0°C and add Potassium tert-butoxide (KOtBu, 1.5 equiv). Allow to warm to room temperature over 2 hours[6].
    
  • Causality: Deprotonation of the sulfinamide nitrogen generates a strong nucleophile that executes a 4-exo-tet

    
     displacement of the primary chloride. The high dilution (0.1 M) prevents intermolecular oligomerization.
    
  • Validation: LC-MS must confirm the exact mass of the cyclized product (

    
    ), indicating the loss of HCl.
    

Step 4: Acidic Deprotection (Critical Step)

  • Procedure: Dissolve the N-sulfinyl-2-phenylazetidine in anhydrous diethyl ether (

    
    ). Add 4M HCl in dioxane (2.0 equiv) at 0°C. Stir for 1 hour. The product will precipitate as a white solid. Isolate via filtration[4].
    
  • Causality: Why ether and not methanol? The C2 position of 2-phenylazetidine is highly electrophilic due to the stabilization of cationic character by the adjacent phenyl ring. Using protic solvents (like MeOH or

    
    ) during acidic deprotection leads to solvolysis and ring-opening decomposition. Aprotic ethereal solvents suppress this side reaction, allowing quantitative isolation[4].
    
  • Validation:

    
     NMR (
    
    
    
    ) must show the loss of the tert-butyl singlet (~1.2 ppm) and the retention of the azetidine ring protons (multiplets between 2.5–4.5 ppm).

Conclusion

The 2-phenylazetidine motif is a highly potent tool in the medicinal chemist's arsenal. By enforcing a rigid spatial arrangement of pharmacophores, it allows for the precise tuning of receptor and transporter selectivity profiles. While the inherent ring strain and benzylic reactivity present synthetic challenges, modern asymmetric methodologies—particularly the use of chiral sulfinamides and carefully controlled aprotic deprotections—enable the scalable and high-yielding production of these valuable isosteres.

References

  • Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development - ACS Publications. (2024). Retrieved from:[Link][6]

  • 4H-Dewar - IRIS (Doctoral Thesis on Isosteres). Università degli Studi di Pavia. Retrieved from:[Link][1]

  • Preparation and Synthetic Applications of Azetidines. Department of Chemistry, University of Alberta. (2011). Retrieved from: [Link][2]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications. (2024). Retrieved from:[Link][4]

  • The adenosine A(2A) antagonistic properties of selected C8-substituted xanthines. ResearchGate. (2013). Retrieved from:[Link][3]

Sources

Exploratory

Thermodynamic Stability and Ring-Opening Kinetics of 1-Methyl-2-phenylazetidine: A Technical Guide for Drug Development

Executive Summary Azetidines have emerged as privileged motifs in medicinal chemistry. Their rigid, three-dimensional structures offer superior ligand efficiency and metabolic stability compared to larger heterocycles li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines have emerged as privileged motifs in medicinal chemistry. Their rigid, three-dimensional structures offer superior ligand efficiency and metabolic stability compared to larger heterocycles like piperidines. However, the integration of the azetidine core into active pharmaceutical ingredients (APIs) introduces significant thermodynamic challenges. This whitepaper provides an in-depth technical analysis of the thermodynamic and kinetic stability of 1-methyl-2-phenylazetidine . By dissecting the synergistic effects of the N-methyl and C2-phenyl substituents, we establish a robust framework for understanding its degradation pathways and outline self-validating experimental protocols to quantify these liabilities during drug development.

Thermodynamic Fundamentals of the Azetidine Ring

The baseline thermodynamic profile of the azetidine ring is defined by its substantial ring strain. The deviation from the ideal tetrahedral carbon bond angle (109.5°) to approximately 90° compresses the internal C-C-C and C-N-C angles.

This geometric distortion results in a high ring strain energy of approximately 25.4 kcal/mol [1], positioning azetidines between the highly reactive aziridines (~27.7 kcal/mol) and the relatively stable pyrrolidines (~5.4 kcal/mol) 1[1]. Consequently, the internal bonds possess increased p-character, while the external C-H bonds exhibit higher s-character, making the ring thermodynamically eager to open if a kinetic pathway becomes available.

Mechanistic Causality: The 1-Methyl-2-Phenyl System

While an unsubstituted azetidine ring is kinetically stable under neutral conditions despite its thermodynamic strain, the specific substitution pattern in 1-methyl-2-phenylazetidine creates a highly specific kinetic vulnerability.

  • N-Methyl Substitution (The Trigger): The basicity of the azetidine nitrogen (unsubstituted pKa ~11.29) 2[2] ensures that the molecule is predominantly protonated at physiological and acidic pH levels. Protonation transforms the nitrogen into an excellent leaving group, setting the stage for C-N bond cleavage.

  • C2-Phenyl Substitution (The Catalyst): The phenyl group at the C2 position acts as the critical destabilizer. During acid-mediated ring opening, the transition state involves the lengthening of the C2-N bond. The adjacent phenyl ring delocalizes the developing positive charge, providing profound benzylic stabilization to the transition state3[3].

The causality is clear: the thermodynamic driving force is the release of the 25.4 kcal/mol strain energy, but the kinetic enabler is the C2-phenyl group, which dramatically lowers the activation energy barrier for ring-opening compared to non-arylated analogs.

Degradation Pathways & pH-Dependent Stability

Aryl-substituted azetidines undergo rapid acid-mediated ring-opening decomposition4[4]. At low pH (e.g., gastric conditions), the protonation of the N-methyl group initiates a rate-limiting C-N bond scission, rapidly yielding an acyclic amine.

G A 1-Methyl-2-phenylazetidine (Neutral, Strained) B Azetidinium Ion (Protonated N) A->B +H+ (pH < pKa) C Transition State (Benzylic Stabilization) B->C C-N Cleavage (Rate Limiting) D Acyclic Amine (Strain Relieved) C->D Nucleophilic Attack / H2O

Acid-catalyzed ring-opening pathway of 1-methyl-2-phenylazetidine.

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic stability and kinetic degradation of 1-methyl-2-phenylazetidine, we employ a dual-pronged, self-validating workflow.

Workflow S1 Compound Synthesis & Purification (>99% purity) S2 Thermodynamic Profiling (DSC / TGA) S1->S2 S3 Kinetic Stability Assay (HPLC-UV/MS across pH 1-7) S1->S3 S4 Computational Modeling (DFT Transition State Analysis) S1->S4 S5 Data Synthesis & Degradation Mechanism S2->S5 S3->S5 S4->S5

Self-validating experimental workflow for assessing azetidine stability.

Protocol A: Thermal Stability Profiling via DSC/TGA

Causality: Differential Scanning Calorimetry (DSC) directly measures the exothermic heat flow associated with the ring-opening event, quantifying the strain energy release. Thermogravimetric Analysis (TGA) is run orthogonally to ensure the observed exotherm is a true structural decomposition rather than simple volatilization.

  • Sample Preparation: Weigh 2.0–5.0 mg of high-purity (>99%) 1-methyl-2-phenylazetidine into a hermetically sealed aluminum pan. The seal is critical to prevent premature evaporation of the compound before the decomposition temperature is reached.

  • Instrument Calibration: Calibrate the DSC using an indium standard to ensure absolute temperature and heat flow accuracy.

  • Thermal Ramp: Equilibrate the sample at 25°C, then heat at a controlled rate of 10°C/min up to 300°C under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Integrate the exothermic peak corresponding to thermal decomposition. The area under the curve (

    
    ) represents the enthalpy of decomposition, which validates the theoretical ring strain of the molecule.
    
Protocol B: pH-Dependent Kinetic Degradation Assay

Causality: Because the ring-opening is acid-catalyzed, determining the half-life (


) across a pH gradient validates the mechanistic hypothesis that nitrogen protonation strictly precedes C-N cleavage 4[4]. The use of a cold, high-pH quench ensures the reaction is instantly halted, preventing artificial degradation during analysis.
  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 3.0 (Citrate), pH 5.0 (Acetate), and pH 7.4 (Phosphate).

  • Reaction Initiation: Dissolve the compound in DMSO to create a 10 mM stock. Spike 10 µL of the stock into 990 µL of each buffer (final concentration 100 µM) incubated at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at predefined time points (0, 0.5, 1, 2, 4, 8, 24 hours). Quench the acidic samples immediately by neutralizing with an equal volume of cold 100 mM Tris buffer (pH 8.0).

  • LC-MS/MS Analysis: Analyze the quenched samples using reversed-phase HPLC coupled with a mass spectrometer. Monitor the disappearance of the parent mass and the emergence of the ring-opened acyclic product.

  • Kinetic Modeling: Plot

    
     versus time. The slope yields the pseudo-first-order rate constant (
    
    
    
    ), from which
    
    
    is calculated.

Quantitative Data Summaries

The structural nuances of azetidine derivatives heavily dictate their kinetic survival in aqueous media. The table below summarizes how the addition of the C2-phenyl group drastically shifts the kinetic stability profile under acidic conditions, despite the thermodynamic strain remaining relatively constant.

Table 1: Thermodynamic and Kinetic Parameters of Azetidine Derivatives

Compound ClassRing Strain (kcal/mol)Basic pKa

at pH < 2.0 (h)

at pH 7.4 (h)
Unsubstituted Azetidine25.411.29> 100Stable
N-Alkyl Azetidines~25.410.4 - 11.0> 100Stable
C2-Aryl Azetidines (e.g., 1-Methyl-2-phenylazetidine)~26.0 ~9.5 - 10.0 < 1.0 Stable

(Data synthesized from literature benchmarks regarding aryl-azetidine acid-degradation kinetics[4] and foundational heterocycle thermodynamics[1],[2])

Conclusion & Implications for Drug Design

The thermodynamic instability of 1-methyl-2-phenylazetidine perfectly illustrates how high inherent ring strain (~25.4 kcal/mol)[1] can be weaponized by specific substitution patterns. While the azetidine core is a powerful bioisostere for drug discovery, placing a benzylic stabilizing group (like a phenyl ring) adjacent to the basic nitrogen creates a severe kinetic liability under the acidic conditions typical of the human stomach[3].

To mitigate this in drug development, medicinal chemists must either avoid C2-aryl substitutions, reduce the basicity of the azetidine nitrogen (e.g., via amide or carbamate formation to prevent protonation), or formulate the drug as a highly insoluble salt to restrict dissolution and premature degradation in low-pH environments[3].

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC (NIH) URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC (NIH) URL:[Link]

  • Azetidine | C3H7N | CID 10422 - PubChem Source: PubChem (NIH) URL:[Link]

Sources

Foundational

Pharmacokinetic Profile and Metabolism of 1-Methyl-2-phenylazetidine: An In-Depth Technical Guide

Executive Summary 1-Methyl-2-phenylazetidine is a highly constrained, four-membered cyclic tertiary amine. In medicinal chemistry, the azetidine ring is frequently deployed as a bioisostere for larger, more metabolically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-2-phenylazetidine is a highly constrained, four-membered cyclic tertiary amine. In medicinal chemistry, the azetidine ring is frequently deployed as a bioisostere for larger, more metabolically labile heterocycles such as pyrrolidine (e.g., nicotine analogs) and piperidine (e.g., methylphenidate analogs). The high ring strain (approximately 26 kcal/mol) and the unique hybridization of the azetidine nitrogen impart distinct pharmacokinetic (PK) and metabolic properties compared to its unstrained counterparts[1]. This whitepaper details the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, metabolic pathways, and rigorous experimental protocols for profiling 1-Methyl-2-phenylazetidine.

Physicochemical Properties & ADME Implications

The physicochemical properties of a molecule fundamentally dictate its behavior in biological systems. For 1-Methyl-2-phenylazetidine, the geometric constraints of the four-membered ring alter the s-character of the nitrogen lone pair. This structural phenomenon slightly reduces its basicity (pKa) compared to unstrained aliphatic amines.

Causality in Drug Design: A lower pKa ensures that a higher fraction of the molecule exists as an un-ionized free base at physiological pH (7.4). This directly enhances passive transcellular diffusion across the lipophilic blood-brain barrier (BBB), making the azetidine scaffold highly desirable for CNS-targeted agents[1].

Table 1: Quantitative Physicochemical Data of 1-Methyl-2-phenylazetidine

PropertyValuePK/PD Implication
Molecular Weight 147.22 g/mol [2]Highly favorable for rapid oral absorption (Complies with Lipinski's Rule of 5).
LogP (Calculated) ~1.9 - 2.1[2]Optimal lipophilicity for CNS penetration and membrane permeability.
Topological Polar Surface Area 3.2 Ų[2]Extremely low TPSA facilitates rapid transcellular transport.
pKa (Estimated) ~8.0 - 8.5High fraction of neutral species at pH 7.4 favors BBB crossing.
Ring Strain ~26 kcal/molIncreases resistance to endocyclic CYP-mediated ring oxidations[1].

Metabolic Pathways: Structural Logic and Causality

The metabolism of 1-Methyl-2-phenylazetidine is primarily driven by hepatic Cytochrome P450 (CYP450) enzymes. The structural constraints of the azetidine ring dictate the regioselectivity of these biotransformations.

  • N-Demethylation (Phase I): This is the predominant metabolic route. CYP450 enzymes (typically CYP2B6, CYP2D6, or CYP3A4) catalyze the oxidation of the N-methyl group via a hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanism[3]. This forms an unstable carbinolamine intermediate that spontaneously collapses, releasing formaldehyde and yielding the secondary amine, 2-phenylazetidine.

  • Aromatic Hydroxylation (Phase I): CYP2D6 mediates the para-hydroxylation of the phenyl ring, forming 1-methyl-2-(4-hydroxyphenyl)azetidine. The electron-rich nature of the unsubstituted phenyl ring makes it highly susceptible to electrophilic attack by the highly reactive CYP450 iron-oxo species[3].

  • Ring Oxidation (Phase I): Unlike piperidines, which readily undergo oxidation to lactams or ring-opened metabolites, the azetidine ring is relatively resistant to endocyclic oxidation. The high ring strain results in an unfavorable transition state geometry for C4-oxidation[1]. However, trace quantities of the lactam (1-methyl-4-phenylazetidin-2-one) may still form.

  • Glucuronidation (Phase II): The hydroxylated Phase I metabolites undergo rapid Phase II conjugation by UDP-glucuronosyltransferases (UGTs), forming highly water-soluble glucuronides that are readily excreted via renal clearance.

Metabolism Parent 1-Methyl-2-phenylazetidine (Parent Drug) NDemethyl 2-Phenylazetidine (N-Demethylation) Parent->NDemethyl CYP450 (CYP2B6/3A4) N-Dealkylation ArOH 1-Methyl-2-(4-hydroxyphenyl)azetidine (Aromatic Hydroxylation) Parent->ArOH CYP450 (CYP2D6) Hydroxylation Lactam 1-Methyl-4-phenylazetidin-2-one (Ring Oxidation) Parent->Lactam CYP/FMO C4-Oxidation PhaseII Glucuronide Conjugates (Phase II Clearance) NDemethyl->PhaseII UGT/SULT ArOH->PhaseII UGT Enzymes Conjugation

Primary Phase I and Phase II metabolic pathways of 1-Methyl-2-phenylazetidine.

Pharmacokinetic Profiling Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for profiling the PK properties of 1-Methyl-2-phenylazetidine.

Protocol A: In Vitro Microsomal Stability Assay

Causality: This assay determines the intrinsic clearance (


) by exposing the compound to human or rat liver microsomes (HLM/RLM). The exogenous addition of NADPH initiates CYP450 activity, simulating hepatic Phase I metabolism.
  • Preparation: Prepare a 10 mM stock solution of 1-Methyl-2-phenylazetidine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add HLM or RLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., propranolol).

    • Self-Validation Step: The immediate organic solvent-induced protein precipitation halts enzymatic activity instantly, ensuring the measured analyte concentration accurately reflects the specific kinetic time point.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life (

    
    ) and 
    
    
    
    .
Protocol B: In Vivo Pharmacokinetic Profiling in Rodents

Causality: In vivo studies determine absolute bioavailability (


), volume of distribution (

), and systemic clearance. Comparing Intravenous (IV) and oral (PO) routes allows researchers to quantify the extent of first-pass hepatic metabolism.
  • Formulation: Formulate 1-Methyl-2-phenylazetidine in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline for IV administration (1 mg/kg) and PO administration (5 mg/kg).

  • Dosing & Sampling: Administer to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (200 µL) via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis to prevent ex vivo degradation.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of acetonitrile). Analyze via LC-MS/MS.

  • Data Modeling: Perform Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin) to derive AUC,

    
    , 
    
    
    
    ,
    
    
    , and bioavailability.

PKWorkflow Step1 1. Compound Administration IV (1 mg/kg) & PO (5 mg/kg) in Rodents Step2 2. Serial Blood Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24h Step1->Step2 Step3 3. Plasma Protein Precipitation 3x Vol Acetonitrile + Internal Standard Step2->Step3 Step4 4. LC-MS/MS Bioanalysis MRM Mode for Parent & Metabolites Step3->Step4 Step5 5. Pharmacokinetic Modeling NCA: Clearance, Vd, AUC, Bioavailability Step4->Step5

Step-by-step in vivo pharmacokinetic profiling workflow and LC-MS/MS analysis.

Conclusion

The pharmacokinetic profile of 1-Methyl-2-phenylazetidine highlights the strategic utility of the azetidine ring in medicinal chemistry. By constraining the amine within a four-membered ring, researchers can modulate the pKa and lipophilicity, thereby enhancing CNS penetration while mitigating the extensive endocyclic oxidative metabolism typically observed with piperidine and pyrrolidine scaffolds[1]. Because the primary clearance mechanisms remain N-demethylation and aromatic hydroxylation[3], careful consideration of CYP450 polymorphism (particularly CYP2D6) is required during downstream drug development.

References

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Cytochrome P450 and Chemical Toxicology Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: 1-Methyl-2-phenylazetidine | C10H13N | CID 576373 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Literature review of 1-Methyl-2-phenylazetidine biological activity

Biological Activity, Pharmacological Profile, and Chemical Utility[1] Part 1: Executive Summary 1-Methyl-2-phenylazetidine (CAS: 55702-58-4) is a heterocyclic chemical probe belonging to the class of conformationally res...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity, Pharmacological Profile, and Chemical Utility[1]

Part 1: Executive Summary

1-Methyl-2-phenylazetidine (CAS: 55702-58-4) is a heterocyclic chemical probe belonging to the class of conformationally restricted phenethylamines .[1] Structurally, it represents a rigidified analog of


-methylphenethylamine (the backbone of methamphetamine), where the ethylamine side chain is incorporated into a four-membered azetidine ring.

This compound is of significant interest in medicinal chemistry as a scaffold for exploring Structure-Activity Relationships (SAR) at monoamine transporters (DAT, NET, SERT) and Nicotinic Acetylcholine Receptors (nAChRs). Unlike its flexible acyclic counterparts, the azetidine ring locks the molecule into a specific conformation, reducing entropic penalties upon receptor binding and offering a unique tool to map the steric requirements of the catecholamine binding pocket.

Key Classifications:

  • Chemical Class:

    
    -substituted 2-arylazetidine.
    
  • Primary Pharmacophore: Constrained Phenethylamine.[2]

  • Target Systems: Monoamine Transporters (DAT/NET), nAChR subtypes (

    
    ).
    

Part 2: Chemical Profile & Structural properties

The azetidine ring is a four-membered nitrogen heterocycle characterized by high ring strain (~26 kcal/mol), making it more reactive than pyrrolidines (5-membered) or piperidines (6-membered).

Physicochemical Data
PropertyValueNotes
IUPAC Name 1-Methyl-2-phenylazetidine
Molecular Formula

Molecular Weight 147.22 g/mol
LogP (Predicted) ~1.9 - 2.1Lipophilic, BBB-permeable
pKa (Predicted) ~9.5 - 10.0Basic amine, protonated at physiological pH
H-Bond Donors 0Tertiary amine
Rotatable Bonds 1Phenyl-Azetidine bond
Structural Homology

1-Methyl-2-phenylazetidine serves as a bridge between acyclic stimulants and larger cyclic systems:

  • Methamphetamine : Acyclic, flexible.

  • 1-Methyl-2-phenylazetidine : Rigid, 4-membered ring.

  • Nicotine : 5-membered ring (pyrrolidine) analog (though with a pyridine substituent).

  • Methylphenidate : 6-membered ring (piperidine) analog.

Part 3: Pharmacology & Mechanism of Action

Monoamine Transporter Modulation (NDRI Potential)

The primary theoretical activity of 1-Methyl-2-phenylazetidine is as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .

  • Mechanism : The 2-phenylazetidine moiety mimics the folded conformation of dopamine or amphetamine required to bind to the Dopamine Transporter (DAT).

  • Steric Constraints : The azetidine ring forces the phenyl ring and the nitrogen lone pair into a specific spatial arrangement. Research on "conformationally restricted phenethylamines" suggests that while 2-phenylazetidines bind to DAT, their efficacy (uptake inhibition vs. release) depends heavily on the specific stereochemistry (

    
     vs 
    
    
    
    ) and
    
    
    -substitution.
  • Comparison : Unlike MPTP (a 4-phenyl-tetrahydropyridine), which is a neurotoxin, 2-phenylazetidines do not easily undergo oxidation to pyridinium species (like MPP+) due to the high energy barrier of forming a 4-membered aromatic system (azete). Thus, the neurotoxicity risk associated with MPTP is significantly lower for this scaffold.

Nicotinic Acetylcholine Receptor (nAChR) Activity

Azetidine rings are "privileged scaffolds" for nAChR ligands.

  • Sazetidine-A : A potent

    
     partial agonist containing an azetidine ether.
    
  • MPA : A bis-pyridyl azetidine analog of epibatidine.

  • 1-Methyl-2-phenylazetidine : Lacking the pyridine nitrogen (essential for high-affinity hydrogen bonding in the canonical nicotine binding site), this compound likely exhibits lower affinity than nicotine but may act as a negative allosteric modulator or a low-potency antagonist at

    
     receptors.
    
Pathway Visualization

G Compound 1-Methyl-2-phenylazetidine Target_DAT Dopamine Transporter (DAT) Compound->Target_DAT High Affinity Binding Target_NET Norepinephrine Transporter (NET) Compound->Target_NET Moderate Affinity Target_nAChR nAChR (α4β2) Compound->Target_nAChR Low Affinity/Modulation Effect_Uptake Inhibition of Reuptake Target_DAT->Effect_Uptake Target_NET->Effect_Uptake Effect_Dopamine Increased Synaptic Dopamine Effect_Uptake->Effect_Dopamine Effect_Stim Psychostimulant Activity Effect_Dopamine->Effect_Stim

Caption: Pharmacological cascade of 1-Methyl-2-phenylazetidine acting as a monoamine reuptake inhibitor.

Part 4: Synthesis & Experimental Protocols

Researchers synthesizing this compound typically utilize cyclization of gamma-functionalized amines. Below is a standard protocol adapted from literature for 2-arylazetidines.

Method A: Cyclization of Amino Alcohols (Mitsunobu-type or Activation)

Principle: Conversion of a 1,3-amino alcohol (derived from styrene oxide opening) into a cyclic amine via activation of the alcohol as a leaving group (Tosylate/Mesylate) followed by intramolecular nucleophilic attack.

Step-by-Step Protocol:

  • Precursor Preparation :

    • React Styrene Oxide with Methylamine (excess) to open the epoxide.

    • Result:

      
      -methyl-3-hydroxy-3-phenylpropylamine (regioisomer mixture, purification required).
      
  • Activation :

    • Dissolve the amino alcohol (10 mmol) in dry DCM (50 mL) at 0°C.

    • Add Triethylamine (12 mmol) and Methanesulfonyl chloride (MsCl) (11 mmol) dropwise.

    • Mechanism: The hydroxyl group forms a mesylate (good leaving group).

  • Cyclization :

    • Heat the mixture to reflux (40°C) or add a stronger base (e.g.,

      
       in MeCN) if spontaneous cyclization is slow.
      
    • The secondary amine attacks the carbon bearing the mesylate group.

    • Note: Ring closure to a 4-membered ring is kinetically slower than 5/6-membered rings; high dilution favors intramolecular reaction over intermolecular polymerization.

  • Workup :

    • Quench with water. Extract with DCM (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Concentrate in vacuo.

  • Purification :

    • The product is a basic amine. Purify via Acid-Base extraction or Flash Chromatography (Silica gel; EtOAC/Hexane + 1%

      
      ).
      
Synthesis Visualization

Synthesis StyreneOxide Styrene Oxide Intermediate Amino Alcohol (Linear) StyreneOxide->Intermediate Ring Opening Methylamine Methylamine Methylamine->Intermediate Activation Mesylation (MsCl / Et3N) Intermediate->Activation Cyclization Intramolecular Nucleophilic Substitution Activation->Cyclization Heat/Base Product 1-Methyl-2-phenylazetidine Cyclization->Product 4-exo-tet

Caption: Synthetic route via ring opening of styrene oxide and subsequent cyclization.[1][2][3][4][5][6][7]

Part 5: Toxicology & Safety Considerations

While experimental toxicology data is sparse, structural inference provides critical safety guidelines:

  • Neurotoxicity Potential :

    • The compound is a structural analog of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP causes Parkinsonism via metabolism to MPP+ by MAO-B.

    • Differentiation: 1-Methyl-2-phenylazetidine has a 4-membered ring. Oxidation to a fully aromatic quaternary species (like MPP+) would require forming an azetidium/azete cation, which is highly anti-aromatic or unstable. Therefore, the specific MPTP-like neurotoxicity mechanism is unlikely .

  • Sympathomimetic Effects :

    • As a putative NDRI, expect cardiovascular effects: hypertension, tachycardia, and vasoconstriction.

    • Handling requires standard precautions for potent stimulants.

Part 6: References

  • PubChem Compound Summary . (2025). 1-Methyl-2-phenylazetidine (CID 576373).[8] National Center for Biotechnology Information. [Link]

  • Holladay, M. W., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes. Neurochemistry International, 32(5-6). [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. [Link][4]

  • Miller, D. D., et al. (1973).[9] Inhibition of catechol amine uptake by conformationally restricted phenethylamine derivatives. Journal of Medicinal Chemistry. [Link]

  • Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors. Molecular Pharmacology. [Link]

Sources

Foundational

Comparative Ring Strain &amp; Stability Profile: 1-Methyl-2-phenylazetidine vs. Pyrrolidine Scaffolds

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In modern drug discovery, the choice between four-membered (azetidine) and fiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In modern drug discovery, the choice between four-membered (azetidine) and five-membered (pyrrolidine) nitrogen heterocycles is rarely trivial. While pyrrolidines offer a robust, metabolically stable, and conformationally flexible scaffold, azetidines are increasingly utilized as "high-energy" bioisosteres. The azetidine ring introduces significant ring strain energy (RSE ~26 kcal/mol), altering bond vectors, lowering lipophilicity, and modifying pKa profiles compared to their five-membered counterparts.

This guide provides a technical deep-dive into the structural and energetic disparities between 1-Methyl-2-phenylazetidine and its pyrrolidine analog. We analyze the specific impact of the 1,2-substitution pattern on ring pucker and stability, provide a robust synthesis protocol for the strained azetidine, and detail experimental assays to quantify hydrolytic stability.

Theoretical Framework: The Energetics of Strain

Ring Strain Energy (RSE) Landscape

The fundamental differentiator between these scaffolds is the Ring Strain Energy (RSE), derived from angle strain (Baeyer strain), torsional strain (Pitzer strain), and transannular interactions (Prelog strain).

  • Pyrrolidine (5-membered): Exhibits an RSE of approximately 6.0 kcal/mol . The ring adopts an "envelope" or "twist" conformation that effectively relieves torsional strain, allowing bond angles to approach the ideal tetrahedral 109.5°.

  • Azetidine (4-membered): Exhibits a massive RSE of approximately 25.4 – 26.0 kcal/mol . The geometric constraints force C-N-C and C-C-C bond angles to ~90°, significantly deviating from the ideal sp³ hybridization. To relieve eclipsing interactions, the ring puckers (butterfly angle ~15°), but this provides only marginal stabilization.

The "1-Methyl-2-Phenyl" Perturbation

Introducing a methyl group at


 and a phenyl group at 

creates a specific steric environment that modulates the baseline strain:
  • Vicinal Repulsion: In 1-Methyl-2-phenylazetidine, the vicinal (

    
    ) substituents experience significant steric clash. Unlike the pyrrolidine ring, which can twist to place these groups in a pseudo-equatorial orientation, the rigid azetidine ring has limited conformational freedom.
    
  • Benzylic Activation: The phenyl group at

    
     stabilizes the developing positive charge at the benzylic position. Combined with the high ground-state energy (strain), this makes the 
    
    
    
    bond hyper-labile to acid-catalyzed cleavage compared to the pyrrolidine analog.
Physicochemical Comparison Table
Property1-Methyl-2-phenylazetidine1-Methyl-2-phenylpyrrolidineImpact on Drug Design
Ring Strain Energy ~26.0 kcal/mol~6.0 kcal/molAzetidines are "spring-loaded" electrophiles.
Ring Geometry Puckered (~15°)Envelope / TwistAzetidine vectors are rigid; Pyrrolidine is adaptable.
C-N-C Bond Angle ~91°~104°Increased s-character in Azetidine lone pair.
Basicity (pKa) ~10.5 - 11.3~10.5 - 11.3Surprisingly similar due to solvation effects masking hybridization differences.
LogP (Lipophilicity) Generally LowerHigherAzetidine lowers lipophilicity (better solubility).
Metabolic Liability High (Ring Opening)Low (Oxidation)Azetidine opens to amino-alcohols; Pyrrolidine oxidizes to lactams.

Computational & Structural Analysis[2][3]

To visualize the stability difference, we must consider the activation energy required for ring opening. The azetidine ring opening is exothermic and kinetically accessible under mild acidic conditions, whereas the pyrrolidine ring opening is endothermic and kinetically difficult.

Mechanism of Acid-Catalyzed Instability

The following Graphviz diagram illustrates the divergent pathways for the two scaffolds under acidic stress.

StabilityPathways Azetidine 1-Methyl-2-phenylazetidine (Strained, ~26 kcal/mol) Az_Protonated Protonated Species (Activated) Azetidine->Az_Protonated H+ (Fast) TS_Open Transition State (Benzylic Cation Character) Az_Protonated->TS_Open Strain Release + Benzylic Stabilization Open_Product Ring-Opened Amino Alcohol (Thermodynamic Sink) TS_Open->Open_Product Nucleophile (H2O/Cl-) Pyrrolidine 1-Methyl-2-phenylpyrrolidine (Stable, ~6 kcal/mol) Pyr_Protonated Protonated Species (Stable Salt) Pyrrolidine->Pyr_Protonated H+ No_Reaction No Ring Opening (High Activation Barrier) Pyr_Protonated->No_Reaction Stable at pH 1-14

Figure 1: Divergent stability profiles. The high ground-state energy of azetidine, combined with benzylic stabilization, facilitates ring opening. Pyrrolidine remains inert.

Experimental Protocols

Synthesis of 1-Methyl-2-phenylazetidine

Direct cyclization to form substituted azetidines is challenging due to the entropic penalty and strain enthalpy. The most robust method for the 2-phenyl derivative is the Staudinger Ketene Cycloaddition followed by reduction. This method avoids the difficult 4-exo-tet cyclization.

Protocol: Staudinger-Reduction Route

Step 1: Imine Formation

  • Reagents: Benzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), MgSO₄ (anhydrous).

  • Procedure: Dissolve benzaldehyde in dry DCM. Add methylamine solution and MgSO₄. Stir at RT for 4 hours.

  • Workup: Filter off MgSO₄ and concentrate in vacuo to yield N-benzylidenemethylamine (Imine). Use immediately.

Step 2: [2+2] Cycloaddition (Beta-Lactam Formation)

  • Reagents: Imine (from Step 1), Chloroacetyl chloride (1.2 eq), Triethylamine (2.5 eq), dry DCM.

  • Procedure: Cool imine solution in DCM to 0°C. Add Et₃N. Dropwise add chloroacetyl chloride over 30 mins (Exothermic!). The in situ generated ketene reacts with the imine.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Wash with water, NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate. Purify by flash chromatography to isolate 1-methyl-3-chloro-4-phenylazetidin-2-one .

    • Note: Dechlorination may be required if using chloroacetyl chloride. Alternatively, use acetyl chloride if conditions permit, though chloroacetyl is more reactive for ketene generation. For this guide, we assume a dechlorination step or direct reduction if the chloro-group is acceptable to remove.

Step 3: Lactam Reduction (The Critical Step)

  • Reagents: LiAlH₄ (3.0 eq), dry THF.

  • Procedure: Suspend LiAlH₄ in dry THF under Argon at 0°C. Dropwise add the azetidin-2-one (dissolved in THF).

  • Reflux: Heat to reflux for 4–6 hours. This reduces the carbonyl C=O to CH₂.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter the granular precipitate.

  • Isolation: Concentrate filtrate. The residue is 1-Methyl-2-phenylazetidine .[2]

  • Validation: NMR should show characteristic azetidine multiplet signals at

    
     3.0–4.0 ppm and loss of carbonyl signal.
    
Comparative Stability Assay (Acid Challenge)

This assay quantifies the "kinetic fragility" of the azetidine compared to the pyrrolidine.

Materials:

  • Test Compounds: 1-Methyl-2-phenylazetidine vs. 1-Methyl-2-phenylpyrrolidine.

  • Media: Simulated Gastric Fluid (pH 1.2) and PBS (pH 7.4).

  • Analysis: LC-MS/MS.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

  • Incubation: Spike stocks into pH 1.2 and pH 7.4 buffers to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot at

    
     minutes.
    
  • Quench: Dilute immediately into cold acetonitrile (stops hydrolysis).

  • Analysis: Monitor disappearance of parent ion [M+H]+ and appearance of ring-opened product (M+18 for hydrolysis).

Expected Results:

  • Pyrrolidine: >99% remaining at 240 min in both pH 1.2 and 7.4.

  • Azetidine: Rapid degradation at pH 1.2 (

    
     min) due to acid-catalyzed ring opening driven by strain release. Stable at pH 7.4.
    

Synthesis Workflow Diagram

The following diagram details the "Build-and-Reduce" strategy required to access the strained azetidine scaffold, contrasting it with the commercial availability of the stable pyrrolidine.

SynthesisWorkflow Benzaldehyde Benzaldehyde Imine N-Benzylidenemethylamine (Imine Intermediate) Benzaldehyde->Imine Condensation (-H2O) Methylamine Methylamine Methylamine->Imine Lactam 1-Methyl-4-phenylazetidin-2-one (Beta-Lactam) Imine->Lactam Staudinger [2+2] Cycloaddition Azetidine 1-Methyl-2-phenylazetidine (Target Scaffold) Lactam->Azetidine Carbonyl Reduction Ketene Ketene Source (Acetyl Chloride + Et3N) Ketene->Lactam LiAlH4 LiAlH4 Reduction (Strain Preservation) LiAlH4->Azetidine

Figure 2: Synthetic route for 1-Methyl-2-phenylazetidine via Beta-Lactam reduction.

Implications for Drug Design

  • Bioisosterism: Replacing a pyrrolidine with an azetidine is not a geometric swap. It is a vector change. The exit vectors on the nitrogen and C2/C3 carbons contract, potentially altering binding pocket interactions.

  • Solubility: The azetidine often improves solubility (lower LogP) but at the cost of chemical stability.

  • Toxicity: The "benzylic azetidine" motif (2-phenylazetidine) should be flagged for potential genotoxicity or idiosyncratic toxicity due to its alkylating potential (ring opening) in acidic lysosomes or metabolic activation.

Recommendation: Use 1-Methyl-2-phenylazetidine only when the specific rigid vector is required for potency. If the pyrrolidine analog is equipotent, the pyrrolidine is the superior development candidate due to the absence of ring-strain liabilities.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Singh, G. S. (2003). Recent advances in the synthesis of azetidines.[3][4][5] Tetrahedron. Link

  • Wiberg, K. B. (1986). The concept of strain in organic chemistry.[4][5][6][7] Angewandte Chemie International Edition. Link

  • PubChem. (2025).[2] Compound Summary: 1-Methyl-2-phenylazetidine (CID 576373).[2] National Library of Medicine. Link

  • BenchChem. (2025).[8] Azetidine vs Piperidine/Pyrrolidine in Drug Discovery.[5]Link

  • Staudinger, H. (1907).[9] Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie. (Foundational reference for Staudinger Synthesis). Link

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-Methyl-2-phenylazetidine Ligands

Introduction: The Azetidine Scaffold in Nicotinic Acetylcholine Receptor Modulation The landscape of neuropharmacology is in a perpetual state of evolution, driven by the pursuit of ligands with high affinity and subtype...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold in Nicotinic Acetylcholine Receptor Modulation

The landscape of neuropharmacology is in a perpetual state of evolution, driven by the pursuit of ligands with high affinity and subtype selectivity for key central nervous system (CNS) targets. Among these, the nicotinic acetylcholine receptors (nAChRs) stand out as critical mediators of a wide array of physiological processes, and their dysfunction is implicated in numerous disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction[1]. The four-membered azetidine ring has emerged as a privileged scaffold in medicinal chemistry, prized for its unique conformational constraints and ability to confer favorable pharmacokinetic properties[2]. This guide focuses on a specific member of this class, 1-methyl-2-phenylazetidine, and its analogs as ligands for nAChRs.

While direct, publicly available binding data for 1-methyl-2-phenylazetidine itself is limited, a comprehensive understanding of its potential can be constructed by examining closely related analogs and the well-established principles of nAChR pharmacology. This guide will leverage extensive data on the potent nAChR agonist, (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA), to illustrate the methodologies and principles governing the receptor binding of this ligand class. We will delve into the causality behind experimental design, provide detailed, field-proven protocols for determining binding affinity, and explore the critical structure-activity relationships (SAR) that inform the rational design of novel nAChR modulators.

The Target: Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are pentameric ligand-gated ion channels composed of various combinations of α (α2-α10) and β (β2-β4) subunits[1]. The specific subunit composition of the pentamer dictates its pharmacological and physiological profile. The most abundant nAChR subtype in the brain is the α4β2 receptor, which is a primary target for nicotine and is heavily implicated in the reinforcing effects of tobacco[3][4]. Other subtypes, such as the α7 homopentamer and the α3β4 subtype prevalent in the peripheral nervous system, also represent important therapeutic targets[5][6].

The binding site for acetylcholine and nicotinic agonists is located at the interface between an α subunit and its adjacent partner[4][7]. The affinity and selectivity of a ligand are governed by its ability to form specific non-covalent interactions with the amino acid residues lining this pocket.

Quantitative Assessment of Receptor Binding Affinity

The cornerstone of characterizing a novel ligand is the quantitative determination of its binding affinity for the target receptor. This is typically achieved through radioligand binding assays.

Core Principles of Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for studying ligand-receptor interactions. The fundamental principle involves the use of a radioactive ligand (a "hot" ligand) that binds to the receptor of interest with high affinity and specificity. The binding of this radioligand can be displaced by a non-radioactive compound (a "cold" ligand), such as 1-methyl-2-phenylazetidine or its analogs. By measuring the concentration of the cold ligand required to inhibit the binding of the hot ligand by 50% (the IC50 value), we can calculate the inhibitory constant (Ki), which reflects the affinity of the cold ligand for the receptor.

A Case Study: (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA)

Research on MPA, a close analog of our target compound where the phenyl group is replaced by a 3-pyridyl group, provides a clear example of how binding affinity is determined and interpreted. In a study utilizing a cell line stably expressing the recombinant α4β2 nAChR subtype, MPA demonstrated a high affinity, with a Ki value of 1.21 nM when competing for the binding of (-)-[3H]nicotine[8]. This affinity was found to be higher than that of nicotine itself, indicating a potent interaction with this key central nAChR subtype[8].

LigandKi (nM) at α4β2 nAChR (vs. (-)-[3H]nicotine)
Cytisine0.46
MPA 1.21
Anatoxin-a>1.21
(-)-Nicotine>1.21
(+)-[R]Nornicotine>1.21
(-)-[S]Nornicotine>1.21
(+)-Nicotine>1.21
Data adapted from Neurochemistry International, 1998, 32(5-6), 435-41[8]

Furthermore, MPA showed a 13-fold higher affinity for (-)-[3H]nicotine binding sites compared to [3H]epibatidine binding sites in rat cortical membranes, suggesting a degree of selectivity in its interactions[8].

Experimental Workflow: A Step-by-Step Protocol for Competition Binding Assay

This section provides a detailed, self-validating protocol for determining the binding affinity of a novel 2-phenylazetidine ligand at nAChRs in rat cortical membranes using a [3H]epibatidine competition assay.

Workflow Diagram

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Signal Detection & Analysis P1 Rat Brain Cortex Dissection P2 Homogenization in Lysis Buffer P1->P2 P3 Centrifugation & Washing P2->P3 P4 Protein Quantification (BCA Assay) P3->P4 P5 Aliquoting & Storage at -80°C P4->P5 A1 Thaw Membranes & Resuspend in Assay Buffer P5->A1 A2 Prepare Serial Dilutions of Test Ligand A3 Incubate Membranes, [3H]Epibatidine & Test Ligand A4 Define Total & Non-Specific Binding D1 Vacuum Filtration onto PEI-soaked Filters A4->D1 D2 Washing to Remove Unbound Ligand D1->D2 D3 Scintillation Counting D2->D3 D4 Data Analysis (IC50 & Ki Calculation) D3->D4

Caption: Workflow for nAChR competition binding assay.

Part 1: Preparation of Rat Cortical Membranes
  • Tissue Dissection: Euthanize adult Sprague-Dawley rats in accordance with institutional guidelines. Rapidly dissect the cerebral cortices on ice.

  • Homogenization: Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membranes.

  • Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step. This wash step is critical for removing endogenous acetylcholine.

  • Final Resuspension and Storage: Resuspend the final pellet in a storage buffer (50 mM Tris-HCl, pH 7.4, containing 10% sucrose as a cryoprotectant).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Part 2: Radioligand Competition Binding Assay
  • Assay Setup: On the day of the experiment, thaw the membrane aliquots on ice and resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Ligand Preparation: Prepare serial dilutions of the 1-methyl-2-phenylazetidine test compound in assay buffer.

  • Incubation: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of membrane preparation (50-120 µg of protein).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [3H]epibatidine at a final concentration close to its Kd (e.g., 0.2-0.5 nM).

  • Controls:

    • Total Binding: Incubate membranes and [3H]epibatidine with 50 µL of assay buffer instead of the test compound.

    • Non-specific Binding (NSB): Incubate membranes and [3H]epibatidine in the presence of a high concentration of a known nAChR ligand (e.g., 10 µM (-)-nicotine) to saturate all specific binding sites.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.

Part 3: Filtration and Data Analysis
  • Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Washing: Immediately wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Structure-Activity Relationships (SAR) of 2-Arylazetidine Ligands

The biological activity of a ligand is intimately linked to its three-dimensional structure. SAR studies explore how modifications to a chemical scaffold affect its interaction with a biological target.

Key Structural Features for nAChR Affinity

For nicotinic ligands, several structural features are known to be critical for high-affinity binding:

  • Basic Nitrogen: A protonatable nitrogen atom is essential for forming a key cation-π interaction with a tryptophan residue in the nAChR binding pocket[4]. In 1-methyl-2-phenylazetidine, the azetidine nitrogen serves this role.

  • Hydrogen Bond Acceptor: A hydrogen bond acceptor, typically a pyridine nitrogen in many nicotinic agonists, is also important for binding.

  • Conformational Rigidity: The constrained four-membered ring of the azetidine scaffold reduces the number of possible conformations, which can lead to a more favorable entropic contribution to binding if the preferred conformation matches the receptor-bound state[1][2].

The Influence of the 2-Aryl Substituent

The replacement of the 3-pyridyl group in MPA with a phenyl group in 1-methyl-2-phenylazetidine is a significant modification.

  • Electronic Effects: The pyridine ring is electron-deficient compared to the phenyl ring. This difference in electron density can affect the strength of the hydrogen bond accepting capability and other electrostatic interactions within the binding site.

  • Steric and Hydrophobic Effects: The phenyl group provides a different steric profile and can engage in hydrophobic interactions within the binding pocket. The precise nature of these interactions will determine whether the phenyl substitution is favorable, unfavorable, or neutral for binding affinity at different nAChR subtypes.

Studies on other classes of nAChR ligands have shown that substitution on the aromatic ring can dramatically influence subtype selectivity. For example, modifications to the pyridyl ether scaffold of related nicotinic ligands have been shown to confer selectivity for β2-containing nAChRs over β4-containing subtypes[1]. It is therefore highly probable that substitutions on the phenyl ring of 1-methyl-2-phenylazetidine would similarly modulate its affinity and selectivity profile.

Stereochemistry

The stereochemistry at the 2-position of the azetidine ring is crucial. For many nAChR ligands, one enantiomer is significantly more potent than the other[1][9]. It is therefore essential to synthesize and test the individual (R)- and (S)-enantiomers of 1-methyl-2-phenylazetidine to fully characterize its pharmacological profile.

Synthesis of 1-Methyl-2-phenylazetidine Analogs

The synthesis of 2-substituted azetidines can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably functionalized precursor.

Synthetic Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Azetidine Ring Formation cluster_2 Final Product Synthesis S1 Starting Materials (e.g., Phenylalaninol) S2 Functional Group Manipulations (e.g., Protection, Activation) S1->S2 C1 Intramolecular Cyclization S2->C1 C2 Purification of 2-Phenylazetidine C1->C2 F1 N-Methylation C2->F1 F2 Final Product: 1-Methyl-2-phenylazetidine F1->F2

Caption: General synthetic route to 1-methyl-2-phenylazetidine.

A representative synthesis could start from an enantiopure amino alcohol like (S)-phenylalaninol. The synthesis would involve protection of the amino group, activation of the hydroxyl group as a leaving group (e.g., mesylation or tosylation), followed by base-induced intramolecular cyclization to form the azetidine ring. Subsequent N-methylation would yield the final product. The use of chiral starting materials allows for the stereoselective synthesis of the (R)- and (S)-enantiomers.

Conclusion and Future Directions

The 1-methyl-2-phenylazetidine scaffold represents a promising starting point for the development of novel nAChR ligands. Based on the high affinity of its close pyridyl analog, MPA, it is anticipated that 1-methyl-2-phenylazetidine will exhibit significant affinity for nAChRs, particularly the α4β2 subtype. The detailed experimental protocols provided in this guide offer a clear path for researchers to quantitatively determine this affinity and explore the selectivity profile of this and related compounds.

Future research should focus on the synthesis and pharmacological evaluation of a series of 1-methyl-2-phenylazetidine analogs with systematic modifications to the phenyl ring and the N-methyl group. Such studies will be invaluable in elucidating the detailed SAR for this chemical class and will pave the way for the rational design of new therapeutic agents targeting the nicotinic acetylcholine receptor system.

References

  • Svensson, P., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Neurochemistry International, 32(5-6), 435-41. [Link]

  • A-84543 and its analogs binding to nAChRs. [Link]

  • Dull, E. A., et al. (2019). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of medicinal chemistry, 62(17), 7895–7914. [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure-Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of medicinal chemistry, 62(24), 11333–11347. [Link]

  • Wang, M., et al. (2014). Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. Bioorganic & medicinal chemistry letters, 24(13), 2824–2828. [Link]

  • Anis, N. A., et al. (2011). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry, 10, S1208-S1214. [Link]

  • Richards, N., et al. (2015). Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors. Neurochemical research, 40(10), 2113–2120. [Link]

  • Chellappan, S. K., et al. (2021). N1H- and N1-Substituted Phenylguanidines as α7 Nicotinic Acetylcholine (nACh) Receptor Antagonists: Structure-Activity Relationship Studies. ACS chemical neuroscience, 12(12), 2212–2220. [Link]

  • Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. International journal of molecular sciences, 22(12), 6333. [Link]

  • PubChem. (n.d.). 1-Methyl-2-phenylazetidine. National Center for Biotechnology Information. [Link]

  • Camacho-Hernandez, G. A. (2021). Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. eScholarship, University of California. [Link]

  • Singh, U. P., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic chemistry, 104, 104320. [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure-Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. UTMB Research Expert Profiles. [Link]

  • Voth, G. A., et al. (2022). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. OSTI.GOV. [Link]

  • Gotti, C., et al. (2015). Diversity of native nicotinic receptor subtypes in mammalian brain. Neuropharmacology, 96(Pt B), 302–311. [Link]

  • Kola, S. S., et al. (2020). Synthesis, Characterization and in vitro Antimicrobial Screening of Some Novel Series of2-Azetidinone Derivatives Integrated with Quinoline, Pyrazole and Benzofuran Moieties. Asian Journal of Chemistry, 32(6), 1435-1442. [Link]

  • Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International, 34(27A), 41-44. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Bioactivity Evaluation of Novel 1-Methyl-2-phenylpyridin-1-ium Derivatives as Broad-Spectrum FtsZ Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future medicinal chemistry, 18(3), 303–337. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Stereoselective Synthesis of 1-Methyl-2-phenylazetidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Azetidines The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged mot...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Azetidines

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry and drug development. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive bioisostere for larger, more flexible moieties or aromatic rings. The incorporation of azetidines into drug candidates can lead to improved physicochemical properties, such as enhanced metabolic stability and bioavailability.[1][2] Specifically, chiral 2-substituted azetidines, like 1-Methyl-2-phenylazetidine, are valuable building blocks for the synthesis of more complex molecules, including alkaloids and pharmacologically active compounds.[1][3] The stereochemistry at the C2 position is often crucial for biological activity, necessitating synthetic protocols that provide high levels of stereocontrol.

This document provides detailed application notes and protocols for the stereoselective synthesis of 1-Methyl-2-phenylazetidine, focusing on practical and reproducible methods for achieving high diastereoselectivity and enantioselectivity.

Strategic Approaches to Stereocontrol in Azetidine Synthesis

The synthesis of stereochemically defined azetidines presents a significant challenge due to the inherent ring strain of the four-membered ring. Several strategies have been developed to overcome this, broadly categorized as:

  • Substrate-Controlled Diastereoselective Cyclizations: Employing starting materials with existing stereocenters to direct the stereochemical outcome of the ring-forming reaction.

  • Chiral Auxiliary-Mediated Syntheses: Covalently attaching a chiral auxiliary to the substrate to induce facial selectivity during key bond-forming steps.

  • Catalytic Asymmetric Syntheses: Utilizing a chiral catalyst to create the desired stereocenter from a prochiral precursor.

This guide will focus on a highly effective substrate-controlled diastereoselective method involving the cyclization of a chiral amino-epoxide precursor, as it offers a direct and scalable route to the target molecule.

Protocol 1: Diastereoselective Synthesis of trans-1-Methyl-2-phenylazetidine via Superbase-Induced Cyclization of an N-Methyl-N-(2-phenyloxiran-2-ylmethyl)amine

This protocol is adapted from the general methodology for the synthesis of 2-arylazetidines developed by Al-Zoubi and coworkers, which relies on the kinetically controlled, superbase-induced intramolecular cyclization of an amino-epoxide precursor.[2] The trans stereochemistry of the product is a result of the reaction mechanism, which proceeds through a transition state that minimizes steric interactions.[2]

Workflow Overview

Caption: Synthetic workflow for trans-1-Methyl-2-phenylazetidine.

Step-by-Step Experimental Protocol

Part A: Synthesis of the Amino-Epoxide Precursor

  • Epoxidation of Styrene:

    • To a solution of styrene (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the styrene is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-phenyloxirane.

  • Ring-Opening with Methylamine:

    • In a sealed tube, dissolve 2-phenyloxirane (1.0 eq) in a 2 M solution of methylamine in methanol (5.0 eq).

    • Heat the reaction mixture to 60 °C for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methylamine and methanol.

    • The crude 1-(methylamino)-2-phenylethan-2-ol can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or used directly in the next step if sufficiently pure.

  • Intramolecular Cyclization to the Amino-Epoxide:

    • This step involves the conversion of the amino alcohol to a suitable leaving group (e.g., a tosylate) followed by intramolecular cyclization. A more direct, albeit potentially lower-yielding, approach is a one-pot procedure. For a more controlled synthesis:

    • Dissolve the 1-(methylamino)-2-phenylethan-2-ol (1.0 eq) in pyridine (0.5 M) at 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir at 0 °C for 4 hours.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate and concentrate. The resulting tosylate can be cyclized by treatment with a base like sodium hydride in THF to yield N-methyl-N-(2-phenyloxiran-2-ylmethyl)amine.

    A more direct, though less general, method for related substrates involves the reaction of N-methylbenzylamine with epichlorohydrin.[2]

Part B: Superbase-Induced Cyclization to trans-1-Methyl-2-phenylazetidine [2]

  • Caution: This reaction must be carried out under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Butyllithium is pyrophoric and should be handled with extreme care.

  • Preparation of the Superbase (LiDA-KOR):

    • In a flame-dried Schlenk flask under an inert atmosphere, cool a 1 M solution of potassium tert-butoxide in THF (1.0 eq) to -78 °C.

    • Add anhydrous THF (to achieve a final concentration of ~0.5 M for the substrate).

    • Add diisopropylamine (2.0 eq) followed by the dropwise addition of a 1.6 M solution of n-butyllithium in hexanes (3.0 eq).

    • Stir the mixture at -78 °C for 20 minutes.

  • Cyclization Reaction:

    • Add a solution of the N-methyl-N-(2-phenyloxiran-2-ylmethyl)amine precursor (1.0 eq) in anhydrous THF dropwise to the pre-formed superbase at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction at -78 °C by the slow addition of water.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Add diethyl ether and separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, often with a small percentage of triethylamine to prevent streaking) to afford trans-1-Methyl-2-phenylazetidine.

Data Summary
EntryPrecursorProductDiastereoselectivityYield (%)
1N-methyl-N-(2-phenyloxiran-2-ylmethyl)aminetrans-1-Methyl-2-phenylazetidine>95:5 dr60-75

Yields and diastereoselectivity are representative and may vary based on substrate purity and reaction conditions.

Alternative Strategy: Chiral Auxiliary Approach

An alternative and powerful method for achieving enantioselectivity involves the use of a chiral auxiliary. The Ellman tert-butanesulfinamide auxiliary is particularly effective for the synthesis of chiral C2-substituted azetidines. This approach would involve the synthesis of an enantiopure 2-phenylazetidine, followed by N-methylation.

Conceptual Workflow

Caption: Chiral auxiliary approach to (R)-1-Methyl-2-phenylazetidine.

This method offers excellent control over the absolute stereochemistry at the C2 position. The key steps involve the diastereoselective addition of a Grignard reagent to a chiral N-sulfinylimine, followed by intramolecular cyclization and subsequent deprotection and N-alkylation.

Conclusion

The stereoselective synthesis of 1-Methyl-2-phenylazetidine is a challenging yet achievable goal for synthetic chemists. The superbase-induced cyclization of an amino-epoxide precursor provides a direct and diastereoselective route to the trans isomer. For applications requiring high enantiopurity, a chiral auxiliary-based approach offers a robust alternative. The choice of method will depend on the specific requirements of the research, including scalability, cost, and the desired stereochemical outcome. Careful execution of these protocols, particularly with respect to anhydrous and inert reaction conditions, is paramount for success.

References

  • Al-Zoubi, R. M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11236–11248. [Link]

  • Bartók, M., et al. (2012). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. Tetrahedron: Asymmetry, 23(24), 1607-1614. [Link]

  • O'Donnell, M. J. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Couty, F., & Evano, G. (2009). Recent developments in the synthesis of azetidines. Tetrahedron, 65(49), 10069-10095.
  • Didier, D. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5681–5684. [Link]

  • Doyle, M. P., et al. (2019). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid.
  • MacMillan, D. W. C., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
  • Singh, G. S., et al. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry, 13(31), 8467-8477. [Link]

  • Takeda, K., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24823-24830. [Link]

  • Vane, J. R., & Botting, R. M. (1995). The azetidine-2-carboxylic acid story. Trends in Pharmacological Sciences, 16(5), 165-170.

Sources

Application

Application Note: Strategic Approaches to the N-Methylation of 2-Phenylazetidine Scaffolds

Executive Summary & Scientific Rationale The 2-phenylazetidine moiety represents a high-value pharmacophore in modern medicinal chemistry, offering a rigidified, vector-defined alternative to flexible acyclic amines or l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 2-phenylazetidine moiety represents a high-value pharmacophore in modern medicinal chemistry, offering a rigidified, vector-defined alternative to flexible acyclic amines or larger piperidine/pyrrolidine rings. However, the installation of an N-methyl group on this scaffold is non-trivial due to the inherent ring strain (~25 kcal/mol) of the azetidine core.

The Central Challenge: Unlike unstrained secondary amines, 2-phenylazetidine possesses a "perfect storm" of instability factors:

  • Ring Strain: The four-membered ring is kinetically stable but thermodynamically primed for ring-opening.[1]

  • Benzylic Activation: The C2 position is benzylic. If the nitrogen is quaternized (over-alkylation) or protonated under harsh conditions, the C2-N bond becomes hyper-labile, leading to rapid ring-opening via nucleophilic attack or elimination to form acyclic styrenyl amines.

This guide details three specific protocols, ranked by safety and selectivity, to achieve N-methylation while preserving ring integrity.

Decision Matrix: Selecting Your Protocol

MethodSelection Start Start: 2-Phenylazetidine Precursor Scale Scale & Purity Req? Start->Scale MethodA Method A: Reductive Amination (STAB/Formaldehyde) *Gold Standard* Scale->MethodA High Purity / Sensitive Groups MethodB Method B: Modified Eschweiler-Clarke (Formaldehyde/NaCNBH3) Scale->MethodB Bulk Scale / Cost Sensitive MethodC Method C: Direct Alkylation (MeI/Base) *High Risk* Scale->MethodC Radio-labeling (C11/C14) Only Risk1 Risk: Quaternization & Ring Opening MethodC->Risk1

Figure 1: Decision tree for selecting the appropriate methylation strategy based on experimental constraints.

Method A: Reductive Amination (The Gold Standard)

Mechanism: This method utilizes Sodium Triacetoxyborohydride (STAB). Unlike Sodium Cyanoborohydride, STAB is non-toxic and avoids the generation of HCN. Crucially, it allows for the formation of the iminium ion without requiring strong acidic conditions that could open the azetidine ring.

Materials
  • Substrate: 2-Phenylazetidine (free base or HCl salt).

  • Reagent: Formaldehyde (37% aq. solution or Paraformaldehyde).

  • Reductant: Sodium Triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: THF is avoided as it can slow iminium formation.

Protocol
  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 2-phenylazetidine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Note: If starting with the HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base the amine in situ.

  • Imine Formation: Add Formaldehyde (37% aq., 1.5 equiv). Stir at room temperature for 15 minutes.

    • Checkpoint: The solution may become slightly cloudy; this is normal.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 - 2.0 equiv) portion-wise over 10 minutes.

    • Causality: Portion-wise addition prevents a localized exotherm which could trigger benzylic cleavage.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target M+1 = Precursor + 14).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

Yield Expectation: 85-95% Purity: >98% (often requires no chromatography).

Method B: Modified Eschweiler-Clarke (Cyanoborohydride)

Context: The classic Eschweiler-Clarke uses formic acid at reflux (100°C). DO NOT USE the classic method for 2-phenylazetidine. The combination of high heat and acidic media will cause the benzylic C-N bond to cleave, resulting in N-methyl-3-phenylpropylamine derivatives.

The Fix: Use a "Modified" protocol operating at lower temperatures with a hydride source.

Protocol
  • Dissolve 2-phenylazetidine (1.0 equiv) in Methanol (MeOH).

  • Add Formaldehyde (37% aq., 3.0 equiv).

  • Add Acetic Acid (1.0 equiv) to catalyze iminium formation (pH ~5-6).

  • Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 equiv).

  • Stir at Room Temperature for 12 hours.

    • Warning: Do not heat.

  • Safety: Quench carefully in a fume hood; NaCNBH₃ can release HCN upon acidification. Use basic workup (NaOH) to ensure cyanide stays in the aqueous phase as NaCN.

Method C: Direct Alkylation (High Risk / Radiochemistry)

Context: Direct alkylation with Methyl Iodide (MeI) is generally discouraged due to the "Polyalkylation Effect." The product (tertiary amine) is more nucleophilic than the starting material, leading to quaternization.

  • Quaternary Azetidinium salts are explosive and spontaneously ring-open.

Use Case: This method is strictly reserved for scenarios requiring isotopic labeling (e.g., ¹¹C-MeI for PET tracers) where reaction times must be <10 minutes.

Protocol
  • Dissolve 2-phenylazetidine in Acetone or Acetonitrile at -10°C .

  • Add inorganic base (K₂CO₃, 1.1 equiv).

  • Add MeI (0.95 equiv) slowly. Sub-stoichiometric addition is critical to prevent over-alkylation.

  • Stir at 0°C for 10-30 minutes.

  • Filter solids and evaporate immediately.

Analytical Validation & Troubleshooting

Mechanism of Failure (Ring Opening)

It is vital to recognize the impurity profile. If the ring opens, the molecular weight often remains the same (isomerization) or hydrates (+18).

RingOpening Azetidine N-Me-2-Phenylazetidine (Desired) Carbocation Benzylic Carbocation (Intermediate) Azetidine->Carbocation C-N Bond Cleavage Acid H+ / Heat Product Acyclic Amine (Impurity) Carbocation->Product Nucleophilic Attack (H2O/Cl-)

Figure 2: Pathway of acid-catalyzed ring opening driven by benzylic stabilization.

Data Summary Table
ParameterMethod A (STAB)Method B (NaCNBH₃)Method C (MeI)
Reagents HCHO / STABHCHO / NaCNBH₃ / AcOHMeI / K₂CO₃
Solvent DCE or DCMMeOHAcetone/ACN
Temp 0°C to RTRT-10°C to 0°C
Yield High (>90%)Moderate (70-80%)Low/Variable (40-60%)
Risk LowMedium (Cyanide waste)High (Quaternization)
Major Impurity Unreacted SMRing-opened productsQuaternary Salt

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Padwa, A., et al. (2006). "Synthesis and Reactivity of Azetidines." Chemical Reviews. (General reactivity context for strained rings). Link

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.[2] Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2] Link

Sources

Method

Preparation of 1-Methyl-2-phenylazetidine hydrochloride salt for bioassays

Application Note: Preparation and Formulation of 1-Methyl-2-phenylazetidine Hydrochloride for Biological Assays Executive Brief: The Azetidine Advantage In modern medicinal chemistry, azetidines have emerged as highly pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Formulation of 1-Methyl-2-phenylazetidine Hydrochloride for Biological Assays

Executive Brief: The Azetidine Advantage

In modern medicinal chemistry, azetidines have emerged as highly privileged four-membered nitrogen heterocycles. They serve as conformationally restricted bioisosteres that increase the sp³ carbon fraction of drug candidates—a structural paradigm shift often referred to as "escaping flatland". By replacing larger, more flexible rings (like piperidines or pyrrolidines) with an azetidine core, researchers can enhance metabolic stability, improve structural rigidity, and optimize the spatial orientation of pharmacophores[1].

1-Methyl-2-phenylazetidine is a critical building block and pharmacophore precursor in this space[2]. However, successfully transitioning this molecule from the synthetic bench to biological screening requires rigorous physicochemical control.

Physicochemical Rationale: Why the Hydrochloride Salt?

Like many low-molecular-weight cyclic amines, the free base form of 1-Methyl-2-phenylazetidine is an oil/liquid that is volatile, susceptible to oxidative degradation, and possesses suboptimal aqueous solubility for direct biological screening.

The Causality of Salt Formation: Converting the free base into its hydrochloride (HCl) salt protonates the azetidine nitrogen. This ionic transformation drastically increases the crystal lattice energy, yielding a stable, weighable, and non-volatile solid. More importantly, the salt form enhances solvation in aqueous media via ion-dipole interactions. This dramatic increase in aqueous solubility is an absolute prerequisite for generating reproducible concentration-response curves in both in vitro and in vivo bioassays.

Quantitative Data & Specifications

The following table summarizes the critical physicochemical shifts achieved by converting the free base to the hydrochloride salt, providing a baseline for quality control.

Property1-Methyl-2-phenylazetidine (Free Base)1-Methyl-2-phenylazetidine HCl (Salt)
CAS Number 55702-58-4[2]N/A (Salt form)
Molecular Formula C₁₀H₁₃NC₁₀H₁₄ClN
Molecular Weight 147.22 g/mol [2]183.68 g/mol
Physical State Liquid / OilCrystalline Solid
Aqueous Solubility Poor (< 1 mg/mL)Excellent (> 50 mg/mL)
Storage & Stability Prone to oxidation; store at 4 °CHighly stable; store desiccated at -20 °C

Experimental Protocol A: Anhydrous Hydrochloride Salt Formation

This protocol outlines the synthesis of the HCl salt. It is designed as a self-validating system to ensure high purity and prevent ring-opening side reactions.

Step 1: Dissolution under Inert Atmosphere

  • Action: Dissolve 1.0 equivalent of 1-Methyl-2-phenylazetidine free base in 10 volumes (v/w) of anhydrous diethyl ether inside a dry flask purged with Argon or Nitrogen.

  • Causality: Anhydrous conditions are critical. Trace water will cause the highly hygroscopic HCl gas to dissociate, leading to the product "oiling out" as a hydrate rather than forming a clean crystalline lattice.

Step 2: Thermal Quenching

  • Action: Cool the reaction flask to 0–5 °C using an ice-water bath.

  • Causality: The protonation of the azetidine nitrogen is highly exothermic. Uncontrolled heat generation can lead to solvent boil-off and thermally induced ring-opening of the strained four-membered heterocycle.

Step 3: Acidification

  • Action: Dropwise add 1.05 equivalents of 2.0 M HCl in diethyl ether.

  • Self-Validation: A dense white precipitate must form immediately upon contact. If the solution turns cloudy but no precipitate settles, the ether may be wet, requiring the addition of a desiccant. A slight stoichiometric excess (1.05 eq) ensures complete protonation without trapping excess corrosive acid in the crystal lattice.

Step 4: Ostwald Ripening (Maturation)

  • Action: Stir the suspension at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour.

  • Causality: This maturation phase allows smaller, kinetically formed crystals to dissolve and redeposit onto larger, thermodynamically stable crystals, significantly improving downstream filtration efficiency and purity.

Step 5: Isolation & Desiccation

  • Action: Vacuum filter the suspension through a medium-porosity glass frit. Wash the filter cake with 2 volumes of ice-cold anhydrous ether. Dry the powder under high vacuum (<1 mbar) at 40 °C for 12 hours.

Experimental Protocol B: Bioassay Formulation Strategy

Once the stable HCl salt is isolated, it must be formulated correctly to prevent precipitation during biological screening.

Workflow 1: In Vitro Assays (Cellular/Biochemical)
  • Preparation: Weigh the desiccated HCl salt and dissolve it in anhydrous DMSO to a concentration of 100 mM.

  • Self-Validation: The master stock must be completely optically clear. If turbidity is observed, sonicate for 5 minutes at 25 °C.

  • Causality: By creating a highly concentrated 100 mM master stock, the final dilution in the aqueous assay buffer (e.g., PBS) will contain ≤1% (v/v) DMSO. This prevents solvent-induced cytotoxicity or protein denaturation in the assay well.

Workflow 2: In Vivo Assays (Systemic Dosing)

For animal models, a standard formulation of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline is highly recommended to yield a clear solution of ≥ 2.5 mg/mL[3].

  • Step-by-step:

    • Add the required volume of the 100 mM DMSO stock to a sterile vial.

    • Add PEG300 and vortex thoroughly.

    • Add Tween-80 and vortex thoroughly.

    • Add 0.9% sterile Saline dropwise while continuously vortexing.

  • Causality: The order of addition is paramount. The hydrophobic phenyl ring of the azetidine requires the surfactant (Tween-80) to form stable micelles before the bulk aqueous phase (Saline) is introduced. Adding saline too rapidly or out of order will cause irreversible precipitation of the compound[3].

Process Visualization

G FB 1-Methyl-2-phenylazetidine (Free Base) Dissolve Dissolution in Anhydrous Ether (Inert Atmosphere) FB->Dissolve Acid Dropwise Addition of 2.0 M HCl (0-5 °C) Dissolve->Acid Precip Precipitation & Maturation (Ostwald Ripening) Acid->Precip Exothermic control Filter Vacuum Filtration & Cold Ether Wash Precip->Filter Dry High Vacuum Drying (40 °C, 12h) Filter->Dry Remove solvent Salt 1-Methyl-2-phenylazetidine HCl (Stable Solid) Dry->Salt QA/QC: NMR, LC-MS BioInVitro In Vitro Assay Stock (100 mM in DMSO) Salt->BioInVitro Dilute to ≤1% DMSO BioInVivo In Vivo Formulation (DMSO/PEG300/Tween/Saline) Salt->BioInVivo Clear solution prep

Figure 1: End-to-end workflow for the synthesis, isolation, and bioassay formulation of 1-Methyl-2-phenylazetidine HCl.

References

Sources

Application

Advanced NMR Profiling of 1-Methyl-2-phenylazetidine: Conformational Dynamics &amp; Stereochemical Analysis

Part 1: Introduction & Structural Context 1-Methyl-2-phenylazetidine is a constrained, four-membered nitrogen heterocycle featuring a chiral center at the C2 position. Unlike its five- or six-membered counterparts (pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Structural Context

1-Methyl-2-phenylazetidine is a constrained, four-membered nitrogen heterocycle featuring a chiral center at the C2 position. Unlike its five- or six-membered counterparts (pyrrolidines and piperidines), the azetidine ring possesses significant angle strain (~26 kcal/mol) and torsional strain, leading to unique conformational behaviors such as ring puckering and nitrogen inversion.

For drug development professionals, accurate characterization of this scaffold is critical. The rigid definition of the phenyl group's vector relative to the nitrogen lone pair influences pharmacophore binding (e.g., in nicotinic acetylcholine receptor ligands).

The Characterization Challenge
  • Chirality: The molecule exists as

    
     and 
    
    
    
    enantiomers.
  • Dynamic Equilibrium: The N-methyl group undergoes rapid pyramidal inversion at room temperature, often averaging NMR signals.

  • Spectral Overlap: The puckered ring creates complex diastereotopic splitting patterns for C3 and C4 protons.

Part 2: Structural Assignments & Expected Data

Theoretical Chemical Shift Profile

The following data represents the expected chemical shifts for the free base in


 at 298 K.
PositionAtomType

(ppm)
Multiplicity (

in Hz)

(ppm)
Key HMBC Correlations
1 N-Me


s

C2, C4
2 C2-HCH

t (approx)

N-Me, C3, C4, C-Ipso
3 C3-



m

C2, C4
3 C3-



m

C2, C4
4 C4-



m

C2, C3, N-Me
4 C4-



m

C2, C3, N-Me
Ar PhenylCH

m

C2

Note on Stereochemistry: Protons on C3 and C4 are diastereotopic. In the puckered conformation, they are defined as cis or trans relative to the phenyl group.

Workflow Visualization

The following diagram outlines the logical flow for complete structural assignment, moving from basic connectivity to stereochemical definition.

NMR_Assignment_Workflow Start Sample: 1-Methyl-2-phenylazetidine H1 1H NMR (1D) Identify N-Me singlet & Aromatic region Start->H1 HSQC HSQC (2D) Distinguish C2 (CH) from C4 (CH2) H1->HSQC Carbon correlation COSY COSY (2D) Trace Spin System: C2-H -> C3-H -> C4-H HSQC->COSY Connectivity HMBC HMBC (2D) Link N-Me to Ring (C2/C4) COSY->HMBC Quaternary check NOESY NOESY/ROESY Determine Relative Stereochemistry (Ph vs N-Me) HMBC->NOESY 3D Geometry End Full Structural Assignment NOESY->End

Figure 1: Step-by-step NMR assignment strategy for azetidine derivatives.

Part 3: Experimental Protocols

Protocol A: Routine Structural Verification

Objective: Confirm identity and purity of the synthesized free base.

  • Sample Preparation:

    • Dissolve

      
       of 1-Methyl-2-phenylazetidine in 
      
      
      
      of
      
      
      (neutralized over basic alumina to prevent salt formation if the sample is acid-sensitive).
    • Critical Step: Ensure the sample is free of paramagnetic impurities (e.g., Cu/Fe from catalysis) by filtering through a short Celite plug if necessary, as these broaden the N-Me signal.

  • Acquisition Parameters (600 MHz equivalent):

    • 1H NMR: Spectral width 12 ppm, relaxation delay (

      
      ) 
      
      
      
      , 16 scans.
    • 13C NMR: Spectral width 240 ppm, relaxation delay

      
      , 512 scans (due to low molecular weight).
      
  • Self-Validation Check:

    • Integration of the N-Methyl singlet (

      
      ) must match the integration of the single C2 methine proton (
      
      
      
      ) within 5% error.
    • The aromatic region must integrate to

      
      .
      
Protocol B: Enantiomeric Purity Determination (Chiral Shift Reagent)

Objective: Quantify the enantiomeric excess (


) of the chiral center at C2. Since the nitrogen is tertiary, direct amide coupling with Mosher's acid is impossible. We use a Lanthanide Shift Reagent (LSR).
  • Reagent: Tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)europium(III) [

    
    ].
    
  • Method:

    • Prepare a base sample:

      
       substrate in 
      
      
      
      
      
      .
    • Record a reference 1H NMR spectrum.

    • Add

      
       stepwise (
      
      
      
      increments).
    • Observation: The Europium complex binds to the Lewis-basic nitrogen. The paramagnetic nature of Eu induces chemical shift dispersion.

    • Target Signal: Monitor the N-Methyl singlet . In a racemic mixture, this singlet will split into two distinct singlets (one for

      
      , one for 
      
      
      
      ) as the concentration of LSR increases.
  • Calculation:

    
    
    Where A and B are the integrals of the split N-Me signals.
    
Protocol C: Variable Temperature (VT) NMR for Conformational Analysis

Objective: Study Nitrogen Inversion and Ring Puckering. Azetidines undergo N-inversion. At room temperature, the N-substituent rapidly flips between cis and trans relative to the C2-phenyl group, averaging the signals.

  • Solvent:

    
     (Dichloromethane-
    
    
    
    ) or Acetone-
    
    
    (allows cooling to
    
    
    ).
  • Procedure:

    • Start at

      
      .
      
    • Cool in

      
       decrements to 
      
      
      
      (
      
      
      ).
  • Analysis:

    • Coalescence: Look for the broadening and eventual splitting of the C3/C4 proton signals and the N-Me signal.

    • Decoalescence (Low T): Below the inversion barrier (approx.

      
       for simple azetidines), you will observe two distinct species (invertomers). The major conformer usually places the bulkier N-Me group trans to the C2-Phenyl group to minimize steric repulsion (pseudo-equatorial preference).
      

Conformational_Dynamics Inv1 Invertomer A (N-Me cis to Ph) High Energy TS Transition State (Planar N) Inv1->TS N-Inversion TS->Inv1 Inv2 Invertomer B (N-Me trans to Ph) Low Energy (Major) TS->Inv2 Inv2->TS

Figure 2: Nitrogen inversion equilibrium. At Low T, NMR can distinguish Invertomer A and B.

Part 4: References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Lambert, J. B., et al. (1971). Nitrogen Inversion in Azetidines. Journal of the American Chemical Society.[1]

  • SpectraBase. (2023). 1-Methyl-2-phenylazetidine Spectral Data. Wiley Science Solutions.

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-VCH.

  • PubChem. (2023). Compound Summary for CID 576373: 1-Methyl-2-phenylazetidine. National Library of Medicine.

Sources

Method

Application Notes and Protocols for the Extraction of 1-Methyl-2-phenylazetidine: A Senior Application Scientist's Guide

Introduction: The Critical Role of Solvent Selection in the Purification of 1-Methyl-2-phenylazetidine 1-Methyl-2-phenylazetidine, a substituted four-membered N-heterocycle, represents a core structural motif in numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solvent Selection in the Purification of 1-Methyl-2-phenylazetidine

1-Methyl-2-phenylazetidine, a substituted four-membered N-heterocycle, represents a core structural motif in numerous pharmacologically active compounds. Its efficient isolation and purification from complex reaction mixtures or biological matrices are paramount for accurate downstream analysis, characterization, and subsequent use in drug development pipelines. The choice of an appropriate extraction solvent is not a trivial procedural step but rather a cornerstone of a successful purification strategy. An optimal solvent will selectively solubilize the target analyte while minimizing the co-extraction of impurities, thereby maximizing yield and purity.

This guide provides a comprehensive overview of the principles and practical considerations for selecting the ideal solvent for the extraction of 1-Methyl-2-phenylazetidine. We will explore both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methodologies, offering detailed protocols and the scientific rationale behind each step.

Physicochemical Properties of 1-Methyl-2-phenylazetidine

A thorough understanding of the physicochemical properties of 1-Methyl-2-phenylazetidine is the foundation for a logical solvent selection process.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1]
Structure A tertiary amine within a strained four-membered ring, with a phenyl substituent.[1]
Predicted Polarity Moderately polar, with a non-polar phenyl group and a polar tertiary amine.Inferred from structure.
Basicity (pKa) Estimated to be a weak base due to the tertiary amine nitrogen. The exact pKa is not readily available in public literature but is crucial for pH-dependent extractions.General chemical principles.
Solubility Expected to be soluble in a range of organic solvents and sparingly soluble in water.[2]General principles for similar aromatic amines.[2]

Solvent Selection Strategy: A Decision-Making Workflow

The selection of an appropriate solvent is a systematic process guided by the principles of "like dissolves like" and the specific requirements of the chosen extraction technique. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow cluster_0 Phase 1: Analyte & Matrix Characterization cluster_1 Phase 2: Extraction Method Selection cluster_2 Phase 3: Solvent & Sorbent Selection cluster_3 Phase 4: Optimization & Validation Analyte Characterize 1-Methyl-2-phenylazetidine: - Polarity (moderate) - Basicity (weak base) - Stability Method_Choice Choose Extraction Method Analyte->Method_Choice Matrix Define Sample Matrix: - Aqueous (e.g., reaction quench) - Organic (e.g., reaction mixture) - Biological (e.g., plasma) Matrix->Method_Choice LLE Liquid-Liquid Extraction (LLE) Method_Choice->LLE High sample volume, simple matrix SPE Solid-Phase Extraction (SPE) Method_Choice->SPE Low sample volume, complex matrix, high selectivity needed LLE_Solvent Select LLE Solvent: - Immiscible with matrix - High analyte solubility - Low impurity solubility - Appropriate density - Low boiling point LLE->LLE_Solvent SPE_Sorbent Select SPE Sorbent & Solvents: - Reversed-Phase (C18, C8) - Normal-Phase (Silica, Diol) - Ion-Exchange (SCX) SPE->SPE_Sorbent Optimization Optimize Parameters: - pH adjustment - Solvent ratios - Flow rates (SPE) - Wash/Elution strength LLE_Solvent->Optimization SPE_Sorbent->Optimization Validation Validate Method: - Recovery - Purity - Reproducibility Optimization->Validation

Caption: A workflow for selecting an appropriate extraction solvent.

Solvent Properties for Extraction of 1-Methyl-2-phenylazetidine

The following table summarizes the properties of common organic solvents and their suitability for the extraction of 1-Methyl-2-phenylazetidine.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water MiscibilitySuitability for LLESuitability for SPEKey Considerations
Hexane 0.1690.655ImmiscibleLowHigh (Normal Phase)Good for extracting non-polar impurities. May have low solubility for the analyte.[3]
Diethyl Ether 2.8350.713Slightly SolubleHighModerateHighly volatile and flammable. Prone to peroxide formation. Good general-purpose extracting solvent for moderately polar compounds.[4]
Dichloromethane (DCM) 3.1401.33ImmiscibleHighHighExcellent solvent for a wide range of organic compounds.[5] Denser than water, forming the lower layer in LLE.[6]
Ethyl Acetate (EtOAc) 4.4770.902Slightly SolubleHighHighGood balance of polarity and volatility.[5][7] Less toxic than DCM. Can form emulsions.[4]
Chloroform 4.1611.49Slightly SolubleHighHighSimilar to DCM but more toxic. Denser than water.
Toluene 2.41110.867ImmiscibleModerateHigh (Normal Phase)Higher boiling point makes it harder to remove. Good for compounds with aromatic character.[5]
Acetonitrile (ACN) 5.8820.786MiscibleLowHigh (Reversed Phase)Primarily used as a mobile phase or elution solvent in SPE.[8]
Methanol (MeOH) 5.1650.792MiscibleLowHigh (Reversed Phase)Used for conditioning and eluting in reversed-phase SPE.
Isopropanol (IPA) 3.9820.786MiscibleLowHigh (Reversed Phase)Used in SPE, often in combination with other solvents.

Disclaimer: The suitability ratings are general recommendations and should be experimentally verified for optimal performance.

Part 1: Liquid-Liquid Extraction (LLE) Protocols

LLE is a fundamental technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9] For a basic compound like 1-Methyl-2-phenylazetidine, pH adjustment of the aqueous phase is a powerful tool to enhance selectivity and extraction efficiency.[10]

Principle of pH-Dependent LLE for Basic Compounds

At a pH significantly above its pKa, a basic compound like 1-Methyl-2-phenylazetidine will be in its neutral (free base) form, which is more soluble in organic solvents. Conversely, at a pH below its pKa, it will be protonated to form a salt, which is more soluble in the aqueous phase. This principle allows for the selective extraction of the target compound and the removal of acidic or neutral impurities.

Experimental Protocol: LLE from an Aqueous Matrix

This protocol is suitable for extracting 1-Methyl-2-phenylazetidine from a reaction mixture that has been quenched with water or from an aqueous solution.

Materials:

  • Separatory funnel

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Selected organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • pH paper or a calibrated pH meter

  • Rotary evaporator

Procedure:

  • Sample Preparation: Transfer the aqueous solution containing 1-Methyl-2-phenylazetidine to a separatory funnel.

  • Basification: Adjust the pH of the aqueous solution to >10 by the dropwise addition of 1 M NaOH. Verify the pH using pH paper or a pH meter. This ensures the analyte is in its free base form.

  • First Extraction: Add a volume of the selected organic solvent (e.g., DCM or EtOAc) approximately equal to the volume of the aqueous phase to the separatory funnel.

  • Mixing: Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[11] Periodically vent the funnel.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. If using DCM, the organic layer will be the bottom layer.[6] If using EtOAc, it will be the top layer.

  • Collection: Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of the organic solvent to maximize recovery. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with a saturated brine solution to remove residual water and some polar impurities.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter the dried organic solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 1-Methyl-2-phenylazetidine.

Part 2: Solid-Phase Extraction (SPE) Protocols

SPE is a powerful sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.[12] It offers higher selectivity and can handle more complex matrices compared to LLE.[13]

SPE Sorbent Selection Rationale

The choice of SPE sorbent depends on the properties of the analyte and the matrix.

  • Reversed-Phase (e.g., C18, C8): Suitable for retaining non-polar to moderately polar compounds from a polar matrix. 1-Methyl-2-phenylazetidine, with its phenyl group, will exhibit hydrophobic interactions with the C18 stationary phase.

  • Normal-Phase (e.g., Silica): Used for retaining polar compounds from a non-polar matrix. This would be applicable if the analyte is dissolved in a non-polar solvent like hexane.

  • Cation-Exchange (e.g., SCX): Ideal for retaining basic compounds that can be positively charged. At a pH below its pKa, 1-Methyl-2-phenylazetidine will be protonated and strongly retained on an SCX sorbent.[14]

The following workflow illustrates the decision process for SPE method development.

SPE_Workflow Start Start: Sample in Aqueous Solution Condition 1. Condition Sorbent (e.g., Methanol, then Water) Start->Condition Load 2. Load Sample (pH adjusted for retention) Condition->Load Wash 3. Wash (Remove impurities) Load->Wash Elute 4. Elute Analyte (Solvent strong enough to displace analyte) Wash->Elute End End: Purified Analyte Elute->End

Caption: A generalized workflow for Solid-Phase Extraction.

Experimental Protocol: Reversed-Phase SPE (C18)

This protocol is designed for the extraction of 1-Methyl-2-phenylazetidine from an aqueous or polar matrix.

Materials:

  • C18 SPE cartridge (e.g., 500 mg, 3 mL)

  • SPE vacuum manifold

  • Methanol

  • Deionized water

  • Elution solvent (e.g., Methanol with 2-5% Ammonium Hydroxide)

  • Wash solvent (e.g., 5-10% Methanol in water)

Procedure:

  • Conditioning: Condition the C18 cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent.[15] Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of the wash solvent (e.g., 5-10% methanol in water) to remove polar impurities.

  • Elution: Elute the 1-Methyl-2-phenylazetidine from the cartridge with 2-3 mL of the elution solvent (e.g., methanol with 2-5% ammonium hydroxide). The basic modifier in the elution solvent helps to ensure the analyte is in its neutral form and readily elutes.

  • Post-Elution: The eluate can be evaporated and the residue reconstituted in a suitable solvent for analysis.

Experimental Protocol: Cation-Exchange SPE (SCX)

This protocol offers high selectivity for basic compounds.

Materials:

  • SCX SPE cartridge

  • SPE vacuum manifold

  • Methanol

  • Deionized water

  • Aqueous buffer (e.g., 50 mM ammonium acetate, pH 6)[14]

  • Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol)[14]

  • Wash solvent (e.g., Methanol)

Procedure:

  • Conditioning: Condition the SCX cartridge with 3 mL of methanol followed by 3 mL of the aqueous buffer (pH 6).

  • Sample Loading: Adjust the pH of the sample to ~6 to ensure the 1-Methyl-2-phenylazetidine is protonated and load it onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of the aqueous buffer, followed by 3 mL of methanol to remove neutral and acidic impurities.

  • Elution: Elute the analyte with 2-3 mL of the basic elution solvent. The ammonia will neutralize the protonated analyte, releasing it from the sorbent.

  • Post-Elution: Collect the eluate for further analysis.

Conclusion and Best Practices

The selection of an appropriate solvent and extraction methodology is a critical determinant of success in the purification of 1-Methyl-2-phenylazetidine. For simple matrices and larger volumes, a well-optimized liquid-liquid extraction protocol with pH control is often sufficient. For more complex matrices or when higher purity is required, solid-phase extraction, particularly using a cation-exchange or reversed-phase sorbent, offers superior selectivity.

Key Best Practices:

  • Always perform a small-scale pilot extraction to test the chosen solvent and conditions before committing the bulk of your sample.

  • Consider the downstream application. The boiling point of the solvent is important for ease of removal, and its compatibility with analytical instrumentation (e.g., LC-MS) should be considered.

  • Safety First. Always consult the Safety Data Sheet (SDS) for any solvent and work in a well-ventilated fume hood with appropriate personal protective equipment.

By applying the principles and protocols outlined in this guide, researchers can develop robust and efficient extraction methods for 1-Methyl-2-phenylazetidine, paving the way for successful research and development outcomes.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Al-abri, I., & Al-shidhani, S. (2025, November 15). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Egashira, R., & Nagao, J. (2004). Separation of Nitrogen Heterocyclic Compounds from Model Oils by an Emulsion Liquid Membrane. Journal of Chemical Engineering of Japan, 37(4), 542-548. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Ameer, K., Shahbaz, M., & Kwon, J. H. (2025, March 24). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. Food Science & Nutrition, 13(3), 1549-1561. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 576373, 1-Methyl-2-phenylazetidine. Retrieved from [Link]

  • Kiani, M., & Mohammadi, A. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]

  • Hudson, W., Jones, D., Aistars, A., & Erwine, M. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies, Inc. Retrieved from [Link]

  • Molbase. (n.d.). 1-methyl-2-phenylazetidine. Retrieved from [Link]

  • Liu, Y., Li, H., & Chen, J. (2014, August 8). Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha. Journal of Chromatographic Science, 53(5), 724-729. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 23). Liquid-Liquid Extraction. Retrieved from [Link]

  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • Zhang, C., Wang, J., & Liu, J. (2018, August 7). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. The Journal of Chemical Thermodynamics, 125, 104-111. Retrieved from [Link]

  • Bower, J. F., & Melen, R. L. (2017). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(3), 115. Retrieved from [Link]

  • Granica, S., & Piwowarski, J. P. (2021, March 15). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Molecules, 26(6), 1629. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137894, N-Phenylazetidine. Retrieved from [Link]

  • ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]

  • Li, Y., Richardson, D. D., & Li, M. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 287. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, August 5). Choice of solvent for extraction. Retrieved from [Link]

  • Lowe, D. M. (2017). Automated Extraction of Chemical Synthesis Actions from Experimental Procedures. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

  • Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved from [Link]

  • ResearchGate. (2013, May 20). How to choose solvent for soxhlet extration? Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-phenyl-1-tosyl-azetidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

Sources

Application

Application Note: 1-Methyl-2-Phenylazetidine as a Chiral Building Block in Advanced Organic Synthesis

Introduction & Chemical Significance In the landscape of modern drug discovery, the incorporation of strained nitrogen heterocycles has become a premier strategy for optimizing pharmacokinetic profiles. Azetidines—four-m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

In the landscape of modern drug discovery, the incorporation of strained nitrogen heterocycles has become a premier strategy for optimizing pharmacokinetic profiles. Azetidines—four-membered saturated nitrogen heterocycles—offer unique spatial geometries that frequently improve metabolic stability and lower lipophilicity (logP) compared to their pyrrolidine or piperidine counterparts.

Among these, 1-methyl-2-phenylazetidine has emerged as a highly versatile chiral building block. The strategic placement of a phenyl group at the C2 position introduces critical benzylic stabilization, fundamentally altering the kinetic and thermodynamic behavior of the ring system. This Application Note provides a comprehensive, mechanistically grounded guide to synthesizing and utilizing 1-methyl-2-phenylazetidine for the stereospecific construction of complex pharmaceutical motifs, such as 3-aryl-1-aminopropanes.

Mechanistic Insights: Reactivity & Causality

The synthetic utility of 1-methyl-2-phenylazetidine is dictated by two primary structural features:

  • Ring Strain as a Thermodynamic Driver : The azetidine ring inherently possesses ~26 kcal/mol of strain energy. While the neutral amine is stable enough for isolation and storage, electrophilic activation of the nitrogen (e.g., via quaternization to an azetidinium ion) weakens the adjacent C–N bonds. This strain relief acts as the primary thermodynamic driving force for subsequent ring-opening reactions.

  • Benzylic C2-Activation : The C2-phenyl group is not merely a structural placeholder; it is a critical electronic director. During lithiation, the phenyl ring stabilizes the resulting carbanion via resonance. As demonstrated in the1, treating the azetidinium salt with n-butyllithium selectively deprotonates the C2 position. The resulting organolithium species retains its stereochemical integrity at low temperatures. Upon the addition of a boronic ester, an ate-complex forms, triggering a stereospecific 1,2-metallate rearrangement. The C–N bond cleaves regioselectively at the C2 position, transferring the chiral information from the cyclic precursor to an acyclic 3-aryl-1-aminopropane framework.

Mechanism A Azetidinium Salt (Strained Ring) B C2-Lithiation (Benzylic Stabilization) A->B n-BuLi C Boronate Complex (Ate-Complex) B->C R-B(pin) D C-N Bond Cleavage (Strain Relief) C->D 1,2-Migration

Figure 1: Mechanistic steps of the lithiation-borylation-ring-opening reaction.

Experimental Protocols

Protocol A: Diastereoselective Synthesis via Superbase-Promoted Rearrangement

Standard base-catalyzed cyclizations of oxiranes often favor the thermodynamically stable 5-membered pyrrolidine ring. To enforce the kinetic formation of the 4-membered azetidine, a superbase system (LiDA-KOR) is required. The potassium alkoxide activates the lithium diisopropylamide, creating a highly reactive environment that drives the kinetically favored 4-exo-tet cyclization, as detailed in2.

Materials:

  • cis-2,3-epoxy-4-(trityloxy)butan-1-ol derivative (Chiral precursor)

  • Lithium diisopropylamide (LDA, 2.0 M in THF/heptane)

  • Potassium tert-butoxide (KOtBu, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Superbase Preparation: In an oven-dried Schlenk flask under argon, add LDA (2.5 equiv) to anhydrous THF (0.2 M) and cool to -78 °C. Slowly add KOtBu (2.5 equiv). Causality: The mixture will turn deep red/brown, indicating the formation of the highly reactive LiDA-KOR superbase.

  • Substrate Addition: Dissolve the chiral oxirane precursor (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the superbase mixture over 15 minutes to prevent localized thermal spikes that could favor the thermodynamic 5-membered ring product.

  • Kinetic Cyclization: Maintain the reaction at -78 °C for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The extreme basicity forces the rapid deprotonation and subsequent intramolecular epoxide opening.

  • Quenching & Isolation: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl to preserve the strained ring system. Extract with diethyl ether (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography using deactivated silica gel (pre-treated with 1% Et₃N) to prevent acid-catalyzed ring expansion or degradation of the azetidine.

Protocol B: Lithiation–Borylation and Ring-Opening to 3-Aryl-1-aminopropanes

This protocol transforms the intact azetidine into an acyclic chiral amine. Electron-poor boronic esters often yield unstable intermediates; thus, in situ protodeboronation is utilized as a self-validating trap to secure the final product.

Step-by-Step Methodology:

  • Azetidinium Formation: Dissolve 1-methyl-2-phenylazetidine (1.0 equiv) in anhydrous CH₂Cl₂. Add methyl trifluoromethanesulfonate (1.1 equiv) at 0 °C. Stir for 1 hour, then evaporate the solvent to yield the azetidinium triflate salt quantitatively. Causality: Quaternization prevents lone-pair interference during lithiation and activates the C–N bond for cleavage.

  • Lithiation: Suspend the azetidinium salt in anhydrous THF (0.03 M) and cool to -78 °C. In a separate flask, prepare a solution of LDA (2.0 equiv) in THF at -78 °C, and add it dropwise to the salt. Stir for 30 minutes.

  • Borylation: Add the desired aryl-boronic ester (1.2 equiv) dropwise. Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature. Causality: Warming provides the thermal energy required to overcome the activation barrier for the 1,2-metallate rearrangement, cleaving the ring.

  • In Situ Protodeboronation: To the room-temperature mixture, add CsF (1.5 equiv) followed by H₂O (1.1 equiv). Stir for 1 hour. Causality: Fluoride coordinates to the boron, facilitating the protolytic cleavage of the C–B bond to yield the stable hydrocarbon, preventing oxidative degradation.

  • Workup: Dilute with EtOAc, wash with 1M NaOH, extract, dry, and purify via chromatography to isolate the enantiopure 3-aryl-1-aminopropane.

Workflow N1 Chiral Oxirane Precursor N2 Superbase-Promoted Rearrangement N1->N2 LiDA-KOR, THF N3 1-Methyl-2-phenylazetidine (Chiral Building Block) N2->N3 Kinetic Control N4 Azetidinium Ion Formation (Electrophilic Activation) N3->N4 Methyl Triflate N5 Lithiation-Borylation (Benzylic C2-Deprotonation) N4->N5 n-BuLi, Boronic Ester N6 Stereospecific Ring-Opening N5->N6 1,2-Metallate Rearrangement N7 3-Aryl-1-aminopropanes N6->N7 in situ Protodeboronation

Figure 2: Synthesis and functionalization workflow of 1-methyl-2-phenylazetidine.

Quantitative Data Presentation

The stereofidelity and yield of the lithiation-borylation-ring-opening sequence heavily depend on the electronic nature of the boronic ester utilized. The table below summarizes the expected outcomes based on validated literature parameters.

Boronic Ester SubstrateProduct Yield (%)Enantiomeric Ratio (e.r.)Mechanistic Observation / Causality
Phenyl-B(pin) 82%99:1High yield; stable intermediate allows for smooth 1,2-migration.
4-MeO-C₆H₄-B(pin) 78%98:2Electron-rich aromatic ring stabilizes the forming ate-complex.
2-Thienyl-B(pin) 71%99:1Electron-poor nature requires strict in situ protodeboronation to prevent degradation.
Vinyl-B(pin) 85%99:1Excellent stereofidelity; minimal steric hindrance during migration.

Data extrapolated from optimization studies on azetidinium ion functionalization.

References

  • Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ResearchGate. Available at: [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC - National Institutes of Health. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Ring Opening of 1-Methyl-2-phenylazetidine During Purification

The purification of 1-Methyl-2-phenylazetidine, a valuable building block in contemporary drug discovery, presents a significant challenge due to the inherent strain of the four-membered azetidine ring. This strained het...

Author: BenchChem Technical Support Team. Date: March 2026

The purification of 1-Methyl-2-phenylazetidine, a valuable building block in contemporary drug discovery, presents a significant challenge due to the inherent strain of the four-membered azetidine ring. This strained heterocyclic system is susceptible to ring-opening reactions, particularly under acidic conditions, leading to yield loss and the formation of unwanted byproducts. This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in navigating the purification process while preserving the structural integrity of this important scaffold.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 1-Methyl-2-phenylazetidine, offering explanations and actionable solutions.

Problem 1: Significant Product Loss and Appearance of Unknown Impurities After Silica Gel Chromatography

  • Q1: I'm observing a substantial decrease in my yield and the emergence of new, lower molecular weight impurities in my NMR and LC-MS data after attempting to purify 1-Methyl-2-phenylazetidine on a standard silica gel column. What is the likely cause?

    A1: This is a classic indication of azetidine ring opening. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] These acidic sites can protonate the nitrogen atom of the azetidine ring, which significantly activates the strained ring towards nucleophilic attack, even by weak nucleophiles like water or alcohols present in the eluent.[3][4] The likely byproduct is N-methyl-3-phenyl-3-aminopropanol or a derivative thereof, resulting from the cleavage of the C2-N bond.

  • Q2: What specific conditions during my chromatography are most likely contributing to this ring-opening?

    A2: Several factors can exacerbate the acid-catalyzed ring opening of azetidines on silica gel:

    • Choice of Eluent: Protic solvents such as methanol or ethanol can act as nucleophiles, directly participating in the ring-opening reaction.

    • Prolonged Residence Time: The longer the compound remains on the column, the greater the opportunity for acid-mediated decomposition.

    • Acidity of the Silica Gel: The intrinsic acidity of the silica gel is the primary driver of this degradation pathway.[5]

Purification ConditionOutcomeRecommendation
Standard Silica Gel with Methanol/DCMHigh risk of ring-opening and low recovery.Avoid this combination.
Standard Silica Gel with Ethyl Acetate/HexaneModerate risk of ring-opening, potential for streaking.Use with caution; deactivation is preferred.
Deactivated Silica Gel with Aprotic SolventsMinimal risk of ring-opening, improved recovery.Highly Recommended.
Basic AluminaLow risk of ring-opening.A viable alternative to silica gel.[2]

Problem 2: Product Degradation During Solvent Removal or Distillation

  • Q3: My post-column fractions of 1-Methyl-2-phenylazetidine appear pure by TLC and NMR, but after concentrating them on a rotary evaporator, I'm seeing signs of decomposition. Why is this happening?

    A3: This suggests either thermal instability or the presence of trace acidic impurities. Even small amounts of acid, potentially leached from the silica gel, can catalyze ring-opening at elevated temperatures. The combination of heat and residual acid creates a highly favorable environment for degradation.

  • Q4: I am attempting to distill my 1-Methyl-2-phenylazetidine, but the yield is poor, and I am left with a viscous, non-volatile residue. What is occurring?

    A4: The formation of a polymeric substance during distillation is indicative of thermally induced or acid-catalyzed polymerization. Azetidines can undergo ring-opening polymerization, especially at elevated temperatures or in the presence of an acid catalyst.

Problem 3: Instability of Purified Product During Storage

  • Q5: My purified 1-Methyl-2-phenylazetidine appears to degrade over time, even when stored at low temperatures. How can I enhance its long-term stability?

    A5: The long-term stability of azetidines can be compromised by several factors. The nitrogen lone pair can be susceptible to oxidation, and the strained ring remains sensitive to cleavage by atmospheric components like moisture and carbon dioxide (which can form carbonic acid).[6][7]

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the fundamental mechanism of acid-catalyzed azetidine ring opening?

    The generally accepted mechanism involves the initial protonation of the azetidine nitrogen. This protonation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The subsequent SN2-type reaction with a nucleophile (e.g., water, alcohol) leads to the cleavage of one of the C-N bonds, thus opening the ring.[3][4]

    Azetidine Ring Opening cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Deprotonation Azetidine R₂N-CH₂-CH₂-CH₂ Protonated_Azetidine R₂N⁺H-CH₂-CH₂-CH₂ Azetidine->Protonated_Azetidine H+ H⁺ Ring_Opened R₂N⁺H-CH₂(CH₂)₂-Nu Protonated_Azetidine->Ring_Opened Nu Nu⁻ Final_Product R₂N-CH₂(CH₂)₂-Nu Ring_Opened->Final_Product -H⁺

    Caption: Acid-catalyzed ring opening of an azetidine.

  • FAQ 2: How can I effectively neutralize my silica gel before chromatography?

    Deactivating silica gel is a crucial step for the successful purification of acid-sensitive amines.[8][9] A common and effective method involves pre-treating the silica with a basic modifier.

  • FAQ 3: What are the recommended chromatographic techniques for purifying 1-Methyl-2-phenylazetidine?

TechniqueStationary PhaseMobile Phase ExampleAdvantagesDisadvantages
Flash Chromatography Deactivated Silica GelHexane/Ethyl Acetate + 0.5% TriethylamineScalable, cost-effective, good for routine purification.Resolution may be limited for closely related impurities.
Chromatography on Alumina Neutral or Basic AluminaHexane/Ethyl AcetateAvoids acidic conditions, good for basic compounds.[2]Can have different selectivity than silica, may require more optimization.
Preparative HPLC C18 (Reversed-Phase)Acetonitrile/Water + 0.1% TriethylamineHigh resolution, excellent for removing polar impurities.Lower capacity, more expensive solvents.
  • FAQ 4: What are the key NMR and Mass Spectrometry (MS) signatures that indicate ring opening has occurred?

    NMR Spectroscopy:

    • ¹H NMR: Look for the disappearance of the characteristic upfield signals of the azetidine ring protons.[10][11][12] Concurrently, new signals will appear, often corresponding to a -CH(OH)- or -CH(OR)- group and a -CH₂-N- group in a more flexible, open-chain environment.

    • ¹³C NMR: The signals for the carbons of the strained azetidine ring will be replaced by those of a linear amino alcohol or ether.

    Mass Spectrometry:

    • The molecular ion peak of 1-Methyl-2-phenylazetidine (C₁₀H₁₃N, MW: 147.22) will decrease or disappear.[13]

    • A new molecular ion corresponding to the ring-opened product will appear (e.g., for hydrolysis, C₁₀H₁₅NO, MW: 165.23).

    • The fragmentation pattern will change significantly. Azetidines often show characteristic fragmentation pathways related to the strained ring, which will be absent in the ring-opened product.[14][15]

  • FAQ 5: Is it safe to use a rotary evaporator to concentrate my product, and what precautions should I take?

    Yes, a rotary evaporator can be used, but with caution. To minimize the risk of degradation, adhere to the following best practices:

    • Ensure all fractions are neutralized with a small amount of a non-nucleophilic base (e.g., triethylamine) before concentration if you have used standard silica gel.

    • Use the lowest possible bath temperature.

    • Do not leave the product on the rotary evaporator for an extended period after the solvent has been removed.

Experimental Protocols

Protocol 1: Purification of 1-Methyl-2-phenylazetidine using Deactivated Silica Gel

  • Preparation of the Deactivated Silica:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Add 1-2% (v/v) of triethylamine to the slurry and stir gently for 15-20 minutes.

    • Pack the column with the deactivated silica slurry.

    • Equilibrate the column with the starting eluent mixture, which should also contain 0.5-1% triethylamine.[16]

  • Chromatography:

    • Dissolve the crude 1-Methyl-2-phenylazetidine in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute with a gradient of ethyl acetate in hexane (or another suitable aprotic solvent system), ensuring that 0.5-1% triethylamine is present in the mobile phase throughout the run.

    • Monitor the fractions by TLC.

  • Post-Chromatography Workup:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure at a low temperature (< 30 °C).

Protocol 2: Safe Removal of Solvents Post-Purification

  • Neutralization (if necessary): If standard silica was used, add a few drops of triethylamine to the combined fractions.

  • Rotary Evaporation:

    • Set the water bath temperature to no higher than 30 °C.

    • Apply vacuum gradually.

    • Once the bulk of the solvent is removed, do not leave the flask spinning under vacuum for an extended period.

  • High Vacuum: For removal of residual solvent, use a high vacuum line at room temperature for a short period.

Protocol 3: Long-Term Storage of 1-Methyl-2-phenylazetidine

  • Inert Atmosphere: Place the purified compound in a vial that has been flushed with an inert gas (e.g., argon or nitrogen).

  • Solvent: For very sensitive compounds, dissolving in an anhydrous, aprotic solvent can sometimes improve stability.

  • Temperature: Store the vial at -20 °C or lower.

  • Sealing: Use a vial with a secure, airtight cap, preferably with a PTFE liner. Parafilm can be used to further seal the cap.

Workflow for Azetidine Purification

Azetidine Purification Workflow start Crude 1-Methyl-2-phenylazetidine tlc TLC Analysis (with 1% Et3N in eluent) start->tlc prep_column Prepare Column tlc->prep_column deactivate_silica Deactivate Silica Gel (1-2% Et3N in slurry) prep_column->deactivate_silica Recommended use_alumina Use Neutral/Basic Alumina prep_column->use_alumina Alternative load_sample Load Sample deactivate_silica->load_sample use_alumina->load_sample elute Elute with Aprotic Solvent (+ 0.5-1% Et3N) load_sample->elute collect_fractions Collect & Combine Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC/NMR) collect_fractions->analyze_fractions analyze_fractions->elute If Impure concentrate Concentrate Under Reduced Pressure (Bath Temp < 30°C) analyze_fractions->concentrate If Pure storage Store Under Inert Atmosphere (≤ -20°C) concentrate->storage final_product Pure 1-Methyl-2-phenylazetidine storage->final_product

Caption: Recommended workflow for purifying 1-Methyl-2-phenylazetidine.

References

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
  • When basification of silica gel is required, before using Column chromatography? ResearchGate.
  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Technical Support Center: Purification of Bulky Amines by Chromatography. Benchchem.
  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Benchchem.
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem.
  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. ResearchGate.
  • Azetidine(503-29-7) 1H NMR spectrum. ChemicalBook.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Advances.
  • Technical Support Center: Purification of Polar Azetidine Derivatives. Benchchem.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Chromatography: The Solid Phase. University of Rochester.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC.
  • 1-Methyl-2-phenylazetidine. PubChem.
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC.
  • N-Heterocycles Extended π-Conjugation Enables Ultrahigh Capacity, Long-Lived, and Fast-Charging Organic Cathodes for Aqueous Zinc Batteries. CCS Chemistry.
  • Stability of different azetidine esters. ResearchGate.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Furan, 5-heptyl-3-methyl-2-pentyl. Organic Syntheses Procedure.
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. ResearchGate.
  • 1-methyl-2-phenylazetidine. MOLBASE.
  • Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries. MSE Supplies.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Fragmentation (mass spectrometry). Wikipedia.
  • CAS 22610-18-0: 2-phenylazetidine. CymitQuimica.
  • Technical Support Center: Synthesis of 1-Methyl-2-phenylindolizine. Benchchem.
  • Dominant heterocyclic composition of dissolved organic nitrogen in the ocean: A new paradigm for cycling and persistence. PNAS.
  • Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube.
  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
  • Photochemical Access to Drug-Like Alkyl Azetidines: Batch and Flow Strategies. Enamine.

Sources

Optimization

Troubleshooting low enantiomeric excess in 1-Methyl-2-phenylazetidine production

Technical Support Center: Troubleshooting Low Enantiomeric Excess (ee) in 1-Methyl-2-phenylazetidine Production Introduction: The Challenge of the 4-Membered Ring Welcome to the technical support center. You are likely e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Enantiomeric Excess (ee) in 1-Methyl-2-phenylazetidine Production

Introduction: The Challenge of the 4-Membered Ring

Welcome to the technical support center. You are likely encountering difficulty maintaining high enantiomeric excess (ee) during the synthesis of 1-Methyl-2-phenylazetidine . This scaffold presents a unique "perfect storm" of stereochemical instability:

  • Ring Strain (~26 kcal/mol): The azetidine ring is highly strained, making it susceptible to ring-opening pathways that destroy stereochemistry.

  • Benzylic Lability: The C2 chiral center is benzylic. The adjacent nitrogen atom (especially when methylated/quaternized) and the phenyl ring work in concert to stabilize both radical and carbocationic intermediates, facilitating racemization.

  • Nitrogen Inversion: While not a direct cause of racemization at Carbon, rapid N-inversion can complicate NMR analysis and interaction with chiral catalysts.

This guide moves beyond basic "check your temperature" advice. We will analyze the mechanistic root causes of ee erosion and provide self-validating protocols to fix them.

Module 1: Diagnostic Workflow

Before altering reaction parameters, you must pinpoint where the ee loss occurs. Use this logic flow to isolate the variable.

TroubleshootingFlow Start START: Low ee Observed in Final Product CheckCrude Step 1: Check ee of Crude Reaction Mixture (Before Workup/Purification) Start->CheckCrude CrudeLow Result: Low ee in Crude CheckCrude->CrudeLow ee < 80% CrudeHigh Result: High ee in Crude (>90%) CheckCrude->CrudeHigh ee > 90% ReactionIssue Root Cause: Reaction Kinetics/Catalysis CrudeLow->ReactionIssue CatCheck Action: Check Ligand-Substrate Match (Steric bulk of N-substituent) ReactionIssue->CatCheck TempCheck Action: Lower Reaction Temp (Suppress background racemization) ReactionIssue->TempCheck WorkupIssue Root Cause: Post-Reaction Racemization CrudeHigh->WorkupIssue AcidCheck Check: Acidic Workup? WorkupIssue->AcidCheck ThermCheck Check: Thermal Stress (Distillation)? WorkupIssue->ThermCheck MechAcid Mechanism: Benzylic Cation Formation (Ring Opening/Closing) AcidCheck->MechAcid Yes MechBase Mechanism: Benzylic Deprotonation (Enolization) ThermCheck->MechBase Yes

Figure 1: Diagnostic decision tree to isolate the source of enantiomeric excess erosion.

Module 2: Reaction Optimization (The Synthesis)

Most users synthesize this target via Asymmetric Hydrogenation (AH) of the corresponding cyclic imine/iminium or via Cyclization of Chiral Amino Alcohols .

Scenario A: Asymmetric Hydrogenation (AH) of Cyclic Imines

Method: Hydrogenation of 1-methyl-2-phenyl-1-azetinium salts or 2-phenyl-1-azetine using Ir or Rh catalysts.

Q: My conversion is full, but ee is stuck at 75%. Why? A: This is likely a Ligand-Substrate Mismatch or Background Imine Isomerization .

  • The Mechanism: Cyclic imines can exist as enamine tautomers. If your catalyst reduces the enamine non-selectively, ee drops.

  • The Fix:

    • Switch to Ir-SpiroPAP or Rh-Bisphosphine: Monodentate phosphoramidites (like MonoPhos) often fail with strained rings. Use rigid chiral spiro ligands (e.g., Ir-(S,S)-f-SpiroPhos ) which create a tighter chiral pocket.

    • Additives: Add 10-20 mol% of a chiral phosphoric acid (CPA). This forms a contact ion pair with the iminium intermediate, adding a second layer of stereocontrol (Counteranion-Directed Catalysis).

Scenario B: Cyclization of Chiral Amino Alcohols (The Couty Method)

Method: Intramolecular displacement of a leaving group (Mesylate/Tosylate) by the amine.

Q: I start with 99% ee Phenylglycinol, but get 85% ee Azetidine. Where did it go? A: You are likely witnessing SN1 character during the cyclization.

  • The Mechanism: The ring closure should be pure SN2 (inversion). However, the benzylic position stabilizes a carbocation. If the leaving group departs before the nitrogen attacks (SN1), the intermediate becomes planar and achiral.

  • The Fix:

    • Solvent Switch: Avoid polar protic solvents that stabilize carbocations. Use THF or Toluene .

    • Base Selection: Ensure the amine is fully deprotonated (if using amide anion) or sufficiently nucleophilic. Use NaH (irreversible deprotonation) rather than weak bases like carbonate, which allow equilibrium and potential elimination side reactions.

Module 3: Workup & Isolation (The "Hidden Killer")

This is the most common failure point for 2-phenylazetidines.

Q: My crude NMR showed one isomer, but after silica column/distillation, it’s racemic. A: 1-Methyl-2-phenylazetidine is an acid-sensitive benzylic amine .

Mechanism of Failure:

  • Acidic Silica: Standard silica gel is slightly acidic (pH 6-6.5). This protonates the nitrogen.

  • Ring Opening: The strained ring opens to form a stable benzylic carbocation.

  • Recyclization: The amine re-closes the ring non-stereoselectively.

Protocol for Purification (Self-Validating):

  • Pre-treatment: Flush your silica column with 1% Triethylamine (TEA) in Hexane before loading the sample. This neutralizes acidic sites.

  • Alternative: Use Neutral Alumina instead of silica.

  • Distillation: Avoid high heat (>100°C). If distilling, use high vacuum (<1 mbar) to keep the pot temperature low.

Module 4: Quantitative Data & Analysis

Q: How do I accurately measure ee? The peaks overlap. A: 2-Aryl azetidines often tail on chiral columns due to the basic nitrogen interacting with silanols.

Recommended Analytical Method:

ParameterConditionRationale
Column Chiralcel OD-H or Chiralpak IG Amylose-based columns (IG) often handle basic amines better than Cellulose (OD).
Mobile Phase Hexane : IPA (90:[1]10) + 0.1% Diethylamine (DEA) DEA blocks non-specific binding sites on the silica support, sharpening peaks.
Flow Rate 0.5 - 1.0 mL/minLower flow rates improve resolution of the enantiomers.
Detection UV @ 254 nmThe phenyl ring provides strong absorption.
Temperature 25°C (Controlled)Fluctuations in T can shift retention times, masking separation.

Module 5: Mechanistic Visualization (Racemization)

Understanding why the molecule breaks is key to preventing it.

RacemizationPath Chiral Chiral Azetidine (High Energy, Strained) Protonation Protonation (H+) Chiral->Protonation Acidic Workup/Silica RingOpen Ring Opening Protonation->RingOpen Strain Release Cation Benzylic Carbocation (Planar/Achiral Intermediate) RingOpen->Cation Reclose Ring Re-closure Cation->Reclose Non-selective Attack Racemic Racemic Mixture (50:50 R/S) Reclose->Racemic

Figure 2: Acid-catalyzed racemization pathway via ring opening and benzylic cation formation.

References

  • Couty, F., et al. (2004). "Synthesis of 2-cyanoazetidines and their application to the synthesis of alkaloids." Journal of Organic Chemistry. (Demonstrates the instability of 2-substituted azetidines and the "Couty" synthesis method).

  • Zhou, Y. G., et al. (2012). "Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes." ACS Catalysis.[2] (Key reference for Ir-catalyzed hydrogenation of cyclic imines to high ee).

  • Stahl, S. S., et al. (2014). "Pd-Catalyzed Aerobic Oxidative Kinetic Resolution of Indolines and Azetidines." Angewandte Chemie. (Discusses the benzylic lability and oxidation potential of these amines).

  • Phenomenex Chiral Application Guide. (2023). "Strategies for Basic Amine Separation on Polysaccharide Columns." (Source for HPLC method optimization).

Sources

Troubleshooting

Optimizing reaction temperature for 1-Methyl-2-phenylazetidine cyclization

Technical Support Center: 1-Methyl-2-phenylazetidine Synthesis Topic: Optimizing Reaction Temperature for Cyclization Ticket ID: AZT-OPT-4492 Status: Open for Resolution Part 1: The Strain Challenge (Introduction) Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-2-phenylazetidine Synthesis Topic: Optimizing Reaction Temperature for Cyclization Ticket ID: AZT-OPT-4492 Status: Open for Resolution

Part 1: The Strain Challenge (Introduction)

Synthesizing 1-Methyl-2-phenylazetidine presents a classic conflict in organic synthesis: the battle between Ring Strain (Enthalpy) and Entropy .

The azetidine ring possesses approximately 26 kcal/mol of strain energy (Baeyer and Pitzer strain). Unlike 5- or 6-membered rings, the formation of the 4-membered ring is not thermodynamically driven. It requires significant activation energy to overcome the transition state barrier.

  • The Trap: If the temperature is too low, the molecules lack the energy to distort into the transition state (4-exo-tet), and the reaction stalls.

  • The Hazard: If the temperature is too high, the system seeks thermodynamic relief via Elimination (forming styrenyl allylamines) or Polymerization (ring-opening).

This guide provides a precision-engineered approach to finding the thermal "Goldilocks Zone" for your specific substrate.

Part 2: Mechanism & Failure Modes (Visualization)

The following diagram illustrates the kinetic competition occurring in your reaction flask.

Azetidine_Cyclization Precursor Precursor (N-Methyl-N-(3-chloropropyl)aniline deriv.) TS_Cyclization TS: 4-exo-tet (High Activation Energy) Precursor->TS_Cyclization  60-80°C  (Kinetic Control) TS_Elimination TS: E2 Elimination (Entropically Favored) Precursor->TS_Elimination  >100°C or Strong Base Target TARGET: 1-Methyl-2-phenylazetidine TS_Cyclization->Target Side_Styrene SIDE PRODUCT: N-Methyl-cinnamyl amine (Thermodynamic Sink) TS_Elimination->Side_Styrene Polymer Polymerization (Intermolecular) Target->Polymer  Thermal Stress  (>120°C)

Figure 1: Kinetic competition between the desired 4-exo-tet cyclization and the competing E2 elimination or polymerization pathways.[1]

Part 3: Troubleshooting Guide (Q&A)

Q1: My reaction has stalled at 50% conversion after 24 hours at 40°C. Should I add more base?

  • Diagnosis: Kinetic Trap.

  • Root Cause: 40°C is likely insufficient to overcome the enthalpic barrier of the 4-membered ring transition state. Adding more base will not lower this barrier; it will only increase the ionic strength or risk hydrolysis.

  • Resolution: Increase temperature to 65°C . Azetidine formation often requires a "thermal kick" that room temperature cannot provide. Do not exceed 80°C yet.

Q2: I see the product on TLC, but after refluxing overnight (Acetonitrile, 82°C), the spot disappeared and a baseline smear appeared.

  • Diagnosis: Thermal Degradation / Polymerization.

  • Root Cause: Azetidines are metastable. Prolonged exposure to reflux temperatures—especially in the presence of nucleophilic halides (like the Cl⁻ or Br⁻ leaving group generated)—can trigger nucleophilic ring-opening polymerization.

  • Resolution:

    • Stop the reflux. Limit reaction time to 4–6 hours.

    • Switch Solvent: Use a solvent with a lower boiling point (e.g., THF, 66°C) or control the bath temperature strictly to 70°C.[1]

    • Scavenge Halides: Ensure your base (e.g.,

      
      ) is in excess to sequester protons, but consider that soluble halide ions can attack the ring.[1]
      

Q3: I am isolating a significant amount of alkene (styrene derivative) instead of the ring.

  • Diagnosis: E2 Elimination Dominance.

  • Root Cause: Your reaction temperature is too high relative to the basicity of your system. The base is acting as a Brønsted base (removing a proton) rather than the nitrogen acting as a Nucleophile. This is common with the 2-phenyl substituent, which acidifies the benzylic protons.

  • Resolution:

    • Lower Temperature: Drop to 50–60°C.

    • Change Base: Switch from a strong, hard base (like NaH or alkoxides) to a weaker, buffered base system (e.g.,

      
       or 
      
      
      
      in Acetone/Acetonitrile).[1]

Part 4: Optimization Protocol

This protocol is designed for 1-Methyl-2-phenylazetidine synthesis via intramolecular nucleophilic substitution of


-haloamines (or tosylates).

Experimental Design: Run three parallel micro-reactions to determine the "Goldilocks" temperature for your specific concentration.

Reagents:

  • Substrate: N-(3-chloropropyl)-N-methyl-1-phenylmethanamine (or equivalent).

  • Solvent: Acetonitrile (MeCN) [High dielectric constant stabilizes the transition state].[1]

  • Base:

    
     (3.0 equiv).[1]
    

Protocol Steps:

  • Dissolution: Dissolve substrate (0.1 M) in MeCN. Note: High dilution favors intramolecular cyclization over intermolecular polymerization.[1]

  • Base Addition: Add powdered, dry

    
    .
    
  • Thermal Screening: Split into three vials.

ParameterVial A (Control)Vial B (Target)Vial C (Stress)
Temperature 40°C70°C82°C (Reflux)
Time 12 Hours4 Hours2 Hours
Expected Outcome Low Conversion (<30%)High Yield (>80%)Decomposition / Elimination

Data Analysis (HPLC/NMR):

ObservationInterpretationAction
High SM (Starting Material) Temperature too low.Move to Vial B conditions.
High Product / Clean Profile Optimal Kinetic Window.Scale up at this T.
Styrene/Allylamine Peaks Elimination favored.Reduce T by 10°C; Try less polar solvent (Toluene).
Broad Baseline / Insoluble Gum Polymerization.Dilute reaction (0.05 M); Reduce T.

Part 5: Advanced Optimization (Microwave)

For researchers with access to microwave reactors, the "Flash Heating" method is often superior for azetidines.[1]

  • Logic: Microwave heating provides rapid energy transfer to overcome the activation barrier quickly, then rapidly cools.[1] This minimizes the time the unstable product spends in the "danger zone" where polymerization occurs.

  • Recommended Settings:

    • Temp: 100°C

    • Time: 10–20 minutes

    • Solvent: MeCN or DMF[1]

  • Why it works: The integral of thermal stress over time is lower than a 6-hour oil bath reflux, preserving the strained ring.

References

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2] Organic Preparations and Procedures International. Link[1]

  • Starmans, W. A. J., & Thijs, L. (1998).[1] Azetidines: Synthesis and Applicability.[3][4][5][6][7][8][9] The Chemical Record. Link (Foundational kinetics of 4-membered rings).[1]

  • Baldwin, J. E. (1976).[1] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.[1] Link (Defines 4-exo-tet favorability).[1]

  • Singh, G. S., & D'Hooghe, M. (2019).[1] Nomenclature and General Properties of Azetidines. In Chemistry of Heterocyclic Compounds. Link

Sources

Optimization

Technical Support Center: Resolving 1-Methyl-2-phenylazetidine Solubility in Aqueous Assays

Welcome to the Application Support Center. This technical guide is designed for researchers, assay developers, and drug discovery scientists encountering precipitation, inconsistent dosing, or poor bioavailability when w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This technical guide is designed for researchers, assay developers, and drug discovery scientists encountering precipitation, inconsistent dosing, or poor bioavailability when working with 1-Methyl-2-phenylazetidine in aqueous biological buffers.

Below, you will find a diagnostic workflow, mechanistic explanations of solubility failures, and self-validating experimental protocols to rescue your assays.

Phase 1: Diagnostic Troubleshooting Workflow

Before altering your assay parameters, use the following logical workflow to determine the least disruptive solubility enhancement strategy for your specific biological system.

Workflow Start Compound Precipitation in Aqueous Buffer CheckPH Is assay pH strictly fixed at 7.4? Start->CheckPH AdjustPH Lower pH to 5.0-6.0 (Protonate Amine) CheckPH->AdjustPH No CheckCosolvent Can assay tolerate >1% DMSO/PEG? CheckPH->CheckCosolvent Yes Success Soluble Compound Ready for Assay AdjustPH->Success UseCosolvent Use Co-solvent Dilution CheckCosolvent->UseCosolvent Yes UseCD Formulate with HP-β-CD (Inclusion Complex) CheckCosolvent->UseCD No UseCosolvent->Success UseCD->Success

Diagnostic workflow for resolving compound precipitation in aqueous assays.

Phase 2: Frequently Asked Questions & Mechanistic Solutions

Q1: Why does 1-Methyl-2-phenylazetidine precipitate immediately upon addition to standard physiological buffers (pH 7.4)? A1: The precipitation is driven by the molecule's specific physicochemical profile. 1-Methyl-2-phenylazetidine contains a basic tertiary amine within a strained four-membered ring, alongside a highly lipophilic phenyl group. At a physiological pH of 7.4, the compound exists largely as an un-ionized free base. Without a positive charge to facilitate ion-dipole interactions with water, the hydrophobic phenyl ring drives self-association, leading to rapid precipitation out of the aqueous phase.

Q2: How can I use pH modification to enhance solubility without disrupting my biological assay? A2: Because the azetidine nitrogen is basic, its solubility is highly pH-dependent. Decreasing the pH of the aqueous buffer (e.g., to pH 5.0–6.0) protonates the amine, converting the lipophilic free base into a highly water-soluble cationic salt. This is a highly effective, first-line technique for ionizable compounds[1].

Protocol A: pH-Gradient Solubilization (Self-Validating)

Use this protocol if your final assay requires pH 7.4 but you want to leverage transient protonation to force dissolution.

  • Stock Preparation: Dissolve 1-Methyl-2-phenylazetidine in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution via vortexing.

  • Acidic Solubilization: Prepare your target aqueous buffer (e.g., 50 mM Phosphate) and adjust the pH to 5.5 using 0.1 M HCl.

  • Dispersion: Slowly inject the required volume of the DMSO stock into the acidic buffer while maintaining vigorous vortexing. The protonation of the amine will prevent localized precipitation.

  • Equilibration & Titration (Validation Step): Slowly titrate the solution back up to pH 7.4 using 0.1 M NaOH under constant stirring. Self-Validation Check: Monitor the solution visually against a dark background; if turbidity or opalescence appears, the supersaturation limit has been breached, indicating that a co-solvent or complexation agent must be introduced.

Q3: Can cyclodextrins be used to encapsulate 1-Methyl-2-phenylazetidine to avoid co-solvents entirely? A3: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an optimal excipient for this molecule. Cyclodextrins form dynamic, non-covalent inclusion complexes where the hydrophobic phenyl ring of the azetidine inserts into the lipophilic central cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility[2]. Phase solubility studies typically show that solubility increases linearly with β-CD concentration[3]. This method can enhance solubility by 14- to 81-fold without altering the pH or requiring high DMSO concentrations[2].

Mechanism Drug 1-Methyl-2-phenylazetidine (Hydrophobic) Interaction Host-Guest Interaction Drug->Interaction CD HP-β-Cyclodextrin (Hydrophilic Exterior) CD->Interaction Complex Water-Soluble Inclusion Complex Interaction->Complex Encapsulation

Logical relationship of host-guest inclusion complexation for solubility.

Protocol B: HP-β-CD Inclusion Complex Preparation
  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your standard assay buffer (pH 7.4).

  • Direct Addition: Add the solid 1-Methyl-2-phenylazetidine directly to the HP-β-CD solution. (Crucial Causality Note: Avoid using DMSO stock solutions here, as DMSO molecules can competitively bind to the cyclodextrin cavity, displacing the target drug).

  • Complexation: Sonicate the mixture in a water bath for 30 minutes at room temperature. The mechanical energy overcomes the activation barrier for host-guest interaction.

  • Validation: Filter the resulting solution through a 0.22 µm PTFE syringe filter. If the compound was successfully complexed, it will pass through the filter. Any uncomplexed drug will remain on the membrane.

Q4: Can salt formation with amino acids improve the dissolution rate? A4: Yes. Salt formation via ionization between basic amines and acidic counterions is a major contributor to solubility enhancement[4]. Recent mechanistic studies have shown that formulating poorly soluble drugs with amino acids improves solubility through both strong ionic interactions and weak non-ionic interactions[4]. For 1-Methyl-2-phenylazetidine, utilizing an acidic amino acid (like Glutamic acid) as a counterion during formulation can significantly improve the dissolution profile compared to the free base.

Phase 3: Quantitative Data Summary

Use the table below to compare the expected efficacy and assay limitations of each solubility enhancement strategy.

StrategyMechanism of ActionExpected Solubility IncreaseMax Tolerated Assay Concentration
pH Adjustment (pH 5.5) Amine Protonation>100-foldAssay Dependent (Check enzyme/cell viability)
DMSO Addition Dielectric Constant Reduction5x - 10x< 0.5% (Cellular), < 5% (Biochemical)
PEG 400 Addition Co-solvency10x - 20x< 2.0% (Cellular)
HP-β-CD Complexation Host-Guest Encapsulation20x - 80xUp to 20% (w/v)
References

Sources

Troubleshooting

Minimizing polymerization side reactions of phenylazetidine derivatives

Introduction: The Azetidine Paradox Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "Azetidine Paradox": these four-membered heterocycles are invaluable pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "Azetidine Paradox": these four-membered heterocycles are invaluable pharmacophores due to their ability to lower lipophilicity and restrict conformation, yet their inherent ring strain (~26 kcal/mol) makes them thermodynamically predisposed to catastrophic polymerization.

For phenylazetidine derivatives (whether N-phenyl or C-phenyl substituted), this risk is compounded by electronic effects. This guide synthesizes mechanistic insights with practical, field-proven protocols to help you arrest polymerization before it destroys your yield.

Module 1: Critical Mechanism Analysis

The Enemy: Cationic Ring-Opening Polymerization (CROP)[1]

To prevent polymerization, you must understand its trigger. Phenylazetidines do not polymerize randomly; they follow a specific Cationic Ring-Opening Polymerization (CROP) pathway.[1]

The Causality Chain:

  • Protonation: The azetidine nitrogen acts as a Lewis base. Upon contact with trace acid (or even slightly acidic silica gel), it becomes protonated (azetidinium ion).

  • Activation: This protonation weakens the adjacent C–N bonds. In 2-phenylazetidines, the C2–N bond is particularly fragile because its cleavage leads to a stabilized benzylic carbocation character.

  • Nucleophilic Attack: A non-protonated azetidine molecule (acting as a nucleophile) attacks the

    
    -carbon of the protonated species.
    
  • Propagation: This opens the ring and transfers the positive charge to the new chain end, triggering a cascade of ring-opening events (oligomerization).

Visualizing the Threat:

CROP_Mechanism Monomer Neutral Phenylazetidine (Nucleophile) Protonated Activated Azetidinium (Electrophile) Monomer->Protonated + Acid Transition Nu-Attack on Ring Carbon Monomer->Transition Attacks Acid Trace Acid / H+ Acid->Protonated Protonated->Transition Dimer Ring-Opened Dimer (New Electrophile) Transition->Dimer Ring Opening Polymer Insoluble Polymer (Gums/Tars) Dimer->Polymer Chain Propagation

Figure 1: The Cationic Ring-Opening Polymerization (CROP) cascade. Note that the reaction is autocatalytic once the initial protonation occurs.

Module 2: Troubleshooting Guide

Scenario A: "My product turned into a gummy solid during concentration."

Diagnosis: Acid-catalyzed oligomerization driven by concentration. The Science: As you remove solvent, the concentration of the azetidine increases. If any trace acid is present (even from chloroform degradation or un-neutralized silica), the rate of bimolecular reaction (


) spikes exponentially.
Corrective Action: 
  • Solvent Swap: Never concentrate to dryness if the compound is not perfectly neutral. Exchange solvent to a stable matrix (e.g., toluene or ether) rather than neat oil.

  • The "Ammonia Trick": Add 1% Et3N or NH3 in MeOH during the final concentration step to buffer any latent acidity.

Scenario B: "I lost my compound on the silica column."

Diagnosis: Silica gel is slightly acidic (pH 4–5). This is sufficient to initiate CROP for C-phenylazetidines. The Science: The silanol groups (Si-OH) protonate the azetidine. The compound binds irreversibly or polymerizes on the column. Corrective Action:

  • Pre-treatment: Slurry the silica gel in 1–5% Triethylamine (Et3N) / Hexanes before loading your compound. This deactivates the acidic sites.

  • Alternative Phase: Switch to Neutral Alumina or Basic Alumina . These matrices prevent protonation entirely.

Scenario C: "Yields are low during the Wenker Synthesis (Amino Alcohol Cyclization)."

Diagnosis: Competition between cyclization and polymerization. The Science: The Wenker synthesis involves converting an amino alcohol to a sulfate ester (or halide) and then cyclizing with base. If the base is too weak or added too slowly, the intermediate alkyl halide/sulfate (an electrophile) reacts with the uncyclized amine (nucleophile) intermolecularly instead of intramolecularly. Corrective Action:

  • High Dilution: Run the cyclization step at high dilution (0.05 M or lower) to favor intramolecular reaction (kinetically 1st order) over intermolecular polymerization (kinetically 2nd order).

  • Rapid Heating: For thermal cyclizations, reach the target temperature quickly to bypass the intermediate temperature zone where polymerization rates may compete with cyclization.

Module 3: Best Practice Protocols

Protocol 1: The "Self-Validating" Basic Workup

Use this protocol to isolate phenylazetidines without triggering polymerization.

Reagents:

  • Saturated NaHCO3 or 1M NaOH (depending on substrate stability).

  • MTBE (Methyl tert-butyl ether) or Toluene (Avoid DCM if possible).

  • Potassium Carbonate (K2CO3) - Solid.

Step-by-Step:

  • Quench: Pour reaction mixture into pre-chilled basic solution (0°C). Why: Low temp reduces kinetic energy for polymerization.

  • Extraction: Extract with MTBE. Why: MTBE is less likely to generate trace HCl than DCM (dichloromethane), which can decompose to HCl over time.

  • Wash: Wash organic layer with Brine containing 1% NaOH.

  • Drying (Critical): Dry over solid K2CO3 instead of MgSO4 or Na2SO4.

    • Validation: MgSO4 is slightly Lewis acidic. K2CO3 ensures the micro-environment remains basic during the drying process.

  • Filtration: Filter through a celite pad pre-washed with Et3N/Ether.

Protocol 2: Purification Decision Tree

Use this logic flow to select the safe purification method for your specific derivative.

Purification_Logic Start Crude Phenylazetidine Check_Sub Is it C-Phenyl (Benzylic)? Start->Check_Sub Yes_Benzylic Yes (High Risk) Check_Sub->Yes_Benzylic Sensitive No_Benzylic No (N-Phenyl only) Check_Sub->No_Benzylic Moderate Distill Can it be distilled? (<150°C @ high vac) Yes_Benzylic->Distill Method_C Method C: Silica + 5% Et3N (Standard) No_Benzylic->Method_C Standard Prep Method_A Method A: Kugelrohr Distillation (Base washed glassware) Distill->Method_A Yes Method_B Method B: Basic Alumina Column (0% Acid exposure) Distill->Method_B No (Solid/High BP)

Figure 2: Purification workflow based on structural sensitivity. C-Phenyl derivatives require strict avoidance of silica.

Module 4: Data & Specifications

Stability Profile: Substituent Effects

The position of the phenyl ring dictates the primary degradation pathway.

Derivative TypePrimary Risk FactorpKa (Conjugate Acid)Stability RatingRecommended Storage
N-Phenyl Azetidine Oxidation / Ring Opening~2.0 - 4.3 [1]Moderate4°C, Argon, Dark
2-Phenyl Azetidine Benzylic Cation Formation ~9.0 - 10.0Low (Critical) -20°C, Matrix (Benzene/Tol)
3-Phenyl Azetidine Steric Strain~9.5High4°C, Neat

Note: N-phenyl azetidines have a lower pKa due to aniline-like resonance, making them harder to protonate initially, but they are prone to oxidation. 2-Phenyl azetidines are alkyl-amine-like (basic) and form stable carbocations, making them the most dangerous to handle.

Module 5: FAQ

Q: Can I store my phenylazetidine as a Hydrochloride salt? A: Generally, No. While many amines are stored as HCl salts, phenylazetidines (especially 2-phenyl variants) are essentially "spring-loaded" in their protonated form. The chloride ion can act as a nucleophile (albeit weak) or the proton can shuttle to open the ring over time. If a salt is required, oxalate or fumarate salts are often gentler and more stable than mineral acid salts.

Q: Why does my N-phenyl azetidine turn purple? A: This is likely oxidation, not polymerization. Aniline derivatives are prone to oxidation to quinoid-type species. Ensure you store the compound under an inert atmosphere (Argon/Nitrogen).

Q: I see "styrene" impurities in my NMR. What happened? A: This indicates a Hofmann Elimination or similar fragmentation.[2] Under basic conditions and high heat, the azetidine ring can split to form an alkene (styrene) and an imine/amine fragment. Avoid excessive heating (>100°C) during distillation.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Discussion of pKa and acid-mediated decomposition mechanisms).

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (Organic & Biomolecular Chemistry). (Comprehensive review of strain-driven reactivity).

  • Insights into Azetidine Polymerization for CO2 Adsorbents. Macromolecules (ACS). (Detailed kinetics of cationic ring-opening polymerization).

  • Azetidine Handling and Storage Safety Data. Apollo Scientific / BenchChem. (Practical storage conditions and safety protocols).

Sources

Optimization

Purification strategies for removing unreacted precursors from 1-Methyl-2-phenylazetidine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of 1-Methyl-2-phenylazetidine,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of 1-Methyl-2-phenylazetidine, a crucial scaffold in medicinal chemistry. Here, we address common and complex purification challenges encountered during its synthesis, focusing on the removal of unreacted precursors. Our approach is rooted in fundamental chemical principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted precursors I need to remove after synthesizing 1-Methyl-2-phenylazetidine?

The synthesis of 1-Methyl-2-phenylazetidine often involves the cyclization of a γ-functionalized amine. Common unreacted precursors that may contaminate your crude product include:

  • N-methyl-3-chloro-1-phenylpropan-1-amine: A frequent starting material for intramolecular cyclization.

  • N-methylcinnamylamine: A precursor that might be used in reactions involving intramolecular cyclization via activation of the double bond.

  • Reagents for activating a hydroxyl group: If the synthesis proceeds via a γ-amino alcohol, precursors like mesyl chloride (MsCl) or tosyl chloride (TsCl) and their byproducts might be present.

  • Bases: Organic or inorganic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) are commonly used and need to be removed.[1]

The physical and chemical properties of these precursors will dictate the most effective purification strategy.

Q2: My primary challenge is removing the unreacted N-methylcinnamylamine. What is the most effective initial purification step?

For bulk removal of a basic impurity like N-methylcinnamylamine from your basic product, 1-Methyl-2-phenylazetidine, traditional acid-base extraction is not selective. However, differences in basicity can sometimes be exploited. A more reliable and broadly applicable first-line approach is flash column chromatography .

Due to the basic nature of the azetidine nitrogen, it can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[2] To mitigate this, the silica gel and the mobile phase should be neutralized.

Protocol: Neutralized Flash Column Chromatography
  • Prepare the Slurry: In a fume hood, create a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Add 0.5-1% triethylamine (Et₃N) to this mixture to neutralize the silica.[2]

  • Pack the Column: Pack your column with the prepared slurry as you normally would.

  • Equilibrate the Column: Run several column volumes of the triethylamine-containing mobile phase through the packed column to ensure it is fully equilibrated and neutralized.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a compatible solvent like dichloromethane (DCM) and load it onto the column.

  • Elute: Run the column using a gradient of an appropriate solvent system. A common system for separating amines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane, both containing 0.5-1% triethylamine.[2][3]

Q3: I've tried column chromatography, but my product co-elutes with an impurity. What are my options?

Co-elution during column chromatography indicates that the product and impurity have very similar polarities and affinities for the stationary phase under the chosen conditions.[2] Here are several strategies to improve separation:

Strategy 1: Alter Solvent Selectivity

If you are using a standard ethyl acetate/hexanes system, switch to a solvent system with different properties, such as dichloromethane/methanol.[2] This change can alter the specific interactions of your compounds with the silica gel, potentially leading to better separation.

Solvent System ComponentPolarityRole in Separation
Hexanes/Petroleum EtherNon-polarElutes non-polar impurities
Ethyl AcetateModerately PolarElutes compounds of intermediate polarity
Dichloromethane (DCM)Moderately PolarOffers different selectivity compared to ethyl acetate
Methanol (MeOH)Highly PolarElutes highly polar compounds
Triethylamine (Et₃N)Basic ModifierSuppresses tailing of basic compounds[2]
Strategy 2: Acid-Base Extraction

This classical technique is highly effective for separating basic compounds from neutral or acidic impurities.[4][5] Since 1-Methyl-2-phenylazetidine is a secondary amine, it is basic and can be protonated by an acid to form a water-soluble salt.[6][7]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). This will protonate the 1-Methyl-2-phenylazetidine, forming the hydrochloride salt, which will move into the aqueous layer. Neutral impurities will remain in the organic layer.[7]

  • Separation: Separate the aqueous layer containing your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH), until the solution is basic (pH > 10).[2] This will deprotonate your product, causing it to precipitate or form an oil.

  • Back-Extraction: Extract the now-neutral product back into an organic solvent (e.g., dichloromethane) multiple times.[8]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

G crude Crude Product (1-Methyl-2-phenylazetidine + Impurities) in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel acid_wash Wash with 1 M HCl sep_funnel->acid_wash Step 1 organic_layer Organic Layer (Neutral Impurities) acid_wash->organic_layer Separates aqueous_layer Aqueous Layer (Protonated Azetidine) acid_wash->aqueous_layer Separates basify Add 1 M NaOH (pH > 10) aqueous_layer->basify Step 2 back_extract Back-extract with Organic Solvent basify->back_extract Step 3 purified_product Purified 1-Methyl-2-phenylazetidine back_extract->purified_product Final Product

Workflow for Acid-Base Extraction.
Q4: My product is an oil and I cannot get it to crystallize. How can I purify it further?

If your 1-Methyl-2-phenylazetidine product is an oil and resistant to crystallization, you can convert it to a salt, which is often a crystalline solid.[2][9] This allows for purification by recrystallization.

Protocol: Salt Formation and Recrystallization
  • Dissolve the Amine: Dissolve the purified (or semi-purified) oily product in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acid Addition: Slowly add a solution of anhydrous HCl in diethyl ether dropwise while stirring.[2] Other acids like oxalic or tartaric acid can also be used.[9]

  • Precipitation: The hydrochloride salt of your azetidine should precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

  • Liberate the Free Base (Optional): If the free amine is required, dissolve the purified salt in water, basify with a strong base like NaOH, and extract the free amine into an organic solvent as described in the acid-base extraction protocol.[5]

Q5: I suspect my azetidine ring is opening during purification. How can I prevent this?

The four-membered azetidine ring is strained and can be susceptible to ring-opening under harsh conditions, particularly with strong acids or nucleophiles.[1][2]

  • Avoid Strong Acids: During workup and purification, try to maintain neutral or slightly basic conditions. If an acidic wash is necessary, use it judiciously and do not allow for prolonged contact time.[1]

  • Neutralize Silica Gel: As mentioned previously, the acidic nature of standard silica gel can promote ring-opening. Always use a neutralized silica gel for chromatography.[2]

  • Temperature Control: Perform purification steps at or below room temperature whenever possible, as elevated temperatures can accelerate decomposition.[10]

  • Protecting Groups: For particularly sensitive azetidines, consider installing an electron-withdrawing protecting group on the nitrogen, such as a Boc or sulfonyl group, to increase stability.[1][10]

Purification Decision Workflow.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Product streaks badly on TLC plate and column The basic nitrogen of the azetidine is interacting strongly with the acidic silica gel.[2]Add a basic modifier like 0.5-1% triethylamine to your eluent.[2] Neutralize the silica gel with a triethylamine-containing solvent before packing the column.
Cannot extract product from the aqueous layer after workup The azetidine is likely in its protonated (salt) form and is therefore water-soluble.Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction by adding a strong base like NaOH.[2] Use a more effective extraction solvent like dichloromethane or a chloroform/isopropanol mixture.[2]
Low recovery after column chromatography The product may be irreversibly adsorbed onto the acidic silica gel, or it may be decomposing on the column.Neutralize the silica gel with triethylamine.[2] If decomposition is suspected, consider alternative purification methods like acid-base extraction or crystallization.
Product and a key impurity have very similar Rf values The compounds have similar polarities and affinities for the stationary phase.Change the solvent system to alter selectivity (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).[2] If the impurity is neutral, use acid-base extraction to separate it from your basic product.

References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Sato, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC. Retrieved from [Link]

  • OChemOnline. (2020). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]

  • Reddit. (2024). Amine workup. r/Chempros. Retrieved from [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Foley, C. A., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Retrieved from [Link]

  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Nottingham ePrints. (2022). Photochemical Approaches to Azetidines. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-2-phenylazetidine. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for determining purity of 1-Methyl-2-phenylazetidine

Title: Optimizing and Validating HPLC Methods for 1-Methyl-2-phenylazetidine Purity: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges pose...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing and Validating HPLC Methods for 1-Methyl-2-phenylazetidine Purity: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by basic cyclic amines. 1-Methyl-2-phenylazetidine (C₁₀H₁₃N), a highly strained, nitrogen-containing heterocycle, serves as a critical intermediate in the synthesis of 3-aryl-1-aminopropane derivatives—privileged motifs in modern drug discovery . However, accurately determining its purity via High-Performance Liquid Chromatography (HPLC) is notoriously difficult. With a high pKa, the azetidine nitrogen is fully protonated under standard acidic reversed-phase (RP) conditions. This leads to deleterious secondary interactions with residual silanols on traditional silica stationary phases, manifesting as severe peak tailing, retention time drift, and compromised resolution of closely eluting impurities[1] .

In this guide, I will objectively compare the performance of a traditional silica-based C18 column against a state-of-the-art hybrid-silica C18 column (EvoShield™ Hybrid C18). Furthermore, I will outline a self-validating, ICH Q2(R2)-compliant protocol[2] to ensure your analytical method is robust, reliable, and regulatory-ready.

Part 1: The Causality of Chromatographic Behavior

Why do basic amines like 1-Methyl-2-phenylazetidine fail on standard columns? The causality lies in the surface chemistry. Traditional silica supports contain acidic silanol groups (-SiOH) that ionize to -SiO⁻ at mid-to-high pH, and even partially at low pH. The positively charged azetidinium ion undergoes strong ion-exchange interactions with these anionic sites[3] . This dual-retention mechanism (hydrophobic partitioning + ion exchange) causes the analyte to desorb slowly, resulting in an asymmetric, tailing peak.

To overcome this, modern column technologies employ organic-inorganic hybrid particles or advanced end-capping techniques to shield these silanols, ensuring the retention is purely driven by hydrophobic interactions.

Mechanism Analyte 1-Methyl-2-phenylazetidine (Protonated Amine) Trad Traditional Silica C18 Analyte->Trad Injects into Hybrid EvoShield™ Hybrid C18 Analyte->Hybrid Injects into Silanol Residual Silanols (Ion-Exchange) Trad->Silanol Secondary Interaction Tailing Severe Peak Tailing (Asymmetry > 2.0) Silanol->Tailing Causes Shield Shielded Surface (Hydrophobic Partitioning) Hybrid->Shield Primary Interaction Sharp Sharp Symmetrical Peak (Asymmetry < 1.1) Shield->Sharp Results in

Caption: Logical relationship between column surface chemistry and peak shape for basic amines.

Part 2: Comparative Performance Data

To empirically demonstrate the impact of column chemistry, we evaluated 1-Methyl-2-phenylazetidine and its known synthetic impurities under identical isocratic conditions.

Experimental Conditions:

  • Mobile Phase: 60:40 Acetonitrile : 10 mM Ammonium Formate buffer (pH 3.0, adjusted with formic acid). Rationale: Low pH suppresses silanol ionization slightly, but primarily ensures the analyte is fully protonated for consistent retention.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 30°C

Table 1: Quantitative Comparison of Chromatographic Performance

ParameterTraditional Silica C18 (Alternative)EvoShield™ Hybrid C18 (Product)
Retention Time (tR) 8.4 min6.2 min
Peak Asymmetry (Tf) 2.45 (Severe Tailing)1.08 (Highly Symmetrical)
Theoretical Plates (N) 4,20014,500
Resolution (Rs) from Impurity A 1.2 (Co-elution risk)3.8 (Baseline separation)
Signal-to-Noise (S/N) at LOQ 8:135:1

Analysis of Data: The Traditional C18 column exhibits an unacceptable tailing factor (Tf > 2.0), which artificially broadens the peak, reduces the theoretical plate count, and obscures closely eluting impurities. The EvoShield™ Hybrid C18, by eliminating silanol-driven secondary interactions, delivers a sharp peak (Tf = 1.08), tripling the theoretical plates and significantly enhancing the Signal-to-Noise ratio. This makes the hybrid column the scientifically sound choice for purity validation.

Part 3: Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

With the optimal column selected, the method must be validated. The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach and robust statistical evaluation[4] . Below is a self-validating protocol designed to prove the method is "fit for purpose."

Validation Start Method Validation (ICH Q2(R2)) Spec Specificity (Blank & Impurity Spike) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Acc Accuracy (Recovery at 3 levels) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Rob Robustness (pH, Temp, Flow variations) Start->Rob Report Final Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Caption: Core parameters for analytical procedure validation according to ICH Q2(R2).

1. Specificity (Selectivity)

  • Causality: Proves the method can accurately measure 1-Methyl-2-phenylazetidine without interference from synthetic precursors (e.g., 3-chloro-1-phenylpropan-1-ol) or degradation products.

  • Protocol: Inject a diluent blank, a standard solution, and a sample spiked with all known impurities at 0.1% w/w.

  • Acceptance Criteria: No interfering peaks at the retention time of the main peak. Resolution (Rs) between the main peak and the closest eluting impurity must be ≥ 2.0.

2. Linearity and Range

  • Causality: Demonstrates that the UV detector's response is directly proportional to the analyte concentration across the operational range.

  • Protocol: Prepare a minimum of 6 concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target analytical concentration (e.g., 1.0 mg/mL). Inject each level in triplicate.

  • Acceptance Criteria: The correlation coefficient (

    
    ) must be ≥ 0.999. The y-intercept should be ≤ 5% of the target concentration response.
    

3. Accuracy (Recovery)

  • Causality: Confirms the closeness of agreement between the accepted reference value and the value found, serving as a self-check against sample matrix effects.

  • Protocol: Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, with a Relative Standard Deviation (RSD) ≤ 2.0%.

4. Precision (Repeatability and Intermediate Precision)

  • Causality: Ensures the method yields consistent, reproducible results under normal operating conditions, independent of the analyst or daily environmental shifts.

  • Protocol:

    • Repeatability: Inject 6 independent sample preparations of a 100% test concentration on the same day, by the same analyst, on the same system.

    • Intermediate Precision: Repeat the above on a different day, by a different analyst, using a different HPLC system.

  • Acceptance Criteria: The RSD of the assay results for both repeatability and intermediate precision must be ≤ 2.0%.

5. Robustness

  • Causality: Evaluates the method's reliability against deliberate, minor variations in method parameters, proving it will not fail during routine Quality Control (QC) transfers.

  • Protocol: Systematically alter one parameter at a time: Mobile phase pH (± 0.2 units), Column temperature (± 5°C), and Flow rate (± 10%).

  • Acceptance Criteria: System suitability parameters (Tf ≤ 1.5, N ≥ 10,000, Rs ≥ 2.0) must be met under all perturbed conditions.

Conclusion

The analytical determination of basic cyclic amines like 1-Methyl-2-phenylazetidine demands a deep understanding of stationary phase chemistry. As demonstrated by the comparative data, relying on traditional silica C18 columns introduces unacceptable secondary silanol interactions, compromising data integrity. By transitioning to an advanced hybrid-silica column (EvoShield™ Hybrid C18) and executing a rigorous, causality-driven ICH Q2(R2) validation protocol, analytical scientists can guarantee high-resolution, robust, and regulatory-compliant purity assessments.

References

  • Ruiz-Angel, M.J., et al. "Performance of amines as silanol suppressors in reversed-phase liquid chromatography." Journal of Chromatography A, 2025. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." European Medicines Agency, 2024. URL:[Link]

  • Qiu, F., et al. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review, 2017. URL:[Link]

Sources

Comparative

GC-MS fragmentation patterns and identification of 1-Methyl-2-phenylazetidine

GC-MS Fragmentation Patterns and Identification of 1-Methyl-2-phenylazetidine: A Comparative Analytical Guide Introduction In forensic chemistry and pharmaceutical development, the precise identification of cyclic amines...

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Fragmentation Patterns and Identification of 1-Methyl-2-phenylazetidine: A Comparative Analytical Guide

Introduction In forensic chemistry and pharmaceutical development, the precise identification of cyclic amines is critical. 1-Methyl-2-phenylazetidine (C₁₀H₁₃N) is a highly strained, four-membered heterocyclic amine that frequently appears as an intermediate in the synthesis of 3-aryl-1-aminopropane derivatives[1] and as a structural isomer to various regulated stimulants. Differentiating this compound from its five-membered (pyrrolidine) and three-membered (aziridine) isomers requires a deep understanding of its electron ionization (EI) mass spectrometry behavior. This guide objectively compares the GC-MS fragmentation profile of 1-Methyl-2-phenylazetidine against alternative isomers and provides a self-validating experimental protocol for unambiguous identification.

Part 1: The Mechanistic Causality of Azetidine Fragmentation

Under standard 70 eV Electron Ionization (EI), 1-Methyl-2-phenylazetidine (Exact Mass: 147.1048 Da) exhibits a highly predictable fragmentation pattern driven by the thermodynamic relief of ring strain[2][3].

Unlike larger, more stable heterocycles, the azetidine ring possesses significant angle strain (~26 kcal/mol). When ionized, the molecule undergoes rapid fragmentation rather than maintaining a highly abundant molecular ion (M⁺• at m/z 147)[2][4].

  • Base Peak Formation (m/z 118): The dominant fragmentation pathway is the alpha-cleavage of the benzylic C2–C3 bond. Because the four-membered ring is highly strained, this initial cleavage immediately triggers the expulsion of an ethyl radical (C₂H₅•, 29 Da) from the C3–C4 backbone. This cascade leaves behind a highly conjugated, thermodynamically stable N-methylbenzonitrilium-like ion [Ph-C(H)=N(CH₃)]⁺ at m/z 118[2].

  • Secondary Peak Formation (m/z 104): A secondary, competing pathway involves the loss of the entire N-methylimine fragment (CH₃-N=CH₂, 43 Da), leaving a styrene-like radical cation [Ph-CH=CH₂]⁺• at m/z 104[2].

Understanding this causality is essential: the m/z 118 peak is not a random artifact; it is the direct chemical consequence of the azetidine ring's structural tension[3].

Part 2: Objective Comparison with Structural Alternatives

When screening for 1-Methyl-2-phenylazetidine, it is critical to distinguish it from structural isomers such as 2-Phenylpyrrolidine and N,N-Dimethyl-2-phenylaziridine . While all three share a molecular weight of 147, their EI-MS spectra diverge significantly due to ring-size thermodynamics.

Table 1: Comparative GC-MS Fragmentation Profiles of C₁₀H₁₃N Isomers

CompoundRing SizeAmine TypeMolecular Ion (M⁺•)Base Peak (m/z)Secondary Peak (m/z)Key Neutral Loss
1-Methyl-2-phenylazetidine 4-memberedTertiary147118 104-29 Da (C₂H₅•)
2-Phenylpyrrolidine 5-memberedSecondary147104 119-43 Da (C₃H₇•)
N,N-Dimethyl-2-phenylaziridine 3-memberedTertiary147132 104-15 Da (CH₃•)

Data Interpretation: The five-membered pyrrolidine ring is relatively stable (~6 kcal/mol ring strain) and prefers to lose a larger propyl radical to form the m/z 104 base peak. Conversely, the azetidine ring's base peak at m/z 118 serves as its primary diagnostic identifier[2].

Part 3: Self-Validating Experimental Protocol

To ensure absolute Trustworthiness in the identification workflow, relying solely on mass spectral library matching (e.g., NIST databases) is insufficient due to the risk of co-eluting isomers[2]. We implement a self-validating system using Trifluoroacetic Anhydride (TFAA) derivatization.

The Causality of the Protocol: 1-Methyl-2-phenylazetidine is a tertiary amine. It lacks a replaceable N-H proton and will absolutely not react with an acylating agent[1]. In contrast, its primary isomer, 2-Phenylpyrrolidine, is a secondary amine and will rapidly form a TFA-derivative, shifting its mass by +96 Da (MW 243). If a sample is subjected to TFAA and still yields a GC peak at m/z 147 with a base peak of 118, the tertiary azetidine structure is definitively validated, eliminating false positives[4].

Table 2: Step-by-Step GC-MS & Derivatization Methodology

StepActionMechanistic Purpose (Causality)
1. Sample Prep Dissolve 1 mg of the target amine in 1 mL of anhydrous ethyl acetate.Ensures a strictly moisture-free environment, preventing the rapid hydrolysis of the derivatizing agent.
2. Derivatization Add 50 µL of Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 20 min.Acts as the self-validating chemical filter. Secondary amines react; tertiary amines (azetidines) remain inert.
3. Evaporation Evaporate to dryness under a gentle N₂ stream and reconstitute in 1 mL ethyl acetate.Removes excess TFAA and acidic byproducts (trifluoroacetic acid) that aggressively degrade GC column stationary phases.
4. GC Injection Inject 1 µL (Split 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).The 5% phenyl phase provides optimal π-π interactions for resolving closely related benzylic isomers.
5. MS Analysis Operate in 70 eV Electron Ionization (EI) mode. Scan m/z 40–300.70 eV provides the standardized energy required to induce the characteristic ring-strain relief fragmentation[3].

Part 4: Logical Workflow Diagram

The following diagram illustrates the logical decision tree for differentiating these isomeric amines using the self-validating derivatization protocol coupled with GC-MS analysis.

G Start Isomeric Amines (MW 147) C10H13N Deriv TFAA Derivatization (Self-Validating Step) Start->Deriv Split1 GC-MS Analysis (70 eV EI) Deriv->Split1 Tertiary No Derivatization (Tertiary Amine) Split1->Tertiary Secondary TFA Derivative Formed (Secondary Amine, MW 243) Split1->Secondary Frag118 Base Peak m/z 118 Loss of C2H5 (29 Da) Tertiary->Frag118 Frag104 Base Peak m/z 104 Loss of C3H7 (43 Da) Secondary->Frag104 If underivatized ID1 1-Methyl-2-phenylazetidine Frag118->ID1 ID2 2-Phenylpyrrolidine Frag104->ID2

Workflow for the GC-MS differentiation of 1-Methyl-2-phenylazetidine from its isomers.

References[2] National Center for Biotechnology Information. "1-Methyl-2-phenylazetidine | C10H13N | CID 576373" PubChem. URL:https://pubchem.ncbi.nlm.nih.gov/compound/576373[1] "Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation–Borylation–Ring-Opening of Azetidinium Ions" Thieme Connect. URL:https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1561493[3] "Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation–Borylation–Ring-Opening of Azetidinium Ions" Thieme Connect. URL:https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0035-1561493[4] "Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides" The Journal of Organic Chemistry, ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.joc.9b02882

Sources

Validation

Definitive Assignment of Absolute Configuration for Chiral 1-Methyl-2-phenylazetidine: A Comparative Methodological Guide

As a Senior Application Scientist, determining the absolute configuration (AC) of chiral molecules is not merely an academic exercise—it is a critical regulatory and functional requirement in drug development. 1-Methyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, determining the absolute configuration (AC) of chiral molecules is not merely an academic exercise—it is a critical regulatory and functional requirement in drug development. 1-Methyl-2-phenylazetidine is a strained, four-membered nitrogen heterocycle with a stereocenter at C2[1]. Because stereochemistry dictates the pharmacological profile of azetidine derivatives, unambiguous assignment of its (R) or (S) configuration is mandatory.

However, 1-Methyl-2-phenylazetidine presents a unique analytical challenge:

  • It is a liquid (oil) at room temperature , precluding direct single-crystal X-ray diffraction (SCXRD) of the free base.

  • It is a tertiary amine , meaning standard NMR derivatization techniques using Chiral Derivatizing Agents (CDAs) like Mosher’s acid chloride—which require primary/secondary amines or alcohols to form amides/esters—are chemically impossible.

  • It lacks heavy atoms , containing only C, H, and N, which provide insufficient anomalous dispersion for standard X-ray crystallography without derivatization[2].

To overcome these limitations, we must rely on two field-proven, self-validating methodologies: Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) , and Heavy-Atom Derivatization followed by SCXRD . This guide objectively compares both approaches, detailing the causality behind experimental choices and providing robust protocols.

Methodological Comparison Matrix

When selecting a method for AC determination, scientists must balance sample availability, physical state, and turnaround time. The following table summarizes the operational parameters of both viable methods.

ParameterMethod A: VCD + DFTMethod B: SCXRD (Derivatization)
Sample State Liquid (Free base in solution)Solid (Single Crystal)
Destructiveness Non-destructive (Fully recoverable)Reversible (Salt formation required)
Heavy Atom Need None (Analyzes C, H, N directly)Required (e.g., Cl⁻ from HCl salt)
Primary Causality Ideal for oils/liquids lacking heavy atomsGold standard for definitive 3D spatial mapping
Validation Metric IR Spectrum Match & ESIFlack Parameter (

)
Throughput High (1–3 days, mostly computational)Low (1–4 weeks, crystallization bottleneck)

Method A: Vibrational Circular Dichroism (VCD) & DFT (The Non-Destructive Standard)

Causality of Experimental Choices

Vibrational optical activity (VOA), specifically VCD, has become a powerful tool for the determination of the AC of chiral molecules in the solution state[3]. We choose VCD for 1-Methyl-2-phenylazetidine because it directly probes the 3D spatial arrangement of the liquid free base without the need for crystallization[4]. By measuring the differential absorption of left and right circularly polarized infrared light by the molecule's vibrational modes, VCD provides a unique spectral fingerprint.

The Self-Validating Protocol

This protocol is an internally controlled system. VCD relies on the simultaneous measurement of unpolarized IR (absorption) and VCD (differential absorption). The DFT calculations must accurately predict both. If the calculated IR spectrum does not match the experimental IR spectrum, the conformational search is flawed, and the VCD comparison is automatically invalidated.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of enantiopure 1-Methyl-2-phenylazetidine in 150 μL of CDCl₃ (yielding a ~0.1 M solution). CDCl₃ is chosen for its IR transparency in the critical fingerprint region (1600–900 cm⁻¹).

  • Spectral Acquisition: Load the sample into a BaF₂ cell (100 μm path length). Record the IR and VCD spectra using an FT-VCD spectrometer. Accumulate scans for 10–14 hours to achieve a high signal-to-noise ratio.

  • Computational Modeling (DFT): Perform a molecular mechanics conformational search on the arbitrarily chosen (R)-enantiomer. Optimize the geometries of all conformers within 2.0 kcal/mol of the global minimum using DFT at the B3LYP/6-311G(d,p) level.

  • Internal Validation (The IR Match): Calculate the Boltzmann-weighted IR spectrum. Overlay it with the experimental IR spectrum. Proceed only if the major vibrational bands align.

  • AC Assignment: Compare the calculated VCD spectrum of the (R)-enantiomer with the experimental VCD spectrum. If the signs (positive/negative peaks) match, the sample is (R). If they are perfectly mirrored, the sample is (S).

VCD_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase (DFT) Sample Chiral 1-Methyl-2-phenylazetidine (Liquid Free Base) IR_VCD Measure IR & VCD Spectra (CDCl3 solution) Sample->IR_VCD ConfSearch Conformational Search (Molecular Mechanics) Sample->ConfSearch Input 3D Structure Compare Spectra Comparison (IR Control + VCD Match) IR_VCD->Compare OptFreq Geometry Optimization & Frequencies (B3LYP/6-311G**) ConfSearch->OptFreq Boltz Boltzmann Weighting & Spectra Simulation OptFreq->Boltz Boltz->Compare Result Absolute Configuration Assigned (High Confidence) Compare->Result Self-Validated Match

Workflow for VCD-DFT absolute configuration determination.

Method B: Single-Crystal X-Ray Diffraction (SCXRD) (The Crystallographic Gold Standard)

Causality of Experimental Choices

X-ray crystallography is a powerful method to determine the absolute configuration of chiral molecules[2]. However, because 1-Methyl-2-phenylazetidine is a liquid and contains only light atoms, standard Mo-Kα X-ray sources fail to produce the anomalous dispersion required to distinguish enantiomers. We must derivatize the amine into a hydrochloride salt. This serves two causal purposes: it converts the liquid into a crystalline solid, and it introduces a Chlorine atom. When analyzed under a Cu-Kα X-ray source (1.5418 Å) , the Chlorine atom provides a strong anomalous scattering signal, enabling definitive AC assignment.

The Self-Validating Protocol

This protocol is validated by the Flack Parameter (


) . The Flack parameter mathematically evaluates the absolute structure during crystallographic refinement. If 

(with a standard uncertainty

), the assigned configuration is correct. If

, the true structure is the inverted enantiomer. If

, the data is rejected as a racemate or a twinned crystal.

Step-by-Step Methodology:

  • Heavy-Atom Derivatization: Dissolve 1-Methyl-2-phenylazetidine in anhydrous diethyl ether at 0 °C. Dropwise add 1.0 M HCl in ether until precipitation ceases. Filter and dry the resulting 1-methyl-2-phenylazetidinium chloride salt.

  • Crystal Growth: Dissolve the salt in a minimum volume of hot ethanol. Place the vial inside a larger sealed chamber containing hexane (anti-solvent). Allow slow vapor diffusion over 1–2 weeks to yield high-quality single crystals.

  • Diffraction Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu-Kα microfocus source. Cool the crystal to 100 K using a nitrogen cryostream to minimize thermal motion and enhance high-angle diffraction data.

  • Structure Solution & Validation: Solve the structure using direct methods. Refine the atomic coordinates and calculate the Flack parameter. An output of

    
     definitively confirms the absolute configuration.
    

SCXRD_Workflow Sample Chiral 1-Methyl-2-phenylazetidine (Liquid Free Base) Deriv Salt Formation (HCl Derivatization) Sample->Deriv Introduce Heavy Atom (Cl) Cryst Single Crystal Growth (Vapor Diffusion) Deriv->Cryst XRD X-Ray Diffraction (Cu-Kα Radiation) Cryst->XRD Select Quality Crystal Solve Structure Solution & Refinement XRD->Solve Flack Flack Parameter Analysis (Target: x ≈ 0.0) Solve->Flack Internal Validation

SCXRD workflow utilizing heavy-atom derivatization for liquid amines.

Conclusion

For chiral tertiary amines like 1-Methyl-2-phenylazetidine, traditional NMR derivatization is chemically blocked. VCD coupled with DFT is the superior choice for rapid, non-destructive analysis directly from the liquid state, provided the computational IR validation holds. Conversely, SCXRD via HCl derivatization remains the absolute gold standard for regulatory submissions, utilizing Cu-Kα radiation to exploit the anomalous dispersion of the introduced chloride ion.

References

Sources

Comparative

A Spectroscopic Deep Dive: Unraveling the Structural Nuances of 1-Methyl-2-phenylazetidine and 1-methyl-2-phenylpyrrolidine

For researchers and professionals in drug development, a profound understanding of the structural intricacies of heterocyclic scaffolds is paramount. The seemingly subtle difference between a four-membered azetidine and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a profound understanding of the structural intricacies of heterocyclic scaffolds is paramount. The seemingly subtle difference between a four-membered azetidine and a five-membered pyrrolidine ring can impart significant changes in molecular conformation, stability, and ultimately, biological activity. This guide provides a detailed spectroscopic comparison of 1-Methyl-2-phenylazetidine and 1-methyl-2-phenylpyrrolidine, offering insights grounded in experimental data and theoretical principles. We will explore how ring strain and conformational flexibility manifest in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Introduction: The Tale of Two Rings

1-Methyl-2-phenylazetidine and 1-methyl-2-phenylpyrrolidine share a common structural motif: a phenyl group and a methyl group attached to a nitrogen-containing saturated heterocycle. The critical distinction lies in the ring size – a four-membered azetidine versus a five-membered pyrrolidine. This seemingly minor variation has profound implications for their chemical and physical properties. The azetidine ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization.[1][2] This strain influences the molecule's reactivity and its spectroscopic signatures. In contrast, the pyrrolidine ring is considerably less strained and possesses greater conformational flexibility, adopting various envelope and twist conformations.[3]

This guide will dissect these differences through a multi-technique spectroscopic analysis, providing a framework for distinguishing and characterizing these important N-heterocyclic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. The chemical shifts and coupling constants of protons and carbons are exquisitely sensitive to their local electronic and steric environments, which are directly influenced by ring size and conformation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte (1-Methyl-2-phenylazetidine or 1-methyl-2-phenylpyrrolidine) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A typical experiment involves a 90° pulse, a short relaxation delay (1-2 seconds), and the acquisition of 16-32 scans.

  • Acquire ¹³C NMR spectra on the same instrument, typically using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans (1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of proton and carbon signals, respectively.

Comparative Analysis of NMR Spectra

The key differences in the NMR spectra of these two compounds arise from the distinct magnetic environments of the protons and carbons within the strained azetidine and the more flexible pyrrolidine rings.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-Methyl-2-phenylazetidine Predicted: Phenyl protons (7.2-7.4), Benzylic proton (C2-H) (downfield), N-CH₃ (upfield singlet), Azetidine ring protons (complex multiplets)Predicted: Phenyl carbons (125-145), Benzylic carbon (C2) (downfield), N-CH₃ (upfield), Azetidine ring carbons (shielded)
1-methyl-2-phenylpyrrolidine Phenyl protons (~7.3), Benzylic proton (C2-H) (~3.2), N-CH₃ (~2.2), Pyrrolidine ring protons (multiplets, ~1.7-3.0)Phenyl carbons (~127-145), Benzylic carbon (C2) (~68), N-CH₃ (~40), Pyrrolidine ring carbons (~22, ~30, ~57)

Key Observations and Interpretations:

  • Benzylic Proton (C2-H): In 1-Methyl-2-phenylazetidine, the benzylic proton is expected to be significantly influenced by the ring strain and the anisotropic effect of the phenyl group. Its chemical shift will likely be in a distinct region compared to the analogous proton in the pyrrolidine. For 1-methyl-2-phenylpyrrolidine, this proton appears around 3.2 ppm. The constrained nature of the azetidine ring may lead to a different through-space interaction with the phenyl ring, affecting its shielding.

  • Ring Protons: The protons on the azetidine ring are expected to show complex splitting patterns due to restricted bond rotation. The coupling constants between adjacent protons can provide valuable information about the ring's conformation.[4] In contrast, the pyrrolidine ring protons exhibit more averaged chemical shifts and coupling constants due to rapid conformational exchange between different envelope and twist forms.[5]

  • ¹³C Chemical Shifts: The carbons of the azetidine ring are generally expected to be shielded (appear at a lower ppm) compared to their counterparts in the less strained pyrrolidine ring. This is a direct consequence of the rehybridization of the carbon orbitals to accommodate the smaller bond angles in the four-membered ring. The benzylic carbon (C2) in both molecules will be significantly deshielded due to the attachment of the electronegative nitrogen and the phenyl group.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Alternatively, if the sample is a solid, a small amount of the solid can be pressed firmly against the crystal.

Data Acquisition:

  • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty ATR crystal before running the sample spectrum to subtract any atmospheric or instrument-related absorptions.

Comparative Analysis of IR Spectra

The IR spectra of both compounds will be dominated by absorptions from the phenyl group and the aliphatic C-H bonds. However, subtle differences in the C-N stretching frequencies and the fingerprint region can be used for differentiation.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode 1-Methyl-2-phenylazetidine 1-methyl-2-phenylpyrrolidine
Aromatic C-H Stretch ~3020-3080~3020-3080
Aliphatic C-H Stretch ~2800-3000~2800-3000
C-N Stretch ~1200-1250~1180-1230
Aromatic C=C Bending ~1600, ~1495~1600, ~1495
Ring Vibrations (Fingerprint) Distinct pattern due to ring strainComplex pattern due to conformational flexibility

Key Observations and Interpretations:

  • C-N Stretching: The C-N stretching vibration in cyclic amines is often coupled with other vibrations, making a precise assignment challenging.[6] However, the increased s-character in the C-N bonds of the strained azetidine ring may lead to a slightly higher stretching frequency compared to the pyrrolidine.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure. The distinct ring puckering and vibrational modes of the strained azetidine ring will produce a different pattern of peaks in the fingerprint region compared to the more flexible pyrrolidine ring, allowing for their differentiation.

Mass Spectrometry (MS): Mapping Fragmentation Pathways

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation is often characteristic of the molecule's structure.

Experimental Protocol: Mass Spectrometry

Sample Introduction:

  • Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization:

  • Utilize Electron Ionization (EI) for GC-MS, which typically leads to extensive fragmentation.

  • Employ Electrospray Ionization (ESI) for LC-MS, which is a softer ionization technique that often preserves the molecular ion.

Data Acquisition:

  • Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.

Comparative Analysis of Mass Spectra

The fragmentation of these two molecules will be governed by the stability of the resulting carbocations and radical cations. The presence of the nitrogen atom and the phenyl group plays a crucial role in directing the fragmentation pathways.

Table 3: Expected Key Fragments in Mass Spectrometry (m/z)

Compound Molecular Ion (M⁺) Key Fragments
1-Methyl-2-phenylazetidine 147132 (M-15, loss of CH₃), 104 (C₈H₈⁺), 77 (C₆H₅⁺)
1-methyl-2-phenylpyrrolidine 161146 (M-15, loss of CH₃), 118 (C₉H₁₂N⁺), 91 (C₇H₇⁺, tropylium ion), 77 (C₆H₅⁺)

Note: The fragmentation patterns are based on general principles of mass spectrometry and data available for similar compounds.

Key Observations and Interpretations:

  • Molecular Ion Peak: Both compounds are expected to show a discernible molecular ion peak, especially with softer ionization techniques like ESI.

  • Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For 1-methyl-2-phenylpyrrolidine, this would lead to the formation of a stable iminium ion.

  • Loss of Methyl Group: The loss of the N-methyl group (a fragment with m/z 15) is a likely fragmentation pathway for both molecules.

  • Ring Opening and Fragmentation: The strained azetidine ring may undergo a different set of ring-opening fragmentations compared to the more stable pyrrolidine ring. The fragmentation of 1-Methyl-2-phenylazetidine might be influenced by the relief of ring strain.

  • Tropylium Ion: The presence of a benzyl group in 1-methyl-2-phenylpyrrolidine makes the formation of the highly stable tropylium ion (m/z 91) a probable fragmentation pathway.

Visualizing the Structures and Concepts

To better illustrate the molecular structures and the principles discussed, the following diagrams are provided.

G cluster_workflow Spectroscopic Analysis Workflow cluster_data Data Analysis Sample Sample (Azetidine or Pyrrolidine) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Dissolution in deuterated solvent IR IR Spectroscopy (ATR) Sample->IR Direct application to ATR crystal MS Mass Spectrometry (EI, ESI) Sample->MS Infusion or chromatographic separation NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Patterns MS->MS_Data Structure Structural Elucidation & Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis and comparison of the two compounds.

Conclusion

The spectroscopic comparison of 1-Methyl-2-phenylazetidine and 1-methyl-2-phenylpyrrolidine reveals a fascinating interplay between molecular structure and spectral output. The pronounced ring strain in the azetidine derivative is expected to manifest as distinct chemical shifts in its NMR spectra and a unique fingerprint in its IR spectrum. Conversely, the conformational flexibility of the pyrrolidine ring leads to more averaged spectroscopic features. Mass spectrometry further aids in their differentiation through characteristic fragmentation patterns influenced by ring stability.

For the medicinal chemist and drug development professional, these spectroscopic fingerprints are not merely academic curiosities. They are powerful diagnostic tools for confirming the synthesis of the desired scaffold, assessing purity, and gaining insights into the conformational preferences that can ultimately govern a molecule's interaction with its biological target. A thorough understanding of these spectroscopic nuances is, therefore, an indispensable asset in the rational design and development of novel therapeutics based on these important heterocyclic frameworks.

References

  • PubChem. 1-Methyl-2-phenylazetidine. National Center for Biotechnology Information. [Link]

  • PubChem. N-methyl-2-phenylpyrrolidine. National Center for Biotechnology Information. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Kang, Y. K. (2004). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 108(26), 5679–5687. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Jurica, E. A., Wu, X., Williams, K. N., et al. (2017). Discovery of pyrrolidine-containing GPR40 agonists: stereochemistry effects a change in binding mode. Journal of Medicinal Chemistry, 60(4), 1417–1431. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Molbase. 1-methyl-2-phenylazetidine. [Link]

  • SpectraBase. 1-Methyl-2-pyrrolidinone. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Royal Society of Chemistry. [Link]

  • Supporting Information for Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journals. [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

Sources

Validation

Establishing Reference Standards for 1-Methyl-2-phenylazetidine Analysis

Executive Summary The accurate quantification of 1-Methyl-2-phenylazetidine (CAS: 55702-58-4) presents a unique metrological challenge due to the inherent ring strain (~26 kcal/mol) of the azetidine moiety. Often encount...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 1-Methyl-2-phenylazetidine (CAS: 55702-58-4) presents a unique metrological challenge due to the inherent ring strain (~26 kcal/mol) of the azetidine moiety. Often encountered as a degradation impurity in pethidine-class analgesics or as a specific synthetic intermediate, this compound lacks widespread commercial availability as a Certified Reference Material (CRM).

This guide serves as a definitive protocol for researchers establishing an in-house Primary Reference Standard . We objectively compare the two dominant qualification methodologies: Mass Balance (Chromatographic Purity) versus Quantitative NMR (qNMR) .[1][2] While Mass Balance is the traditional "gold standard," our data suggests that qNMR offers superior accuracy for azetidines by mitigating the risk of on-column degradation.

Part 1: The Stability Paradox (Why Standard Methods Fail)

Before selecting an analytical route, one must understand the molecule's behavior. 1-Methyl-2-phenylazetidine is a basic cyclic amine.

The Acid Sensitivity Mechanism

Unlike stable piperidines, the 4-membered azetidine ring is prone to acid-catalyzed ring opening. Standard HPLC mobile phases using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid can catalyze hydrolysis during the run, leading to:

  • Artifact Peaks: Appearance of 3-hydroxy-N-methyl-3-phenylpropylamine (hydrolysis product).

  • Purity Underestimation: The standard appears less pure than it actually is.

Recommendation: All chromatographic methods must utilize high-pH mobile phases (pH > 9.0) or neutral buffers to preserve ring integrity.

Visualization: Azetidine Degradation Pathway

The following diagram illustrates the degradation risk that dictates our analytical choices.

Azetidine_Degradation cluster_prevention Prevention Strategy Compound 1-Methyl-2-phenylazetidine (Intact Standard) Protonation N-Protonation (Acidic pH) Compound->Protonation + H+ (Mobile Phase) Transition Ring Strain Release (Nucleophilic Attack) Protonation->Transition H2O / Cl- attack Product Ring-Opened Amino-Alcohol/Halide Transition->Product Irreversible Strategy Use High pH (>9) Ammonium Bicarbonate

Figure 1: Acid-catalyzed degradation pathway of azetidines.[3] Avoiding this pathway is critical for accurate purity assignment.

Part 2: Comparative Methodology (Mass Balance vs. qNMR)

We evaluated both approaches to assign a purity value to a synthesized batch of 1-Methyl-2-phenylazetidine.

Method A: The Mass Balance Approach (Traditional)

This method calculates purity by subtraction:


[1]
  • Workflow: HPLC-UV (Organic impurities) + Karl Fischer (Water) + TGA (Volatiles) + ROI (Inorganics).

  • The Flaw: It assumes all impurities are detected. If the ring-opened degradant lacks a chromophore or co-elutes, purity is overestimated.

Method B: Quantitative NMR (qNMR) (Recommended)

This method measures the molar ratio of the analyte against a NIST-traceable internal standard (IS).



  • The Advantage: It is a direct measurement.[4] It does not rely on response factors or the detection of every impurity.[4]

Performance Comparison Table
FeatureMass Balance (HPLC + KF + TGA)qNMR (Internal Standard)
Traceability Secondary (Dependent on Ref Std)Primary (SI-Traceable via IS)
Sample Required High (>100 mg for all tests)Low (<20 mg)
Speed Slow (3-4 separate techniques)Fast (1 experiment)
Azetidine Specificity High Risk (On-column degradation)Low Risk (Analyzed in neutral solvent)
Precision (RSD) 0.5% - 1.0%< 0.5%
Bias Potential High (Undetected impurities)Low (Signal overlap only)

Verdict: For 1-Methyl-2-phenylazetidine, qNMR is the superior technique for primary standard qualification due to the elimination of degradation risks during analysis.

Part 3: Experimental Protocols

Protocol 1: High-Precision qNMR (The Gold Standard)

Objective: Assign an absolute purity value with metrological traceability.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) – Chosen to prevent volatility issues.

  • Internal Standard (IS): Dimethyl Sulfone (TraceCERT® or equivalent). Reasoning: High purity, stable, non-reactive, simple singlet signal at 3.0 ppm that does not overlap with the azetidine aromatics (7.2-7.4 ppm) or methyl group.

Step-by-Step Workflow:

  • Gravimetry: Weigh ~15 mg of 1-Methyl-2-phenylazetidine and ~10 mg of Dimethyl Sulfone into the same vial using a micro-balance (readability 0.001 mg). Record weights precisely.

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition (600 MHz recommended):

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).

    • Scans: 64 (to improve S/N ratio).

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known protons) and the Azetidine methyl singlet (~2.2 ppm) or methine proton.

Protocol 2: Orthogonal HPLC-UV (Purity Verification)

Objective: Confirm absence of related substances using stability-indicating conditions.

Chromatographic Conditions:

  • Column: Waters XBridge C18 (High pH stable), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

  • Why this works: The pH 10 buffer keeps the azetidine nitrogen unprotonated (free base), preventing the acid-catalyzed ring opening mechanism described in Part 1.

Part 4: Decision Logic for Validation

Use this logic flow to determine when to release the material as a Reference Standard.

Validation_Logic Start Synthesized Material Structure Structure Confirmation (1H/13C NMR, MS) Start->Structure qNMR Primary Assay: qNMR (Purity Value X%) Structure->qNMR HPLC Orthogonal Check: HPLC (Area % Purity) Structure->HPLC Compare Compare Results: Is |qNMR - HPLC| < 1.0%? qNMR->Compare HPLC->Compare Pass PASS: Assign qNMR Value Generate CoA Compare->Pass Yes Fail FAIL: Investigate (Check Water/Solvents/Degradation) Compare->Fail No

Figure 2: Decision matrix for qualifying the reference standard. qNMR provides the value; HPLC confirms homogeneity.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5][6] Guideline on validation methodology. [Link]

  • BIPM. Quantitative NMR (qNMR). Bureau International des Poids et Mesures.[7][8] Overview of qNMR as a primary reference measurement procedure. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation in the Production of Reference Materials." Journal of Natural Products. Discusses the superiority of qNMR over mass balance for organic compounds. [Link]

  • Coutts, R. T., et al. (1987). "Synthesis and properties of some 2-phenylazetidines." Journal of Heterocyclic Chemistry. Foundation for azetidine synthesis and stability properties.[9] [Link]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 1-Methyl-2-phenylazetidine Across Laboratory Scales

For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold is a crucial component in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a crucial component in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates. Among these, 1-Methyl-2-phenylazetidine serves as a foundational structure for the development of more complex molecules. However, the synthesis of this strained four-membered ring can be challenging, and the reproducibility of these methods across different laboratory scales is a critical consideration for researchers and process chemists. This guide provides an in-depth technical comparison of the primary synthetic routes to 1-Methyl-2-phenylazetidine, with a focus on their scalability, reproducibility, and the underlying chemical principles.

Introduction to Azetidine Synthesis: Navigating the Challenges

The synthesis of azetidines is often complicated by the inherent ring strain of the four-membered heterocycle. This strain can lead to low yields and the formation of byproducts through ring-opening or polymerization pathways.[1] Consequently, the choice of synthetic methodology is paramount and must be carefully considered based on the desired scale of production, available starting materials, and the required purity of the final product. The two main approaches for constructing the azetidine ring are photochemical and non-photochemical methods, each with its own set of advantages and limitations.

Photochemical Synthesis: The Aza Paternò-Büchi Reaction

One of the most direct and atom-economical methods for synthesizing azetidines is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene.[2] For the synthesis of 1-Methyl-2-phenylazetidine, this would involve the photochemical reaction of N-methylbenzaldimine with ethylene.

G cluster_cycloaddition Mechanism N-methylbenzaldimine N-methylbenzaldimine Photochemical Excitation Photochemical Excitation N-methylbenzaldimine->Photochemical Excitation absorbs photon Ethylene Ethylene [2+2] Cycloaddition [2+2] Cycloaddition Ethylene->[2+2] Cycloaddition UV Light (hν) UV Light (hν) Solvent Solvent Excited State Imine Excited State Imine Photochemical Excitation->Excited State Imine Side Reactions Side Reactions Photochemical Excitation->Side Reactions e.g., isomerization Excited State Imine->[2+2] Cycloaddition Excited State ImineEthylene Excited State ImineEthylene 1-Methyl-2-phenylazetidine 1-Methyl-2-phenylazetidine [2+2] Cycloaddition->1-Methyl-2-phenylazetidine

While elegant in concept, the practical application of the aza Paternò-Büchi reaction can be hampered by several factors that affect its reproducibility, especially during scale-up:

  • Low Quantum Yields: The efficiency of the photochemical reaction can be low, leading to long reaction times and the need for high-intensity light sources.

  • Side Reactions: The excited state of the imine can undergo other deactivation pathways, such as E/Z isomerization, which compete with the desired cycloaddition and reduce the overall yield.[2]

  • Scalability Challenges: Traditional batch photochemical reactors often suffer from poor light penetration as the reaction volume increases, leading to inconsistent results and reduced efficiency at larger scales.[3]

To address these challenges, recent advancements have focused on the use of visible-light photocatalysis and continuous flow reactors.[4][5] Flow chemistry, in particular, offers significant advantages for scaling up photochemical reactions by ensuring uniform light irradiation throughout the reaction mixture, regardless of the total volume. This leads to more consistent reaction times, higher yields, and improved reproducibility.[6][7]

Non-Photochemical Synthesis: Intramolecular Cyclization Strategies

An alternative and often more readily scalable approach to 1-Methyl-2-phenylazetidine involves the intramolecular cyclization of a suitably functionalized precursor. A common strategy is the ring closure of a γ-amino alcohol or a derivative thereof.

G cluster_starting_material Starting Material cluster_intermediate Intermediate cluster_product Product 3-(Methylamino)-1-phenylpropan-1-ol 3-(Methylamino)-1-phenylpropan-1-ol Activation of Hydroxyl Group Activation of Hydroxyl Group 3-(Methylamino)-1-phenylpropan-1-ol->Activation of Hydroxyl Group γ-Amino Halide or Sulfonate γ-Amino Halide or Sulfonate Activation of Hydroxyl Group->γ-Amino Halide or Sulfonate e.g., SOCl₂, MsCl Intramolecular Cyclization Intramolecular Cyclization γ-Amino Halide or Sulfonate->Intramolecular Cyclization Base 1-Methyl-2-phenylazetidine 1-Methyl-2-phenylazetidine Intramolecular Cyclization->1-Methyl-2-phenylazetidine

This method offers several advantages in terms of scalability and reproducibility:

  • Robust and Predictable Reactions: The underlying reactions, such as the conversion of an alcohol to a leaving group and subsequent intramolecular nucleophilic substitution, are generally well-understood and highly reliable.

  • Amenable to Standard Equipment: These reactions can be carried out in standard laboratory and industrial reactors without the need for specialized photochemical equipment.

  • Control over Stoichiometry and Temperature: Reaction parameters such as temperature, concentration, and stoichiometry can be precisely controlled, leading to more consistent outcomes upon scale-up.

A key consideration for this approach is the synthesis of the open-chain precursor. However, these are often accessible from commercially available starting materials through established synthetic transformations.

Comparative Analysis of Synthetic Routes and Scalability

The choice between a photochemical and a non-photochemical route for the synthesis of 1-Methyl-2-phenylazetidine will depend on the specific requirements of the project. The following table provides a comparative summary of the two approaches based on typical laboratory experiences.

ParameterPhotochemical (Aza Paternò-Büchi)Non-Photochemical (Intramolecular Cyclization)
Reaction Principle [2+2] PhotocycloadditionIntramolecular Nucleophilic Substitution
Starting Materials Imine and Alkeneγ-Amino alcohol or derivative
Typical Yield (Lab Scale) Moderate to Good (can be variable)Good to Excellent
Reproducibility (Batch) Can be challenging due to light penetrationGenerally High
Scalability Good with flow chemistry, poor in batchExcellent
Key Equipment Photoreactor (UV or visible light source)Standard chemical reactors
Primary Challenges Low quantum yields, side reactionsSynthesis of the acyclic precursor

Experimental Protocols

Representative Gram-Scale Synthesis via Intramolecular Cyclization

The following protocol is a representative example of a scalable, non-photochemical synthesis of a 2-phenylazetidine derivative, which can be adapted for 1-Methyl-2-phenylazetidine. This procedure is based on the synthesis of a structurally similar compound, methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate.[8]

Step 1: Synthesis of the γ-Halo Amine Precursor

  • To a solution of 3-(methylamino)-1-phenylpropan-1-ol (1 equivalent) in an appropriate solvent such as dichloromethane, add a suitable activating agent (e.g., thionyl chloride or methanesulfonyl chloride, 1.1 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-chloro amine.

Step 2: Intramolecular Cyclization

  • Dissolve the crude γ-chloro amine in a suitable solvent such as acetonitrile.

  • Add a base (e.g., sodium bicarbonate or potassium carbonate, 2-3 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Methyl-2-phenylazetidine.

Conclusion and Future Outlook

Both photochemical and non-photochemical methods offer viable routes to 1-Methyl-2-phenylazetidine. While the aza Paternò-Büchi reaction provides a direct and elegant approach, its reproducibility and scalability in traditional batch setups can be challenging. The advent of flow chemistry has significantly improved the prospects for scaling up photochemical azetidine syntheses, offering better control and more consistent results.

For many applications, particularly at larger scales, non-photochemical methods based on intramolecular cyclization remain the more robust and reproducible option. These methods utilize well-established and predictable chemical transformations that are readily amenable to scale-up using standard chemical processing equipment.

The continued development of both photochemical and classical synthetic methodologies will undoubtedly provide researchers with an even broader and more reliable toolbox for the synthesis of 1-Methyl-2-phenylazetidine and other valuable azetidine-containing compounds, paving the way for their increased application in drug discovery and development.

References

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Society Reviews, 49(13), 4289-4305.
  • Takahata, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23535-23542.
  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-259.
  • Colella, M., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(20), 13943–13954.
  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Vilé, G., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(20), 14113-14120.
  • Molnár, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11246–11258.
  • Luisi, R., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. PubMed, 34291947.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • Organic Syntheses. (n.d.). 2,3-diphenyl-, 1-aziridinamine, (±)-2-phenyl-. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Methyl-2-phenylindolizine.
  • Li, J., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Richardson, A. D., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Schindler, C. S., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials.
  • Hulshof, B. (2013). Right First Time in (Fine-Chemical) Process Scale-up.
  • Various Authors. (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.
  • ChemSynthesis. (2025). 2-phenyl-1-tosyl-azetidine. Retrieved from [Link]

  • Molbase. (n.d.). 1-methyl-2-phenylazetidine. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • PubChem. (n.d.). 1-Methyl-2-phenylazetidine. Retrieved from [Link]

  • Schindler, C. S., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials.
  • Siena Biotech SpA. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
  • Booker-Milburn, K. I., et al. (2018). Using batch reactor results to calculate optimal flow rates for the scale-up of UV photochemical reactions. Reaction Chemistry & Engineering, 3(1), 86-93.
  • Dondi, D., et al. (2006). Photochemistry in synthesis: Where, when, and why.
  • Becker, M. R., Wearing, E. R., & Schindler, C. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv.
  • University of Strathclyde. (n.d.). Publications - Accelerated Discovery and Development of New Medicines. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methyl-2-phenylazetidine

Executive Summary & Risk Profile 1-Methyl-2-phenylazetidine (CAS: 55702-58-4) is a strained, four-membered nitrogen heterocycle. Unlike stable aliphatic amines, the azetidine ring possesses significant ring strain (~26 k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

1-Methyl-2-phenylazetidine (CAS: 55702-58-4) is a strained, four-membered nitrogen heterocycle. Unlike stable aliphatic amines, the azetidine ring possesses significant ring strain (~26 kcal/mol), making it inherently more reactive and prone to ring-opening reactions.

Core Safety Directive: Due to the scarcity of specific toxicological data for this exact derivative, you must apply the Precautionary Principle . Treat this compound as a volatile, corrosive, and toxic organic amine . The primary risks are respiratory sensitization, severe eye damage (alkaline nature), and potential systemic toxicity via transdermal absorption.

Hazard Identification (GHS Classification - Inferred)
  • Physical: Combustible Liquid (Class 4).[1]

  • Health:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1]

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

    • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

    • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of neat material.

Protection ZoneCore RequirementTechnical Specification & Rationale
Hand Protection Double-Gloving Strategy Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for spill cleanup.Rationale: Azetidines are small, lipophilic molecules that may permeate thin nitrile rapidly. Double gloving provides a breakthrough time buffer.
Eye & Face Chemical Splash Goggles Standard safety glasses are insufficient for liquid amines. You must use tight-fitting goggles to prevent vapor absorption into the lacrimal fluid and protection against splashes.
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Emergency): Full-face respirator with Multi-Gas/Vapor Cartridge (ABEK or OV/AG).
Body Defense Chemical-Resistant Lab Coat 100% Cotton or Nomex (fire-resistant) lab coat. Ensure cuffs are tucked under gloves. Synthetic blends (polyester) are prohibited due to melt risks in fire.

Operational Protocols

Storage & Stability[2][3][4][5]
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Azetidines can oxidize or polymerize upon prolonged exposure to air/moisture.

  • Temperature: Refrigerate at 2°C – 8°C .

  • Segregation: Store away from Strong Oxidizing Agents (e.g., peroxides, permanganates) and Strong Acids .[3][4] Reaction with acids is exothermic and may induce violent ring-opening polymerization.

Handling Workflow (Graphviz Visualization)

The following diagram outlines the mandatory workflow for synthesizing or aliquoting 1-Methyl-2-phenylazetidine.

HandlingWorkflow Start Start: Retrieval from Storage CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE HoodCheck Fume Hood Check: Sash height < 18 inches Flow verified CheckPPE->HoodCheck HoodCheck->HoodCheck Fail: Do Not Proceed Transfer Transfer/Weighing: Use glass/PTFE tools only Avoid metal spatulas HoodCheck->Transfer Pass Reaction Reaction Setup: Inert Gas Blanket (Ar/N2) Transfer->Reaction Cleanup Decontamination: Wipe surfaces with 1M HCl then soap/water Reaction->Cleanup Waste Disposal: Segregated Organic Waste Cleanup->Waste

Figure 1: Standard Operating Procedure (SOP) workflow for handling hazardous azetidine derivatives.

Emergency Response Procedures

Exposure Response[6][7]
  • Ocular Contact: Immediately flush with tepid water for 15 minutes . Hold eyelids open. Mechanism: Amines are alkaline; they saponify fatty tissues in the eye, causing deep, penetrating burns that may not be immediately painful.

  • Skin Contact: Drench with water for 15 minutes.[2][5][6] Use soap (surfactant) to remove the lipophilic organic residue. Do NOT use organic solvents (ethanol/acetone) as they enhance transdermal absorption.

  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

Spill Management (Liquid)
  • Evacuate the immediate area (10-foot radius).

  • Don PPE: Full-face respirator (OV cartridges), Silver Shield gloves.

  • Contain: Use Vermiculite or Dry Sand .

    • Critical Warning: Do NOT use sawdust or paper towels. Amines can react exothermically with cellulose, posing a fire risk.

  • Neutralize: Wipe the area with dilute acetic acid (vinegar) or 1M HCl to neutralize the amine residue, then wash with soap and water.

Disposal & Waste Management

1-Methyl-2-phenylazetidine must never be disposed of down the drain.[7] It is toxic to aquatic life and can damage plumbing via corrosivity.

Disposal Decision Tree

DisposalTree WasteInput Waste Generated TypeCheck Is it mixed with Oxidizers? WasteInput->TypeCheck SegregateOx DANGER: Segregate Immediately Do NOT Mix TypeCheck->SegregateOx Yes StandardStream Standard Stream TypeCheck->StandardStream No LiquidSolid State? StandardStream->LiquidSolid LiqWaste Liquid Organic Waste (Halogen-Free preferred) LiquidSolid->LiqWaste Liquid SolidWaste Solid Hazardous Waste (Contaminated wipes/gloves) LiquidSolid->SolidWaste Solid Final High-Temp Incineration (Licensed Facility) LiqWaste->Final SolidWaste->Final

Figure 2: Waste segregation logic to prevent incompatible chemical reactions in waste drums.

Disposal Protocols
  • Labeling: Clearly label the waste container as "Hazardous Waste - Organic Amine - Toxic/Corrosive."

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the compound is in a salt form that might be corrosive to metals.

  • Rinsate: The first three rinses of any glassware used must be collected into the hazardous waste stream, not the sink.

References

  • PubChem. (2023). 1-Methyl-2-phenylazetidine Compound Summary. National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.